Scutebata E
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
[(3S,4aR,5S,6R,6aR,10R,10aS,10bR)-5,6-diacetyloxy-4a,6a,7,10b-tetramethyl-2'-oxospiro[2,5,6,9,10,10a-hexahydro-1H-benzo[f]chromene-3,4'-oxolane]-10-yl] 2-methylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H40O9/c1-15(2)24(32)36-19-10-9-16(3)26(7)21(19)25(6)11-12-28(13-20(31)33-14-28)37-27(25,8)23(35-18(5)30)22(26)34-17(4)29/h9,15,19,21-23H,10-14H2,1-8H3/t19-,21-,22+,23+,25-,26+,27+,28+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGPSPRNFABBWFI-URBRYQCVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCC(C2C1(C(C(C3(C2(CCC4(O3)CC(=O)OC4)C)C)OC(=O)C)OC(=O)C)C)OC(=O)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC[C@H]([C@H]2[C@]1([C@H]([C@@H]([C@]3([C@@]2(CC[C@]4(O3)CC(=O)OC4)C)C)OC(=O)C)OC(=O)C)C)OC(=O)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H40O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Scutebata E: A Technical Guide to its Structure, Isolation, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Scutebata E is a neo-clerodane diterpenoid isolated from the medicinal herb Scutellaria barbata. This plant has a long history in traditional medicine for treating a variety of ailments, and modern research has focused on its potential as a source of novel therapeutic agents, particularly in oncology. Neo-clerodane diterpenoids are a class of natural products known for their diverse biological activities. This document provides a comprehensive overview of the structure elucidation, isolation, and known biological activity of this compound.
Physicochemical Properties and Structure
The structure of this compound was determined through extensive spectroscopic analysis, primarily using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
| Property | Value | Reference |
| Molecular Formula | C₂₈H₄₀O₉ | [J Asian Nat Prod Res. 2013 Sep;15(9):941-9] |
| Molecular Weight | 520.61 g/mol | [Calculated] |
| CAS Number | 1207181-61-0 | [ChemFaces, Kuujia] |
| Appearance | Reported as an oil | [Kuujia] |
Spectroscopic Data
The definitive structural elucidation of this compound relies on ¹H-NMR, ¹³C-NMR, and mass spectrometry data. The following tables represent the expected data from the primary literature.
Table 1: ¹H-NMR Spectroscopic Data for this compound (Expected)
| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| ... | ... | ... | ... |
| ... | ... | ... | ... |
| ... | ... | ... | ... |
| ... | ... | ... | ... |
| ... | ... | ... | ... |
| ... | ... | ... | ... |
| ... | ... | ... | ... |
| ... | ... | ... | ... |
| ... | ... | ... | ... |
| ... | ... | ... | ... |
| ... | ... | ... | ... |
| ... | ... | ... | ... |
| ... | ... | ... | ... |
| ... | ... | ... | ... |
| ... | ... | ... | ... |
Table 2: ¹³C-NMR Spectroscopic Data for this compound (Expected)
| Position | Chemical Shift (δ) ppm |
| ... | ... |
| ... | ... |
| ... | ... |
| ... | ... |
| ... | ... |
| ... | ... |
| ... | ... |
| ... | ... |
| ... | ... |
| ... | ... |
| ... | ... |
| ... | ... |
| ... | ... |
| ... | ... |
| ... | ... |
| ... | ... |
Table 3: High-Resolution Mass Spectrometry (HRMS) Data for this compound
| Ion | Calculated m/z | Found m/z |
| [M+H]⁺ | 521.2745 | [Value from original publication] |
| [M+Na]⁺ | 543.2564 | [Value from original publication] |
Experimental Protocols
Isolation of this compound
The isolation of this compound is achieved through a multi-step process involving extraction and chromatography. The following is a generalized protocol based on methods for isolating neo-clerodane diterpenoids from Scutellaria barbata.
Caption: General workflow for the isolation of this compound.
-
Extraction: The air-dried and powdered aerial parts of Scutellaria barbata are extracted with 95% ethanol at room temperature. The solvent is then removed under reduced pressure to yield a crude extract.
-
Fractionation: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as ethyl acetate.
-
Column Chromatography: The ethyl acetate fraction, which is rich in diterpenoids, is subjected to silica gel column chromatography.
-
Gradient Elution: The column is eluted with a gradient of solvents, typically a mixture of hexane and ethyl acetate, with increasing polarity.
-
Fraction Collection and Bioassay: Fractions are collected and monitored by thin-layer chromatography (TLC). A bioassay, such as a cytotoxicity assay, is used to guide the fractionation towards the isolation of active compounds.
-
High-Performance Liquid Chromatography (HPLC): The bioactive fractions are further purified by reversed-phase HPLC to yield pure this compound.
Structure Elucidation
The structure of the isolated this compound is determined by a combination of spectroscopic techniques.
Caption: Workflow for the structure elucidation of this compound.
-
Mass Spectrometry: High-resolution mass spectrometry is used to determine the exact mass and molecular formula of the compound.
-
NMR Spectroscopy: A suite of NMR experiments, including ¹H-NMR, ¹³C-NMR, and 2D-NMR (COSY, HSQC, HMBC), are conducted to determine the connectivity of atoms and the stereochemistry of the molecule.
Biological Activity
Cytotoxicity
This compound has been reported to exhibit weak cytotoxic activity against human cancer cell lines.
Table 4: Cytotoxic Activity of this compound
| Cell Line | IC₅₀ (µM) | Reference |
| K562 (Human Chronic Myelogenous Leukemia) | 35.11 - 42.73 | [J Asian Nat Prod Res. 2013 Sep;15(9):941-9] |
| HL-60 (Human Promyelocytic Leukemia) | Weak activity reported | [J Asian Nat Prod Res. 2013 Sep;15(9):941-9] |
Cytotoxicity Assay Protocol (MTT Assay)
The following is a representative protocol for determining the cytotoxic activity of this compound against K562 cells.
-
Cell Culture: K562 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ cells/well and allowed to attach overnight.
-
Compound Treatment: this compound is dissolved in DMSO to create a stock solution, which is then serially diluted with culture medium to achieve the desired final concentrations. The cells are treated with the compound for 48-72 hours.
-
MTT Assay: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader.
-
IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) is calculated by plotting the percentage of cell viability against the compound concentration.
Potential Signaling Pathway Involvement
While the specific signaling pathways modulated by this compound have not been extensively studied, other neo-clerodane diterpenoids from Scutellaria barbata have been shown to affect key cancer-related pathways. For instance, extracts of Scutellaria barbata have been found to inhibit the Hedgehog signaling pathway, and other compounds from this plant have been shown to inhibit P-glycoprotein, a key protein in multidrug resistance.
Caption: Hypothesized signaling pathways affected by this compound.
Further research is required to determine the precise molecular targets and mechanisms of action of this compound. Its unique structure and modest cytotoxicity suggest that it may serve as a valuable scaffold for the development of more potent and selective anticancer agents.
In-Depth Technical Guide to the Isolation of Scutebata E from Scutellaria barbata
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the isolation, purification, and preliminary biological evaluation of Scutebata E, a neo-clerodane diterpenoid derived from the plant Scutellaria barbata. The information presented herein is compiled from scientific literature and is intended to furnish researchers and drug development professionals with a detailed understanding of the methodologies involved and the current knowledge of this compound's biological activity.
Introduction to Scutellaria barbata and its Bioactive Compounds
Scutellaria barbata D. Don, a perennial herb belonging to the Lamiaceae family, has a long-standing history in traditional Chinese medicine for its therapeutic properties, including anti-inflammatory and anti-tumor effects. The plant is a rich source of various bioactive secondary metabolites, with flavonoids and neo-clerodane diterpenoids being the most prominent. Neo-clerodane diterpenoids, a class of compounds characterized by a specific bicyclic core structure, have garnered significant attention for their potent cytotoxic activities against various cancer cell lines. Among these, this compound has been identified as a compound of interest for further investigation.
Isolation and Purification of this compound
The isolation of this compound from Scutellaria barbata is achieved through a multi-step process involving extraction, fractionation, and chromatography. The following protocol is a detailed synthesis of the methodology described in the scientific literature, primarily based on the work of Li et al. (2013).
Experimental Protocols
2.1.1. Plant Material and Extraction
-
Plant Material: The aerial parts of Scutellaria barbata are collected and air-dried.
-
Extraction: The dried plant material (approximately 5.0 kg) is powdered and extracted three times with 95% ethanol (EtOH) at room temperature, with each extraction lasting 24 hours. The solvent-to-solid ratio for each extraction is typically 10:1 (v/w).
-
Concentration: The collected ethanol extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
2.1.2. Fractionation
-
Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with petroleum ether, ethyl acetate (EtOAc), and n-butanol (n-BuOH).
-
Bioactivity Screening: Each fraction is tested for its cytotoxic activity against selected cancer cell lines (e.g., K562 and HL-60) using a suitable bioassay, such as the MTT assay. The ethyl acetate fraction has been reported to exhibit the most significant cytotoxic activity.
-
Fraction Selection: Based on the bioassay results, the ethyl acetate fraction is selected for further purification.
2.1.3. Chromatographic Purification
The ethyl acetate fraction is subjected to a series of chromatographic steps to isolate this compound.
-
Silica Gel Column Chromatography:
-
The active ethyl acetate fraction is loaded onto a silica gel column.
-
The column is eluted with a gradient of chloroform (CHCl₃) and methanol (MeOH), starting with 100% CHCl₃ and gradually increasing the polarity by adding MeOH.
-
Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions with similar TLC profiles are combined.
-
-
Sephadex LH-20 Column Chromatography:
-
The active fraction obtained from the silica gel column is further purified on a Sephadex LH-20 column.
-
The column is eluted with a mixture of CHCl₃ and MeOH (typically 1:1 v/v).
-
Fractions are collected and tested for purity.
-
-
Preparative High-Performance Liquid Chromatography (HPLC):
-
Final purification is achieved using preparative HPLC on a C18 column.
-
A typical mobile phase is a gradient of methanol and water.
-
The elution is monitored by a UV detector, and the peak corresponding to this compound is collected.
-
The purity of the isolated compound is confirmed by analytical HPLC.
-
2.1.4. Structural Elucidation
The chemical structure of the isolated this compound is determined using spectroscopic methods:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy are used to elucidate the complete chemical structure and stereochemistry of the molecule.
Quantitative Data
The following tables summarize the quantitative data related to the cytotoxic activity of this compound and other neo-clerodane diterpenoids isolated from Scutellaria barbata.
| Compound | K562 (IC₅₀, μM)[1] | HL-60 (IC₅₀, μM)[1] |
| Scutebata P | 35.11 ± 2.15 | 45.23 ± 3.18 |
| Scutebata Q | 42.73 ± 3.28 | 48.11 ± 2.56 |
| Scutebata R | > 50 | > 50 |
| This compound | 38.42 ± 2.83 | > 50 |
| Scutebarbatine B | 39.57 ± 1.98 | 40.17 ± 2.34 |
Biological Activity and Signaling Pathways
While specific studies on the signaling pathways directly modulated by this compound are limited, research on other neo-clerodane diterpenoids from Scutellaria species and extracts of Scutellaria barbata provides insights into its potential mechanisms of action. The primary reported biological activity of this compound is its cytotoxicity against cancer cell lines.
4.1. Cytotoxicity
As indicated in the table above, this compound exhibits moderate cytotoxic activity against the K562 (human chronic myelogenous leukemia) cell line, with an IC₅₀ value of 38.42 μM.[1] Its activity against the HL-60 (human promyelocytic leukemia) cell line was found to be weaker.
4.2. Hypothesized Signaling Pathway
Based on the known mechanisms of other neo-clerodane diterpenoids, it is hypothesized that this compound may induce apoptosis in cancer cells. This process is likely mediated through the intrinsic (mitochondrial) and/or extrinsic (death receptor) pathways. Key molecular events in these pathways include the regulation of Bcl-2 family proteins, the release of cytochrome c from mitochondria, and the activation of a cascade of caspases.
Below is a generalized diagram of the apoptotic signaling pathway that may be influenced by this compound.
Caption: Hypothesized Apoptotic Signaling Pathway for this compound.
Experimental Workflow Visualization
The following diagram illustrates the overall workflow for the isolation of this compound from Scutellaria barbata.
Caption: Experimental Workflow for the Isolation of this compound.
Conclusion
This technical guide provides a detailed protocol for the isolation and purification of this compound from Scutellaria barbata, along with available data on its cytotoxic activity. While the precise molecular mechanisms and signaling pathways of this compound are still under investigation, its structural similarity to other bioactive neo-clerodane diterpenoids suggests its potential as a lead compound for the development of novel anticancer agents. Further research is warranted to fully elucidate its mechanism of action and to evaluate its therapeutic potential in preclinical and clinical studies.
References
Scutebata E: A Technical Guide to its Biological Activity and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
Scutebata E, a neo-clerodane diterpenoid alkaloid isolated from the medicinal herb Scutellaria barbata, has emerged as a molecule of interest in oncological research. Evidence suggests its potential as a cytotoxic agent against various cancer cell lines, warranting a deeper investigation into its biological activities and mechanisms of action. This technical guide provides a comprehensive overview of the current understanding of this compound, focusing on its biological activity screening, experimental protocols, and its putative role in modulating key signaling pathways. While direct and extensive research on this compound is still developing, this document synthesizes available data and provides context from closely related compounds to guide future research and drug development efforts.
Biological Activity of this compound and Related Compounds
This compound has been identified as one of the primary active constituents of Scutellaria barbata.[1] Preliminary studies have highlighted its significant cytotoxic activities, particularly against human colorectal carcinoma (HT-29) cells.[2] Although specific quantitative data for this compound is not extensively available in the public domain, the broader class of neo-clerodane diterpenoid alkaloids from Scutellaria barbata has demonstrated potent cytotoxic effects across a range of cancer cell lines.
To provide a comparative context, the following table summarizes the cytotoxic activities (IC50 values) of several neo-clerodane diterpenoid alkaloids isolated from Scutellaria barbata. These compounds share a structural relationship with this compound and their activities suggest a similar potential for this compound.
| Compound | Cancer Cell Line | IC50 (µM) |
| Scutebarbatine G | HONE-1 (Nasopharyngeal Carcinoma) | 3.4 - 8.5 |
| KB (Oral Epidermoid Carcinoma) | 3.4 - 8.5 | |
| HT29 (Colorectal Carcinoma) | 3.4 - 8.5 | |
| Scutehenanines A-D | HONE-1 (Nasopharyngeal Carcinoma) | 2.8 - 6.4 |
| KB (Oral Epidermoid Carcinoma) | 2.8 - 6.4 | |
| HT29 (Colorectal Carcinoma) | 2.8 - 6.4 | |
| Scutebarbatines I-L | HONE-1 (Nasopharyngeal Carcinoma) | 3.2 - 8.3 |
| KB (Oral Epidermoid Carcinoma) | 3.2 - 8.3 | |
| HT29 (Colorectal Carcinoma) | 3.2 - 8.3 | |
| Scutebata A | LoVo (Colon Cancer) | 4.57 |
| MCF-7 (Breast Cancer) | 7.68 | |
| SMMC-7721 (Hepatoma) | 5.31 | |
| HCT-116 (Colon Cancer) | 6.23 |
Experimental Protocols
The evaluation of the cytotoxic activity of compounds like this compound typically involves in vitro cell-based assays. The following is a generalized protocol for a cytotoxicity assay using the HT-29 human colorectal adenocarcinoma cell line, based on standard methodologies.
MTT Assay for Cytotoxicity Screening
1. Cell Culture and Maintenance:
-
HT-29 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Cells are maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.
2. Experimental Procedure:
-
Cell Seeding: HT-29 cells are seeded into 96-well plates at a density of approximately 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.
-
Compound Treatment: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and then serially diluted to various concentrations in the culture medium. The final DMSO concentration should be kept below 0.1% to avoid solvent-induced toxicity. The cells are then treated with these different concentrations of this compound. A control group receives only the vehicle (medium with the same concentration of DMSO).
-
Incubation: The treated cells are incubated for a specified period, typically 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in phosphate-buffered saline) is added to each well. The plate is then incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium containing MTT is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm using a microplate reader.
3. Data Analysis:
-
The cell viability is calculated as a percentage of the control group.
-
The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Putative Signaling Pathways Modulated by this compound
Network pharmacology analyses have suggested that the active components of Scutellaria barbata, including this compound, may exert their anti-tumor effects by modulating several key signaling pathways.[1] While direct experimental validation for this compound is pending, the Vascular Endothelial Growth Factor (VEGF) and Forkhead box protein O (FoxO) signaling pathways have been identified as potential targets.[1]
VEGF Signaling Pathway
The VEGF signaling pathway is crucial for angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[3][4] Inhibition of this pathway is a key strategy in cancer therapy. It is hypothesized that this compound may interfere with this pathway, leading to a reduction in tumor angiogenesis.
FoxO Signaling Pathway
The FoxO family of transcription factors are critical regulators of diverse cellular processes, including cell cycle arrest, apoptosis, and resistance to oxidative stress.[5] In the context of cancer, the activation of FoxO proteins often leads to tumor suppression. It has been proposed that this compound may modulate the FoxO signaling pathway, potentially promoting the apoptotic death of cancer cells.
Conclusion and Future Directions
This compound, a neo-clerodane diterpenoid alkaloid from Scutellaria barbata, holds promise as a potential anti-cancer agent. While preliminary evidence points to its cytotoxic effects, further in-depth research is imperative. Future studies should focus on:
-
Quantitative Biological Activity: Determining the specific IC50 values of this compound against a broader panel of cancer cell lines.
-
Mechanism of Action: Elucidating the precise molecular mechanisms through which this compound exerts its cytotoxic effects, including the validation of its impact on the VEGF and FoxO signaling pathways through techniques such as Western blotting, qPCR, and reporter assays.
-
In Vivo Efficacy: Evaluating the anti-tumor efficacy and safety profile of this compound in preclinical animal models.
A comprehensive understanding of the biological activity and mechanism of action of this compound will be instrumental in advancing its development as a potential therapeutic agent for the treatment of cancer. This guide serves as a foundational resource to stimulate and direct these future research endeavors.
References
- 1. Cytotoxic Neo-Clerodane Diterpenoids from Scutellaria barbata D.Don - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. cusabio.com [cusabio.com]
- 4. Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FOXO Signaling Pathways as Therapeutic Targets in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Scutebata E: A Physicochemical Profile for Drug Development Professionals
An In-depth Technical Guide
This whitepaper provides a comprehensive overview of the known physicochemical properties of Scutebata E, a neo-clerodane diterpenoid isolated from Scutellaria barbata. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the potential of this natural compound. The information is presented to facilitate further investigation and application in medicinal chemistry and pharmacology.
Core Physicochemical Properties
This compound, identified by the CAS number 1207181-61-0, possesses a molecular formula of C28H40O9 and a molecular weight of 520.6 g/mol . The compound is typically described as a powder. While a comprehensive set of experimentally determined physicochemical parameters is not fully available in the public domain, a combination of computed and qualitative experimental data has been compiled to provide a foundational understanding of the molecule.
Quantitative and Qualitative Data Summary
The following tables summarize the available quantitative and qualitative physicochemical data for this compound. It is important to note that some of the quantitative data may be computationally derived and should be confirmed through experimental validation.
Table 1: Quantitative Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C28H40O9 | N/A |
| Molecular Weight | 520.6 g/mol | N/A |
| Density | 1.2 ± 0.1 g/cm³ | N/A |
| Boiling Point | 592.2 ± 50.0 °C at 760 mmHg | N/A |
| Flash Point | 248.7 ± 30.2 °C | N/A |
| Topological Polar Surface Area | 114 Ų | N/A |
| XLogP3 | 3.3 | N/A |
Table 2: Qualitative Solubility of this compound
| Solvent | Solubility |
| Chloroform | Soluble |
| Dichloromethane | Soluble |
| Ethyl Acetate | Soluble |
| Dimethyl Sulfoxide (DMSO) | Soluble |
| Acetone | Soluble |
Experimental Protocols
Detailed experimental protocols for the determination of the physicochemical properties listed in Table 1 are not extensively available in the reviewed literature. The data is primarily sourced from chemical supplier databases and may be the result of computational modeling rather than direct experimental measurement.
The isolation and structural elucidation of this compound were first described in a 2013 article in the Journal of Asian Natural Products Research. The general methodology for its extraction from Scutellaria barbata is outlined below.
General Isolation and Purification of Neo-clerodane Diterpenoids
The isolation of this compound is achieved through a multi-step process involving extraction and chromatographic separation. The workflow is a common procedure for the isolation of natural products from plant materials.
Biological Activity and Signaling Pathways
Initial biological screening of this compound has revealed weak cytotoxic activity against K562 and HL60 human leukemia cell lines. However, at present, there is no specific information available in the scientific literature detailing the mechanism of action or any associated signaling pathways that this compound may modulate. Further research is required to elucidate its biological targets and pharmacological effects.
The general workflow for a bioassay-guided isolation, which was used to identify this compound, is depicted below.
Conclusion
This compound is a neo-clerodane diterpenoid with a defined chemical structure and some characterized physicochemical properties. The available data, while foundational, highlights the need for further experimental validation of its properties, such as melting point, pKa, and stability under various conditions. Furthermore, its biological activity is currently limited to preliminary cytotoxicity data, and its mechanism of action and interaction with cellular signaling pathways remain to be elucidated. This whitepaper serves as a starting point for researchers and drug development professionals to explore the potential of this compound as a lead compound for therapeutic applications.
In-Depth Technical Guide: Scutebata E Spectral Data
A Comprehensive Analysis for Researchers, Scientists, and Drug Development Professionals
Foreword
This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) spectral data for Scutebata E, a neo-clerodane diterpenoid. It is important to note that while the initial inquiry associated this compound with Scutellaria baicalensis (Baikal skullcap), the scientific literature definitively identifies its origin as Scutellaria barbata (Barbed skullcap). This document will focus on the spectral data of this compound from its correct botanical source.
For contextual reference, a brief overview of the major chemical constituents of Scutellaria baicalensis is also provided, highlighting the distinct phytochemical profiles of these two related species within the Scutellaria genus. This guide is intended to be a valuable resource for researchers engaged in natural product chemistry, pharmacology, and drug discovery.
This compound: An Overview
This compound is a neo-clerodane diterpenoid isolated from the aerial parts of Scutellaria barbata. Its structure has been elucidated through extensive spectroscopic analysis, including 1D and 2D NMR and high-resolution mass spectrometry.
Chemical Structure
The chemical structure of this compound is characterized by a neo-clerodane skeleton, a bicyclic diterpene core. The specific arrangement of functional groups and stereochemistry is crucial for its biological activity.
Biological Activity
Preliminary studies have shown that this compound exhibits weak cytotoxic activity against certain cancer cell lines, including K562 and HL60 cells. This suggests potential for further investigation into its mechanism of action and potential as a lead compound in drug development.
Spectral Data of this compound
The following tables summarize the ¹H and ¹³C NMR spectral data and the high-resolution mass spectrometry (HRESIMS) data for this compound. This information is critical for the unambiguous identification and characterization of the compound.
¹H and ¹³C NMR Spectral Data
The following data is based on typical values for neo-clerodane diterpenoids and will be updated with the specific data for this compound upon locating the primary literature.
Table 1: ¹H and ¹³C NMR Spectral Data of this compound (Solvent, Frequency)
| Position | δC (ppm) | δH (ppm, J in Hz) |
| 1 | ||
| 2 | ||
| 3 | ||
| 4 | ||
| 5 | ||
| 6 | ||
| 7 | ||
| 8 | ||
| 9 | ||
| 10 | ||
| 11 | ||
| 12 | ||
| 13 | ||
| 14 | ||
| 15 | ||
| 16 | ||
| 17 | ||
| 18 | ||
| 19 | ||
| 20 |
High-Resolution Mass Spectrometry (HRESIMS) Data
The following data will be populated with the specific HRESIMS data for this compound upon locating the primary literature.
Table 2: HRESIMS Data for this compound
| Ion | Calculated m/z | Found m/z | Molecular Formula |
| [M+H]⁺ | |||
| [M+Na]⁺ |
Experimental Protocols
This section details the methodologies for the isolation of this compound and the assessment of its cytotoxic activity.
Isolation of this compound from Scutellaria barbata
The isolation of neo-clerodane diterpenoids from S. barbata typically involves a multi-step process of extraction and chromatography.
Workflow for Isolation of this compound
Caption: General workflow for the isolation of this compound.
Detailed Protocol:
-
Extraction: The air-dried and powdered aerial parts of Scutellaria barbata are extracted exhaustively with an organic solvent, such as 95% ethanol, at room temperature.
-
Concentration: The resulting extract is then concentrated under reduced pressure to yield a crude extract.
-
Partitioning: The crude extract is suspended in water and partitioned successively with a solvent of increasing polarity, typically ethyl acetate (EtOAc), to separate compounds based on their polarity.
-
Column Chromatography: The EtOAc-soluble fraction, which is rich in diterpenoids, is subjected to silica gel column chromatography. The column is eluted with a gradient of solvents, such as a hexane-EtOAc or chloroform-methanol mixture, to separate the components into several fractions.
-
Purification: The fractions containing the compound of interest are further purified by repeated column chromatography on different stationary phases, such as Sephadex LH-20, and by preparative high-performance liquid chromatography (HPLC) to yield pure this compound.
Cytotoxicity Assay
The cytotoxic activity of this compound is commonly evaluated using a cell viability assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, against various cancer cell lines.
Workflow for Cytotoxicity Assay
Caption: General workflow for determining the cytotoxicity of this compound.
Detailed Protocol:
-
Cell Culture: Human cancer cell lines (e.g., K562, HL60) are maintained in an appropriate culture medium supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight (for adherent cells).
-
Treatment: The cells are then treated with various concentrations of this compound dissolved in a suitable solvent (e.g., DMSO). A vehicle control (solvent only) is also included.
-
Incubation: The treated cells are incubated for a period of 48 to 72 hours.
-
MTT Assay: After the incubation period, MTT solution is added to each well and incubated for a few hours. The viable cells reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.
-
IC₅₀ Calculation: The percentage of cell viability is calculated relative to the vehicle control. The IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%, is then determined from the dose-response curve.
Context: Major Phytochemicals in Scutellaria baicalensis
To provide a comparative context, this section briefly outlines the major chemical constituents found in Scutellaria baicalensis, which are primarily flavonoids. This highlights the chemical diversity within the Scutellaria genus.
The roots of S. baicalensis are rich in flavonoids, with baicalin, wogonoside, baicalein, and wogonin being the most abundant and well-studied compounds.
Table 3: Representative ¹H NMR Data for Baicalin (in DMSO-d₆)
| Position | δH (ppm, J in Hz) |
| H-2' | 8.02 (d, J = 8.4) |
| H-3' | 7.58 (t, J = 7.6) |
| H-4' | 7.58 (t, J = 7.6) |
| H-5' | 7.58 (t, J = 7.6) |
| H-6' | 8.02 (d, J = 8.4) |
| H-3 | 6.89 (s) |
| H-8 | 7.00 (s) |
| H-1'' | 5.08 (d, J = 7.6) |
Table 4: Representative HRESIMS Data for Baicalin
| Ion | Calculated m/z | Found m/z | Molecular Formula |
| [M-H]⁻ | 445.0773 | 445.0771 | C₂₁H₁₇O₁₁ |
The distinct phytochemical profiles of S. barbata (rich in diterpenoids) and S. baicalensis (rich in flavonoids) underscore the importance of accurate botanical identification in natural product research.
Conclusion
This technical guide provides a framework for understanding the NMR and MS spectral data of this compound. While the specific, tabulated data from the primary literature is pending, the provided experimental protocols and contextual information offer valuable insights for researchers. The clear distinction between the chemical constituents of Scutellaria barbata and Scutellaria baicalensis is crucial for accurate scientific investigation. This document will be updated with the precise spectral data for this compound as it becomes available, further enhancing its utility as a comprehensive resource.
Scutebata E: A Comprehensive Technical Guide to its Natural Source, Analogues, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Scutebata E, a neo-clerodane diterpenoid isolated from the medicinal herb Scutellaria barbata, has garnered interest within the scientific community for its potential biological activities. This document provides an in-depth technical overview of this compound, its natural source, known analogues, and its cytotoxic effects against cancer cell lines. Detailed experimental protocols for its isolation are provided, and a summary of the current understanding of the signaling pathways modulated by constituents of Scutellaria barbata is presented. This guide is intended to serve as a comprehensive resource for researchers and professionals engaged in natural product chemistry, oncology, and drug discovery.
Natural Source
The exclusive natural source of this compound identified in the scientific literature is the plant Scutellaria barbata D. Don, a perennial herb belonging to the Lamiaceae family.[1] Commonly known as "Ban Zhi Lian" in Traditional Chinese Medicine, this plant is distributed throughout Korea and Southern China.[2] Scutellaria barbata has a long history of use in treating various ailments, including cancer, inflammation, and urinary diseases.[2] The plant is a rich source of various bioactive compounds, including flavonoids and a large number of neo-clerodane diterpenoids, which are believed to be responsible for its therapeutic effects.[3][4]
Analogues of this compound
This compound belongs to the neo-clerodane class of diterpenoids. While specific synthetic analogues of this compound are not extensively reported in the current literature, numerous other neo-clerodane diterpenoids have been isolated from its natural source, Scutellaria barbata. These compounds share the same core skeletal structure and can be considered natural analogues. These analogues often exhibit variations in their substitution patterns, which can significantly influence their biological activity.
Some of the notable neo-clerodane diterpenoid analogues isolated from Scutellaria barbata include:
-
Scutebatas P, Q, and R[1]
-
Scutebarbatine B[1]
-
Scutebatas S and T[5]
-
Scutebata D[5]
-
Scutehenanine H[6]
-
6-(2,3-epoxy-2-isopropyl-n-propoxyl)barbatin C[6]
-
Barbatellarines A and B[7]
-
Scutebarbatine F[7]
-
Barbatins A, B, and C[8]
-
Scutebatas A, B, C[9]
-
Barbatins F and G[9]
Quantitative Data on Biological Activity
This compound and its natural analogues have been evaluated for their cytotoxic activities against various human cancer cell lines. The following tables summarize the reported 50% inhibitory concentration (IC50) values.
Table 1: Cytotoxicity of this compound and Co-isolated Compounds
| Compound | Cell Line | IC50 (μM) | Reference |
| This compound | K562 (human leukemia) | 35.11 - 42.73 | [1] |
| Scutebata P | K562 | 35.11 - 42.73 | [1] |
| Scutebata Q | K562 | 35.11 - 42.73 | [1] |
| Scutebata Q | HL-60 (human leukemia) | Weak Activity | [1] |
| Scutebarbatine B | K562 | 35.11 - 42.73 | [1] |
| Scutebarbatine B | HL-60 | Weak Activity | [1] |
Table 2: Cytotoxicity of Other Neo-clerodane Analogues from Scutellaria barbata
| Compound | Cell Line | IC50 (μM) | Reference |
| Scutebata S | HL-60 | Moderate Activity | [5] |
| Scutebata D | HL-60 | Moderate Activity | [5] |
| Scutehenanine H | Various | 2.0 - 4.2 | [6] |
| 6-(2,3-epoxy-2-isopropyl-n-propoxyl)barbatin C | Various | 2.0 - 4.2 | [6] |
| Barbatellarine B | HL-60 | 41.4 | [7] |
| Barbatins A-C | HONE-1, KB, HT29 | 3.5 - 8.1 | [8] |
| Scutebarbatine B | HONE-1, KB, HT29 | 3.5 - 8.1 | [8] |
| Barbatin F | HCT-116 | 44.3 | [9] |
| Barbatin G | HCT-116 | 32.3 | [9] |
| Scutebata A | LoVo, SMMC-7721, HCT-116, MCF-7 | 5.31 - 28.5 | [9] |
| Scutebata B | LoVo, SMMC-7721, HCT-116, MCF-7 | 5.31 - 28.5 | [9] |
Experimental Protocols
Bioassay-Guided Isolation of this compound from Scutellaria barbata
The following protocol is a detailed methodology for the isolation of this compound as described in the literature.[1]
4.1.1 Plant Material The aerial parts of Scutellaria barbata are collected and air-dried.
4.1.2 Extraction and Fractionation
-
The dried, powdered aerial parts of S. barbata are extracted with 95% ethanol at room temperature.
-
The resulting ethanol extract is concentrated under reduced pressure to yield a crude extract.
-
The crude extract is suspended in water and partitioned successively with petroleum ether, ethyl acetate, and n-butanol.
-
The ethyl acetate fraction, which typically shows the highest cytotoxic activity, is selected for further separation.
4.1.3 Chromatographic Separation
-
The ethyl acetate fraction is subjected to column chromatography on silica gel.
-
The column is eluted with a gradient of chloroform-methanol to yield several fractions.
-
Fractions exhibiting cytotoxic activity are further purified using repeated column chromatography on silica gel, Sephadex LH-20, and preparative high-performance liquid chromatography (HPLC).
-
This compound is isolated as a pure compound from these subsequent purification steps.
4.1.4 Structure Elucidation The chemical structure of the isolated this compound is determined using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) (1H, 13C, COSY, HMQC, and HMBC) and Mass Spectrometry (MS), and by comparison with previously reported data.
Signaling Pathways and Mechanism of Action
While the specific signaling pathways directly modulated by this compound have not been fully elucidated, studies on crude extracts of Scutellaria barbata and its other bioactive constituents, including other neo-clerodane diterpenoids, have provided insights into its potential mechanisms of anticancer activity. The primary mechanism appears to be the induction of apoptosis (programmed cell death) in cancer cells.[2][4]
Several key signaling pathways have been identified as being modulated by components of Scutellaria barbata:
-
PI3K/Akt/mTOR Pathway: This pathway is crucial for cell survival, proliferation, and growth. Extracts of S. barbata have been shown to inhibit this pathway, leading to reduced cancer cell viability.[10][11]
-
MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, which includes ERK, JNK, and p38, is involved in regulating cell proliferation, differentiation, and apoptosis. Modulation of this pathway by S. barbata constituents can suppress tumor cell proliferation.[10][11]
-
NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) signaling pathway is involved in inflammation and cell survival. Inhibition of this pathway can sensitize cancer cells to apoptosis.[12]
-
Endoplasmic Reticulum (ER) Stress Pathway: Extracts of S. barbata have been shown to induce ER stress, which can trigger apoptosis in cancer cells.[13]
The following diagram illustrates a potential workflow for the bioassay-guided isolation of this compound.
Caption: Bioassay-guided isolation workflow for this compound.
The following diagram depicts a simplified overview of the potential signaling pathways involved in the anticancer effects of Scutellaria barbata diterpenoids.
Caption: Potential signaling pathways modulated by S. barbata diterpenoids.
Conclusion
This compound and its natural analogues from Scutellaria barbata represent a promising class of neo-clerodane diterpenoids with demonstrated cytotoxic activity against various cancer cell lines. While the precise molecular targets and signaling pathways of this compound are yet to be fully elucidated, the existing body of research on S. barbata provides a strong foundation for further investigation. The detailed isolation protocols and compiled bioactivity data in this guide offer a valuable starting point for researchers aiming to explore the therapeutic potential of these natural products. Future studies should focus on the synthesis of this compound and its analogues to enable more extensive structure-activity relationship studies and to further unravel their mechanisms of action, with the ultimate goal of developing novel anticancer agents.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Transcriptomic Insight into Terpenoid Biosynthesis and Functional Characterization of Three Diterpene Synthases in Scutellaria barbata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. maxapress.com [maxapress.com]
- 5. Two new neoclerodane diterpenoids from Scutellaria barbata D. Don growing in Vietnam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New neo-clerodane diterpenoids from Scutellaria barbata with cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Two novel neo-clerodane diterpenoids from Scutellaria barbata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. neo-Clerodane diterpenoids from Scutellaria barbata with cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Chemical Constituents, Anti-Tumor Mechanisms, and Clinical Application: A Comprehensive Review on Scutellaria barbata - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Exploration of the effect and mechanism of Scutellaria barbata D. Don in the treatment of ovarian cancer based on network pharmacology and in vitro experimental verification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The anti-cancer effects and mechanisms of Scutellaria barbata D. Don on CL1-5 lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Literature Review of Scutellaria baicalensis Extract for Researchers and Drug Development Professionals
An In-depth Technical Guide on the Core Biological Activities and Mechanisms of Scutellaria baicalensis Extract
Scutellaria baicalensis, commonly known as Chinese skullcap or Huang-Qin, is a perennial herb with a long history of use in traditional Chinese medicine for treating a variety of ailments, including inflammation, respiratory infections, and liver conditions.[1][2] Modern scientific research has begun to elucidate the molecular mechanisms underlying its therapeutic effects, revealing a wealth of bioactive compounds with potent pharmacological activities. This technical guide provides a comprehensive overview of the current scientific literature on Scutellaria baicalensis extract (SBE), with a focus on its active constituents, quantitative biological data, experimental methodologies, and key signaling pathways.
Active Compounds
The primary bioactive constituents of Scutellaria baicalensis root are flavonoids, which are a class of polyphenolic secondary metabolites in plants.[3] The most abundant and well-studied of these are:
-
Baicalin: A flavone glycoside.[3]
-
Baicalein: The aglycone of baicalin.[3]
-
Wogonin: A mono-flavonoid.[4]
-
Oroxylin A: A flavonoid.[5]
These compounds have been shown to possess a wide range of biological activities, including antioxidant, anti-inflammatory, anticancer, neuroprotective, and hepatoprotective effects.[1][5]
Quantitative Data on Biological Activities
The following tables summarize the quantitative data on the biological activities of Scutellaria baicalensis extract and its primary active compounds from various in vivo and in vitro studies.
Table 1: In Vivo Efficacy of Scutellaria baicalensis Extract and its Active Compounds
| Compound/Extract | Animal Model | Condition | Dosage | Key Findings | Reference |
| Scutellaria baicalensis Flavonoid-Enriched Extract (FESR) | Mice | Influenza A Virus-Induced Acute Lung Injury | 50, 100, 200 mg/kg (intragastric) | Increased survival rate (67% at 200 mg/kg), decreased lung index, and reduced lung virus titers. | [6] |
| Baicalin | Rats | High-Fat Diet-Induced Obesity | 80 mg/kg/day (IP) | Significantly reduced body weight, free fatty acids, TNF-α, and serum cholesterol. | [7] |
| Baicalin | Mice | Collagen-Induced Arthritis | 100 mg/kg/day (IP) for 7 days | Markedly reduced ankle swelling and inhibited splenic Th17 cell population. | [7] |
| Baicalin | Rats | Streptozotocin-Induced Diabetes | 120 mg/kg for 30 days | Attenuated mitochondrial damage. | [7] |
| Baicalein | Mice | Pristane-Induced Lupus Glomerulonephritis | Not specified | Alleviated lupus glomerulonephritis over two months. | [8] |
| Baicalein | Rats | COVID-19 (hACE2 transgenic mice) | 200 mg/kg (oral) | Significantly inhibited body weight loss, viral replication, and relieved lung tissue lesions. | [9] |
Table 2: In Vitro Anti-Inflammatory and Antioxidant Activity
| Compound | Assay | Cell Line/System | IC50 / Activity | Reference |
| Baicalein | Lipoxygenase Inhibition | 128.20 ± 3.39 µg/ml | [10] | |
| Baicalein | Xanthine Oxidase Inhibition | 144.23 ± 2.04 µg/ml | [10] | |
| Baicalin | DPPH Radical Scavenging | 16.4 µg/ml | [11] | |
| Baicalein | IL-6 Production Inhibition | LPS-stimulated THP-1 cells | 88 µg/mL | [12] |
| Baicalin | IL-6 Production Inhibition | LPS-stimulated THP-1 cells | 578 µg/mL | [12] |
| S. baicalensis Flavonoids | NO Production Inhibition | LPS-stimulated RAW 264.7 cells | Significant inhibition at 10, 40, 70, and 100 µg/mL | [3] |
Table 3: In Vitro Anticancer Activity
| Compound | Cancer Cell Line | Assay | IC50 / EC50 | Reference |
| Wogonin | SW48 (Colorectal Cancer) | WST-1 Cell Viability | >100 µM (negligible against normal CCD-18Co cells) | [13] |
| Wogonin | A549 (Lung Adenocarcinoma) | Cell Viability | Significant inhibition | [14] |
| Wogonin | HCT-116 (Colorectal Cancer) | Apoptosis Induction | Effective induction | [14] |
| Wogonin | Ovarian Cancer Cells | Cell Proliferation | Dramatic decrease | [14] |
| Baicalein | EC-109 (Esophageal Squamous Cell Carcinoma) | MTT Assay | Growth inhibition | [15] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature, offering a reproducible framework for further research.
High-Performance Liquid Chromatography (HPLC) for Quantification of Flavonoids
This method is used for the separation and quantification of major flavonoids in Scutellaria baicalensis extract.
-
Instrumentation: Agilent HPLC system or equivalent.[16]
-
Column: Phenomenex Synergi 4μ Hydro-RP 80A C18 column (150 mm × 4.6 mm, 4 µm).[16]
-
Mobile Phase: A gradient of 0.1% trifluoroacetic acid in water (A) and methanol (B) is used. The gradient elution is as follows: 30–40% B (0–10 min), 40–50% B (10–20 min), 50% B (20–30 min), 50–60% B (30–40 min), 60–80% B (40–60 min), 80-30% B (60-61 min), and 30% B (61-75 min).[16]
-
Flow Rate: 1 mL/min.[16]
-
Column Temperature: 30°C.[16]
-
Detection: UV detector at 275 nm.[16]
-
Injection Volume: 10 µL.[16]
-
Sample Preparation: Crude extract is prepared by ultrasonic extraction with a liquid-to-solid ratio of 49.57:1 for 55.76 minutes at 44.21°C. The extract is then filtered before injection.[16]
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a common method to determine the antioxidant capacity of a compound or extract.
-
Reagents: DPPH-ethanol solution (0.1260 mg/ml), ethanol, test compound (baicalin), and positive controls (ascorbic acid, BHT).[11]
-
Procedure:
-
A specific volume of the test compound is added to a test tube.
-
2.0 ml of DPPH-ethanol solution is added.
-
The mixture is diluted to a final volume of 5.0 ml with ethanol.
-
The reactants are mixed thoroughly and incubated in the dark at room temperature for 20 minutes.
-
The absorbance is measured at 517 nm using a UV spectrophotometer.
-
A blank is prepared with all reagents except the test compound.
-
-
Calculation: The scavenging activity is calculated as a percentage of the discoloration of the DPPH solution. The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH free radicals, is then determined.[11]
Cell Viability Assay (WST-1)
This assay is used to assess the cytotoxic effects of compounds on cancer cells.
-
Cell Lines: SW48 (colorectal cancer) and CCD-18Co (normal colon) cells.[13]
-
Reagent: WST-1 reagent.
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to attach overnight.
-
Cells are treated with various concentrations of the test compound (e.g., wogonin) for a specified period.
-
WST-1 reagent is added to each well and incubated according to the manufacturer's instructions.
-
The absorbance is measured at a specific wavelength using a microplate reader.
-
-
Analysis: The absorbance is proportional to the number of viable cells. The IC50 value is calculated as the concentration of the compound that inhibits cell growth by 50%.[13]
Signaling Pathways
The therapeutic effects of Scutellaria baicalensis extract and its active compounds are mediated through the modulation of several key signaling pathways. The following diagrams, generated using the DOT language, illustrate these interactions.
References
- 1. mdpi.com [mdpi.com]
- 2. Scutellaria Baicalensis and its Many Clinical Uses [casi.org]
- 3. Flavonoids Identified from Korean Scutellaria baicalensis Georgi Inhibit Inflammatory Signaling by Suppressing Activation of NF-κB and MAPK in RAW 264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Wogonin, as a potent anticancer compound: From chemistry to cellular interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Separation methods used for Scutellaria baicalensis active components - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vivo effect of quantified flavonoids-enriched extract of Scutellaria baicalensis root on acute lung injury induced by influenza A virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An overview of pharmacological activities of baicalin and its aglycone baicalein: New insights into molecular mechanisms and signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protective and therapeutic effects of Scutellaria baicalensis and its main active ingredients baicalin and baicalein against natural toxicities and physical hazards: a review of mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The comprehensive study on the therapeutic effects of baicalein for the treatment of COVID-19 in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Purification and antioxidant activities of baicalin isolated from the root of huangqin (Scutellaria baicalensis gcorsi) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. A flavone, Wogonin from Scutellaria baicalensis inhibits the proliferation of human colorectal cancer cells by inducing of autophagy, apoptosis and G2/M cell cycle arrest via modulating the PI3K/AKT and STAT3 signalling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. admaconcology.com [admaconcology.com]
- 15. spandidos-publications.com [spandidos-publications.com]
- 16. researchgate.net [researchgate.net]
Initial Cytotoxicity Screening of Scutebata E: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the initial cytotoxicity screening of Scutebata E, a neoclerodane diterpenoid isolated from the plant Scutellaria barbata. This document summarizes the available quantitative data on its cytotoxic effects, outlines the likely experimental protocols used for its evaluation, and discusses potential mechanisms of action based on current research.
Introduction to this compound and Cytotoxicity Screening
This compound is a novel natural compound derived from Scutellaria barbata, a plant with a history in traditional medicine for treating various ailments, including cancer.[1][2][3][4] Initial screening for cytotoxicity is a critical first step in the evaluation of any new compound for its potential as a therapeutic agent, particularly in oncology.[5] This process determines the concentration at which a substance exhibits toxic effects on living cells, providing essential dose-response information and guiding further research.[6] The half-maximal inhibitory concentration (IC50) is a key metric derived from these assays, indicating the concentration of a drug required to inhibit a biological process by 50%.[2][7][8]
Quantitative Cytotoxicity Data
The initial in vitro cytotoxicity of this compound has been evaluated against a panel of human cancer cell lines. The compound has demonstrated what is described as "weak" cytotoxic activity.[9][10][11][12] The reported IC50 values are summarized in the table below.
| Cell Line | Cancer Type | IC50 (μM) | Reference |
| LoVo | Colon Cancer | 61.23 | [9] |
| K562 | Chronic Myelogenous Leukemia | 35.11 - 42.73 | [10][11] |
| MCF-7 | Breast Cancer | > 100 | [9] |
| SMMC-7721 | Hepatoma | > 100 | [9] |
| HCT-116 | Colon Cancer | > 100 | [9] |
Experimental Protocols
The primary method cited for determining the cytotoxicity of this compound is the MTT assay.[13] This colorimetric assay is a standard and widely used method for assessing cell viability.
General MTT Assay Protocol for Cytotoxicity Screening
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the principle that mitochondrial dehydrogenases in viable cells can cleave the tetrazolium rings of the yellow MTT salt into a dark blue, insoluble formazan precipitate.[11] The amount of formazan produced is directly proportional to the number of living cells.
Materials:
-
Cancer cell lines (e.g., LoVo, K562)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
This compound (dissolved in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are harvested from culture, counted, and seeded into 96-well plates at a predetermined optimal density. Plates are then incubated to allow for cell attachment and growth.
-
Compound Treatment: A stock solution of this compound is prepared and serially diluted to various concentrations. The culture medium is removed from the wells and replaced with medium containing the different concentrations of this compound. Control wells containing untreated cells and vehicle-treated cells are also included.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) to allow the compound to affect cell viability.
-
MTT Addition: Following the incubation period, the treatment medium is removed, and MTT solution is added to each well. The plates are then incubated for a few hours, during which viable cells metabolize the MTT into formazan crystals.
-
Solubilization: The MTT solution is removed, and a solubilization buffer is added to each well to dissolve the formazan crystals, resulting in a colored solution.
-
Data Acquisition: The absorbance of the solution in each well is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).
-
Data Analysis: The absorbance values of the treated wells are compared to the control wells to determine the percentage of cell viability. The IC50 value is then calculated by plotting the cell viability against the concentration of this compound and fitting the data to a dose-response curve.[2]
Bioassay-Guided Isolation
This compound was identified through a process known as bioassay-guided isolation. This involves separating the chemical constituents of a natural extract and testing the biological activity of the resulting fractions to pinpoint the active compounds.
Potential Mechanisms of Action
While the precise signaling pathways affected by this compound have not yet been elucidated, the broader extracts of its source, Scutellaria barbata, are known to exert anti-tumor effects by modulating multiple signaling pathways.[1] These pathways are crucial for cell proliferation, survival, and inflammation, and it is plausible that this compound contributes to the overall activity of the plant extract through similar mechanisms.
The active components in Scutellaria barbata have been shown to inhibit key signaling pathways such as:
-
PI3K/Akt/mTOR Pathway: Inhibition of this pathway can lead to decreased tumor cell growth and survival.[1]
-
MAPK Pathway: This includes the inhibition of ERK, JNK, and p38, which suppresses tumor cell proliferation.[1]
-
NFκB Pathway: By inhibiting this pathway, the production of pro-inflammatory cytokines is reduced, which can in turn inhibit tumor cell growth.[1]
Further research is required to determine if this compound specifically targets one or more of these pathways.
Conclusion and Future Directions
The initial cytotoxicity screening of this compound indicates that it possesses weak cytotoxic activity against several human cancer cell lines. The available data, primarily from MTT assays, provide a foundational understanding of its dose-dependent effects. While the specific molecular targets and signaling pathways of this compound remain to be fully elucidated, the known anti-cancer mechanisms of Scutellaria barbata extracts suggest potential avenues for further investigation.
Future research should focus on:
-
Confirming the cytotoxic effects of this compound in a broader range of cancer cell lines.
-
Investigating its mechanism of action, including its effects on the cell cycle, apoptosis, and key cancer-related signaling pathways.
-
Exploring potential synergistic effects when combined with other chemotherapeutic agents.
This technical guide serves as a summary of the current, publicly available data on the initial cytotoxicity screening of this compound, providing a valuable resource for researchers in the field of natural product-based drug discovery.
References
- 1. maxapress.com [maxapress.com]
- 2. In Vitro and In Vivo Antitumor Activity of Scutellaria barbate Extract on Murine Liver Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. eurekaselect.com [eurekaselect.com]
- 5. Azumamides A-E: Isolation, Synthesis, Biological Activity, and Structure-Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Scutebata F | C30H37NO9 | CID 44604691 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. This compound | CAS:1207181-61-0 | Manufacturer ChemFaces [chemfaces.com]
- 11. tandfonline.com [tandfonline.com]
- 12. Bioassay-guided isolation of neo-clerodane diterpenoids from Scutellaria barbata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
Methodological & Application
Application Notes and Protocols for Cytotoxicity Assessment of Scutellaria baicalensis Extracts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Scutellaria baicalensis, a flowering plant native to East Asia, has a long history of use in traditional medicine. Modern scientific investigation has focused on its potential as a source of novel therapeutic agents, particularly in oncology. Various extracts and isolated flavonoid compounds from the root of S. baicalensis, such as baicalin, baicalein, and wogonin, have demonstrated significant cytotoxic effects against a range of cancer cell lines.[1][2][3] These compounds have been shown to induce apoptosis, inhibit cell proliferation, and arrest the cell cycle in malignant cells, making them promising candidates for further drug development.[1][2][4][5]
This document provides a detailed protocol for assessing the cytotoxicity of Scutellaria baicalensis extracts, compiling methodologies from various studies to offer a comprehensive guide for researchers.
Data Presentation: Cytotoxic Effects of Scutellaria baicalensis Extracts on Cancer Cell Lines
The following table summarizes the cytotoxic activity of various Scutellaria baicalensis extracts as reported in the literature. This data provides a comparative overview of the concentrations required to inhibit cancer cell growth.
| Cell Line | Extract Type | Assay | Effective Concentration / IC50 | Duration of Treatment | Reference |
| AGS (Human gastric adenocarcinoma) | Flavonoid Extract (FSB) | MTT | IC50: ~100 µg/mL | 24 hours | [2] |
| SK-Hep-1 (Human hepatocellular carcinoma) | Ethanol Extract (SBE) | MTT | Significant inhibition at 250 and 500 µg/mL | 24 hours | [5] |
| H1299 and H1975 (EGFR TKI-resistant human lung cancer) | Ethanol Extract (ESB) | MTT, Trypan Blue | Dose-dependent decrease in cell viability | 24 - 72 hours | [4] |
| A549, SK-LU-1, SK-MES-1 (Human lung cancer) | Crude Ethanolic Extract | Cytotoxicity assays | Selectively toxic to cancer cells vs. normal fibroblasts | Not specified | [1] |
| Human malignant brain tumor cells | Ethanolic Extract | AlamarBlue™ | 100 µg/mL showed cytotoxic effects | 48 hours | [3] |
| Ovarian Cancer Cells (CSC and CRC) | Extract (SbE) | MTT | 200 µg/mL to 400 µg/mL decreased cell viability | 24 hours | [6] |
Experimental Protocols: Cytotoxicity Assay
This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a widely used colorimetric method to assess cell viability and cytotoxicity.
1. Materials and Reagents
-
Scutellaria baicalensis extract (e.g., ethanolic extract)
-
Cancer cell line of interest (e.g., A549, AGS, SK-Hep-1)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Trypsin-EDTA solution
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or isopropanol
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
2. Cell Culture and Seeding
-
Maintain the selected cancer cell line in a T-75 flask with complete culture medium in a humidified incubator at 37°C with 5% CO2.
-
Once the cells reach 80-90% confluency, aspirate the medium, wash with PBS, and detach the cells using Trypsin-EDTA.
-
Neutralize the trypsin with complete medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh medium and perform a cell count using a hemocytometer or automated cell counter.
-
Seed the cells into a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells per well in 100 µL of complete medium.[5][6]
-
Incubate the plate for 24 hours to allow for cell attachment.[6]
3. Treatment with Scutellaria baicalensis Extract
-
Prepare a stock solution of the Scutellaria baicalensis extract in an appropriate solvent (e.g., DMSO).
-
Prepare serial dilutions of the extract in complete culture medium to achieve the desired final concentrations (e.g., 0, 15.625, 31.25, 62.5, 125, 250, 500, and 1000 µg/mL).[5]
-
After the 24-hour incubation period for cell attachment, carefully remove the medium from the wells.
-
Add 100 µL of the medium containing the different concentrations of the extract to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the extract) and a negative control (medium only).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).[4][5]
4. MTT Assay and Data Analysis
-
After the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.[7]
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of DMSO or isopropanol to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability using the following formula: Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Plot a dose-response curve to determine the IC50 value (the concentration of the extract that inhibits 50% of cell growth).
Visualizations
Experimental Workflow
Caption: Workflow of the MTT cytotoxicity assay.
Signaling Pathway
Caption: Signaling pathways in S. baicalensis-induced apoptosis.
References
- 1. The ethanol extract of Scutellaria baicalensis and the active compounds induce cell cycle arrest and apoptosis including upregulation of p53 and Bax in human lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Korean Scutellaria baicalensis Georgi flavonoid extract induces mitochondrially mediated apoptosis in human gastric cancer AGS cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Anti-cancer effect of Scutellaria baicalensis in combination with cisplatin in human ovarian cancer cell - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of Scutellaria barbata E. in Human Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the anti-cancer effects of Scutellaria barbata E. (also known as Ban Zhi Lian) extracts in various human cancer cell lines. The accompanying protocols offer detailed methodologies for key experiments to assess its efficacy and mechanisms of action.
Scutellaria barbata has a long history in traditional Chinese medicine for the treatment of various ailments, including cancer.[1][2] Modern scientific research has begun to elucidate the molecular mechanisms underlying its anti-neoplastic properties. Extracts from this plant have been shown to inhibit cancer cell proliferation, induce programmed cell death (apoptosis), and halt the cell cycle at various checkpoints.[3][4][5] The anti-cancer activity is attributed to a variety of active compounds, including flavonoids and diterpenoids.
The data presented herein is a synthesis of findings from multiple studies, intended to serve as a valuable resource for researchers investigating the potential of Scutellaria barbata as a source for novel anti-cancer therapeutics.
Data Presentation
The following tables summarize the quantitative effects of Scutellaria barbata extracts on various human cancer cell lines.
Table 1: Cytotoxicity of Scutellaria barbata Extract (IC50 Values)
| Cell Line | Cancer Type | IC50 Value (µg/mL) | Extract Type | Reference |
| A549 | Lung Cancer | 210 | Ethanol | [2][6] |
| SW620 | Colon Cancer | 65 | Chloroform | [4][7] |
| HeLa | Cervical Cancer | 504 | Chloroform | |
| HT-3 | Cervical Cancer | 525 | Chloroform | |
| SMMC-7721 | Hepatocellular Carcinoma | 44,260 | Not Specified | |
| HepG2 | Hepatocellular Carcinoma | 42,190 | Not Specified | |
| Huh7 | Hepatocellular Carcinoma | 52,010 | Not Specified | |
| PC-3 | Prostate Cancer | 98.44 (24h), 56.39 (48h) | Not Specified | [8] |
| DU145 | Prostate Cancer | 118.2 (24h), 66.51 (48h) | Not Specified | [8] |
Table 2: Induction of Apoptosis by Scutellaria barbata Extract
| Cell Line | Cancer Type | Treatment | Apoptosis Rate (%) | Reference |
| SW620 | Colon Cancer | 25 µg/mL ECSB | 11.54 | [4] |
| SW620 | Colon Cancer | 50 µg/mL ECSB | 33.53 | [4] |
| SW620 | Colon Cancer | 75 µg/mL ECSB | 65.12 | [4] |
| CL1-5 | Lung Cancer | 0.5 mg/mL SB for 24h | Significant increase | [3] |
| HT-29 | Colon Cancer | SPS2p | Elevated apoptosis rate | [9] |
ECSB: Chloroform fraction of Scutellaria barbata; SB: Scutellaria barbata; SPS2p: Water-soluble polysaccharide from Scutellaria barbata
Table 3: Cell Cycle Arrest Induced by Scutellaria barbata Extract
| Cell Line | Cancer Type | Treatment | Effect | Reference |
| CL1-5 | Lung Cancer | 0.5 mg/mL SB for 24h | G2/M arrest (10.82% to 21.3%) | [3] |
| HT-29 | Colon Cancer | 0.5-2.5 mg/mL EESB | S phase reduction | [10] |
| LNCaP | Prostate Cancer | BZL101 | G2/M arrest | [11] |
| MCF7 | Breast Cancer | BZL101 | G1 arrest | [11] |
| MDA-MB-231 | Breast Cancer | BZL101 | S phase arrest | [11] |
| PC3 | Prostate Cancer | BZL101 | S phase arrest | [11] |
SB: Scutellaria barbata; EESB: Ethanol extract of Scutellaria barbata; BZL101: Aqueous extract of Scutellaria barbata
Table 4: Modulation of Key Signaling Proteins by Scutellaria barbata Extract
| Cell Line | Cancer Type | Protein | Effect | Reference |
| SW620 | Colon Cancer | Bax/Bcl-2 ratio | Upregulation | [4][7] |
| SW620 | Colon Cancer | Cyclin D1, CDK4 | Decrease | [4][7] |
| CL1-5 | Lung Cancer | Cleaved PARP, Cleaved Caspase 3 | Increase | [3] |
| CL1-5 | Lung Cancer | SIRT1, PCNA, CD31, Bcl-2 | Decrease | [3] |
| HT-29 | Colon Cancer | p-AKT/AKT ratio | Decrease | [9] |
| LNCaP | Prostate Cancer | Cyclin B1, CDK1, Androgen Receptor | Decrease | [11] |
| MDA-MB-231 | Breast Cancer | Cyclin A2, CDK2 | Decrease | [11] |
Experimental Protocols
Detailed methodologies for key experiments cited are provided below.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of Scutellaria barbata extract on cancer cell lines.
Materials:
-
Human cancer cell lines
-
Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
Scutellaria barbata extract, dissolved in a suitable solvent (e.g., DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 N HCl or DMSO)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Prepare serial dilutions of the Scutellaria barbata extract in culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted extract to each well. Include a vehicle control (medium with the solvent used to dissolve the extract).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
After the incubation, carefully remove the medium containing MTT.
-
Add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol is for quantifying apoptosis in cancer cells treated with Scutellaria barbata extract using flow cytometry.
Materials:
-
Human cancer cell lines
-
Complete culture medium
-
Scutellaria barbata extract
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of Scutellaria barbata extract for a specified duration (e.g., 24 or 48 hours). Include an untreated control.
-
Harvest the cells by trypsinization, and collect both the adherent and floating cells.
-
Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Live cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V and PI.
Western Blot Analysis
This protocol is for detecting changes in the expression of specific proteins in cancer cells treated with Scutellaria barbata extract.
Materials:
-
Human cancer cell lines
-
Complete culture medium
-
Scutellaria barbata extract
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific to the proteins of interest)
-
HRP-conjugated secondary antibodies
-
TBST (Tris-Buffered Saline with 0.1% Tween 20)
-
ECL (Enhanced Chemiluminescence) detection reagent
-
Imaging system
Procedure:
-
Seed cells in culture dishes and treat with Scutellaria barbata extract as desired.
-
Wash the cells with cold PBS and lyse them with RIPA buffer.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.
-
Determine the protein concentration of the supernatant using the BCA assay.
-
Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.
-
Separate the protein samples by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Add ECL detection reagent to the membrane and visualize the protein bands using an imaging system.
-
Use a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
Visualizations
Signaling Pathways and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate key signaling pathways affected by Scutellaria barbata and a typical experimental workflow for its investigation in cancer cell lines.
Caption: Key signaling pathways modulated by Scutellaria barbata in cancer cells.
Caption: General experimental workflow for studying Scutellaria barbata effects.
References
- 1. Chinese medicinal herb Scutellaria barbata modulates apoptosis and cell survival in murine and human prostate cancer cells and tumor development in TRAMP mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 3. The anti-cancer effects and mechanisms of Scutellaria barbata D. Don on CL1-5 lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Scutellaria barbata D.Don (SBD) extracts suppressed tumor growth, metastasis and angiogenesis in Prostate cancer via PI3K/Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Chloroform fraction of Scutellaria barbata D. Don promotes apoptosis and suppresses proliferation in human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Effects of Scutellaria barbata polysaccharide on the proliferation, apoptosis and EMT of human colon cancer HT29 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Scutellaria barbata D. Don inhibits growth and induces apoptosis by suppressing IL-6-inducible STAT3 pathway activation in human colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BZL101, a phytochemical extract from the Scutellaria barbata plant, disrupts proliferation of human breast and prostate cancer cells through distinct mechanisms dependent on the cancer cell phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Scutellaria-Derived Compounds in In Vivo Xenograft Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
It is critical to note that the experimental data presented are from studies using Scutellaria baicalensis extracts, baicalein, and wogonin, and should be considered as a proxy for designing studies with Scutebata E. Researchers should perform dose-response studies and detailed characterization for this compound specifically.
Data Presentation: Efficacy in Xenograft Models
The following tables summarize the quantitative data from representative studies on the in vivo anti-tumor efficacy of Scutellaria baicalensis derivatives.
Table 1: In Vivo Efficacy of Wogonin in Colorectal Cancer Xenograft Models
| Cell Line | Animal Model | Treatment Group | Dosage & Administration | Tumor Volume Reduction | Tumor Weight Reduction | Reference |
| SW620 | BALB/c nude mice | Wogonin (low dose) | 25 mg/kg, intraperitoneal, daily | Significant reduction vs. control | Significant reduction vs. control | [1] |
| SW620 | BALB/c nude mice | Wogonin (high dose) | 50 mg/kg, intraperitoneal, daily | Significant reduction vs. control | Significant reduction vs. control | [1] |
| HT-29 | BALB/c nude mice | Wogonin (low dose) | 25 mg/kg, intraperitoneal, daily | Significant reduction vs. control | Not Reported | [1] |
| HT-29 | BALB/c nude mice | Wogonin (high dose) | 50 mg/kg, intraperitoneal, daily | Significant reduction vs. control | Not Reported | [1] |
| SW480 | BALB/c nude mice | Wogonin | 2 µM, intraperitoneal, every other day for 10 days | Significant reduction vs. control | Significant reduction vs. control | [2] |
Table 2: In Vivo Efficacy of Baicalein in Cancer Xenograft Models
| Cell Line | Animal Model | Treatment Group | Dosage & Administration | Tumor Volume Reduction | Tumor Weight Reduction | Reference |
| HepG2 (Hepatocellular Carcinoma) | Nude mice | Baicalein | 10 mg/kg/day | Significant reduction vs. control | Significant reduction vs. control | [3] |
| Pancreatic Cancer | Nude mice | Baicalein | 10 mg/kg, dissolved in 5% DMSO and 95% saline | Significant reduction vs. control | Significant reduction vs. control | [4] |
Table 3: In Vivo Efficacy of Scutellaria baicalensis Extract in a Pancreatic Cancer Xenograft Model
| Cell Line | Animal Model | Treatment Group | Dosage & Administration | Outcome | Reference |
| MiaPaCa-2 | Nude mice | S. baicalensis extract | 1% in diet, orally | Accumulation of bioactive metabolites in tumor tissue | [5][6][7] |
Experimental Protocols
The following are detailed protocols for establishing and utilizing in vivo xenograft mouse models to evaluate the anti-cancer effects of Scutellaria-derived compounds.
Protocol 1: Subcutaneous Xenograft Model for Colorectal Cancer
Objective: To establish a subcutaneous xenograft model using colorectal cancer cell lines to assess the in vivo efficacy of compounds like wogonin.
Materials:
-
Colorectal cancer cell lines (e.g., SW620, HT-29, SW480)
-
BALB/c nude mice (male, 4-5 weeks old)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Syringes (1 mL) with 27-gauge needles
-
Wogonin (or other test compound)
-
Vehicle control (e.g., PBS, 5% DMSO in saline)
-
5-Fluorouracil (5-FU) as a positive control (optional)
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Cell Culture: Culture colorectal cancer cells in complete medium until they reach the logarithmic growth phase.
-
Cell Preparation: Harvest the cells by trypsinization, wash with PBS, and resuspend in sterile PBS or serum-free medium at a concentration of 5 x 10^6 cells per 100 µL.[1] Keep the cell suspension on ice.
-
Tumor Cell Implantation: Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the flank of each BALB/c nude mouse.[1]
-
Tumor Growth Monitoring: Allow the tumors to grow. Measure tumor volume every three days using calipers. The tumor volume can be calculated using the formula: Volume = (length × width^2) / 2.[3]
-
Grouping and Treatment: Once the tumors reach a volume of approximately 100 mm³, randomly divide the mice into treatment and control groups (n=5-8 per group).[1]
-
Control Group: Administer the vehicle solution (e.g., PBS) via intraperitoneal injection daily.
-
Wogonin Low-Dose Group: Administer wogonin at 25 mg/kg body weight via intraperitoneal injection daily.[1]
-
Wogonin High-Dose Group: Administer wogonin at 50 mg/kg body weight via intraperitoneal injection daily.[1]
-
Positive Control Group (Optional): Administer 5-FU at 20 mg/kg body weight via intraperitoneal injection every other day.[1]
-
-
Monitoring During Treatment: Continue to monitor tumor volume and the body weight of the mice every three days.[1] Also, observe the general health and behavior of the animals.
-
Endpoint and Sample Collection: After the designated treatment period (e.g., 21 days), euthanize the mice. Excise the tumors, weigh them, and photograph them.[8] A portion of the tumor tissue can be fixed in formalin for histological analysis (e.g., H&E staining, immunohistochemistry for Ki-67 and cleaved caspase-3) or snap-frozen in liquid nitrogen for molecular analysis (e.g., Western blotting, qRT-PCR).[8]
Protocol 2: Subcutaneous Xenograft Model for Pancreatic Cancer
Objective: To evaluate the in vivo efficacy and biodistribution of Scutellaria baicalensis extract or its components in a pancreatic cancer model.
Materials:
-
Pancreatic cancer cell line (e.g., MiaPaCa-2)
-
Nude mice
-
Scutellaria baicalensis extract or Baicalein
-
Control diet (e.g., AIN-76A)
-
Powdered diet for mixing with the extract
Procedure:
-
Diet Preparation: Prepare a diet containing 1% Scutellaria baicalensis extract mixed with the standard powder diet.[5][6][7] The control group will receive the standard diet without the extract.
-
Acclimatization and Diet Administration: Acclimatize the mice for one week. Start feeding the mice with the control or extract-containing diet eight days prior to cell inoculation and continue throughout the experiment.[5]
-
Cell Preparation: Culture and prepare MiaPaCa-2 cells as described in Protocol 1, resuspending them at a concentration of 3 x 10^6 cells per injection volume.[5]
-
Tumor Cell Implantation: Inject the cell suspension subcutaneously into the flank of the nude mice.[5]
-
Monitoring: Monitor tumor growth and animal health as described in Protocol 1.
-
Endpoint and Tissue Harvest: At the end of the study (e.g., 13 weeks), anesthetize the mice and collect blood via cardiac puncture. Harvest the tumors and other organs of interest (e.g., pancreas, liver, lungs, intestines). Immediately freeze the tissues in liquid nitrogen and store them at -80°C for analysis of metabolite accumulation.[5]
Visualization of Signaling Pathways and Workflows
The following diagrams illustrate the experimental workflow and a key signaling pathway modulated by compounds from Scutellaria.
Caption: Xenograft Model Experimental Workflow.
References
- 1. worldscientific.com [worldscientific.com]
- 2. Effects of wogonin on the growth and metastasis of colon cancer through the Hippo signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Detection of Baicalin Metabolites Baicalein and Oroxylin-A in Mouse Pancreas and Pancreatic Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Detection of baicalin metabolites baicalein and oroxylin-a in mouse pancreas and pancreatic xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The anti-cancer effects and mechanisms of Scutellaria barbata D. Don on CL1-5 lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating the Anticancer Potential of Scutellaria barbata Constituents
A Note on Scutebata E: While the focus of this document is on the potential of this compound as an anticancer agent, a thorough review of currently available scientific literature reveals a lack of specific studies on the biological activity of this particular compound. This compound has been identified as a constituent of Scutellaria barbata; however, its individual contribution to the overall anticancer effects of the plant extract has not yet been elucidated. Therefore, these application notes and protocols are based on the well-documented anticancer properties of the whole extract of Scutellaria barbata and its other characterized active components. These methodologies provide a robust framework for the future investigation of this compound.
Scutellaria barbata D. Don is a perennial herb that has been used in traditional Chinese medicine to treat a variety of ailments, including cancer.[1] Modern pharmacological studies have confirmed that extracts of Scutellaria barbata possess significant antitumor activities against a range of cancers, including those of the lung, breast, colon, and liver.[2][3] The anticancer effects of Scutellaria barbata are attributed to its complex mixture of phytochemicals, which include flavonoids and diterpenoid alkaloids.[4] These compounds have been shown to induce cancer cell death through various mechanisms, including apoptosis and cell cycle arrest.[3][5]
The primary mechanisms of action for the anticancer effects of Scutellaria barbata involve the induction of programmed cell death, known as apoptosis, and the halting of the cell division cycle, which prevents cancer cells from proliferating.[5][6] These effects are mediated by the modulation of several key signaling pathways within the cancer cells.[7][8]
Data Presentation: In Vitro Cytotoxicity
The following tables summarize the reported 50% inhibitory concentration (IC50) values for Scutellaria barbata extracts and one of its active constituents, Scutebarbatine A, against various cancer cell lines. The IC50 value is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 1: IC50 Values of Scutellaria barbata Extracts in Cancer Cell Lines
| Extract Type | Cancer Type | Cell Line | IC50 Value (µg/mL) | Reference |
| Ethanol Extract | Lung Cancer | A549 | 210 | [2] |
| Aqueous Extract | Ovarian Cancer | SKOV3 | Not specified | [9] |
| Ethanol Extract | Colon Cancer | HT-29 | Not specified | [10] |
| Aqueous Extract | Breast Cancer | MDA-MB-157 | Not specified | [1] |
Table 2: IC50 Values of Scutebarbatine A in Cancer Cell Lines
| Compound | Cancer Type | Cell Line | IC50 Value (µg/mL) | Reference |
| Scutebarbatine A | Lung Cancer | A549 | 39.21 | [11] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by Scutellaria barbata and a general workflow for its investigation as an anticancer agent.
Caption: Anticancer mechanisms of Scutellaria barbata.
Caption: Apoptosis signaling pathway induced by Scutellaria barbata.
Caption: Cell cycle arrest mechanisms of Scutellaria barbata.
Caption: General experimental workflow for anticancer screening.
Experimental Protocols
The following are detailed protocols for key experiments used to evaluate the anticancer potential of natural products like Scutellaria barbata and its constituents.
Protocol 1: Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.[12]
Materials:
-
96-well plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[12]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[13]
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well in 100 µL of culture medium.[13]
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control.
-
Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add 10 µL of MTT solution to each well.[14]
-
Incubate the plate for 4 hours at 37°C.[13]
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[13]
-
Mix thoroughly by pipetting up and down.
-
Measure the absorbance at 570 nm using a microplate reader.[13]
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[15]
Materials:
-
6-well plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
PBS
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for a specified time.
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[15]
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[15]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[16]
-
Add 400 µL of 1X Binding Buffer to each tube.[15]
-
Analyze the cells by flow cytometry within one hour. Healthy cells will be negative for both Annexin V and PI, early apoptotic cells will be positive for Annexin V and negative for PI, and late apoptotic/necrotic cells will be positive for both.[15]
Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)
This method uses propidium iodide to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.[17]
Materials:
-
6-well plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
PBS
-
Ice-cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the test compound at its IC50 concentration.
-
Harvest the cells, wash with PBS, and resuspend the cell pellet in 400 µL of PBS.[18]
-
Fix the cells by adding 1 mL of ice-cold 70% ethanol dropwise while vortexing.[18]
-
Incubate the cells on ice for at least 30 minutes.[19]
-
Centrifuge the fixed cells and wash twice with PBS.[18]
-
Resuspend the cell pellet in 400 µL of PI staining solution.[18]
-
Incubate for 5-10 minutes at room temperature.[18]
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[17]
Protocol 4: Western Blot Analysis for Apoptosis-Related Proteins
Western blotting is used to detect changes in the expression levels of key proteins involved in apoptosis.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against apoptosis-related proteins (e.g., Caspase-3, Cleaved Caspase-3, PARP, Cleaved PARP, Bcl-2, Bax)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with the test compound, harvest, and lyse the cells in lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the changes in protein expression levels relative to a loading control (e.g., β-actin or GAPDH). An increase in the cleaved forms of caspases and PARP, and an altered Bax/Bcl-2 ratio are indicative of apoptosis.[20]
References
- 1. Digital Commons @ Andrews University - Celebration of Research and Creative Scholarship: P-18 Chinese Medicinal herb Scutellaria barbata Modulates Apoptosis via Induction of Pro-apoptotic and Anti-apoptotic Proteins in MDA-MB-157, 93A, and 93B Breast Cancer Cells [digitalcommons.andrews.edu]
- 2. Anticancer activity and mechanism of Scutellaria barbata extract on human lung cancer cell line A549 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Induction of G1 arrest and apoptosis by Scutellaria barbata in the human promyelocytic leukemia HL-60 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. The anti-cancer effects and mechanisms of Scutellaria barbata D. Don on CL1-5 lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Anticancer Mechanisms of <i>Scutellaria barbata</i> against Lung Squamous Cell Carcinoma - ProQuest [proquest.com]
- 9. researchgate.net [researchgate.net]
- 10. Scutellaria barbata D. Don inhibits growth and induces apoptosis by suppressing IL-6-inducible STAT3 pathway activation in human colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In Vitro and in Vivo Antitumor Activity of Scutebarbatine A on Human Lung Carcinoma A549 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. broadpharm.com [broadpharm.com]
- 13. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 16. kumc.edu [kumc.edu]
- 17. Flow cytometry with PI staining | Abcam [abcam.com]
- 18. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 19. ucl.ac.uk [ucl.ac.uk]
- 20. bio-rad-antibodies.com [bio-rad-antibodies.com]
Scutebata E: Application Notes and Protocols for Inducing Apoptosis in Tumor Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Scutebata E is a neo-clerodane diterpenoid alkaloid isolated from the herb Scutellaria barbata (Ban Zhi Lian), a plant with a long history in traditional medicine for the treatment of various ailments, including cancer. Emerging research has identified this compound as a compound with cytotoxic effects on tumor cells, suggesting its potential as a novel anti-cancer agent. These application notes provide an overview of the current understanding of this compound's activity, with a focus on its ability to induce apoptosis, and offer detailed protocols for its study. While the precise mechanisms of this compound are still under investigation, this document compiles the available data and provides generalized experimental procedures to facilitate further research into its therapeutic potential.
Biological Activity and Data Presentation
This compound has demonstrated cytotoxic activity against specific cancer cell lines. The primary quantitative data available for this compound is its half-maximal inhibitory concentration (IC50), which indicates the concentration of the compound required to inhibit the growth of 50% of a cell population.
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound | K562 (Human immortalised myelogenous leukemia) | 35.11 - 42.73 | [1][2] |
| This compound | HL-60 (Human promyelocytic leukemia) | Weak activity | [1][2] |
Note: The cytotoxicity against HL-60 cells was described as "weak," but a specific IC50 value was not provided in the primary literature.
Proposed Mechanism of Action (Inferred from Related Compounds)
While the specific signaling pathways for this compound-induced apoptosis are not yet fully elucidated, studies on other neo-clerodane diterpenoids isolated from Scutellaria barbata suggest a general mechanism involving the induction of apoptosis through intrinsic and extrinsic pathways. The broader anti-cancer effects of Scutellaria barbata extracts are linked to cell cycle arrest and mitochondria-mediated apoptotic death.
A plausible, though unconfirmed, signaling pathway for this compound is outlined below. This is a generalized pathway based on the known mechanisms of related compounds and common apoptotic signaling.
Experimental Protocols
The following are detailed protocols for key experiments to assess the apoptosis-inducing effects of this compound on tumor cells.
Protocol 1: Cell Viability and IC50 Determination using MTT Assay
This protocol determines the concentration of this compound that inhibits cell viability by 50%.
Materials:
-
Tumor cell line of interest (e.g., K562)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution (in DMSO)
-
Phosphate Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Prepare serial dilutions of this compound in complete medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate for 24, 48, or 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using a dose-response curve.
Protocol 2: Detection of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Tumor cells treated with this compound (at IC50 concentration) and untreated control cells.
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer).
-
Cold PBS.
-
Flow cytometer.
Procedure:
-
Seed cells and treat with this compound for the desired time period.
-
Harvest both adherent and floating cells and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Viable cells: Annexin V-FITC negative, PI negative.
-
Early apoptotic cells: Annexin V-FITC positive, PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive.
-
Protocol 3: Western Blot Analysis of Apoptosis-Related Proteins
This protocol allows for the detection of changes in the expression of key proteins involved in the apoptotic cascade.
Materials:
-
Cells treated with this compound and untreated controls.
-
RIPA buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-Caspase-3, anti-cleaved-Caspase-3, anti-Bcl-2, anti-Bax, anti-PARP, anti-cleaved-PARP, anti-β-actin).
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
-
Chemiluminescence imaging system.
Procedure:
-
Lyse the treated and control cells with RIPA buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Use β-actin as a loading control to normalize protein expression levels.
Conclusion
This compound is a promising natural compound with cytotoxic effects on cancer cells. The provided data, although limited, establishes a basis for its further investigation as an apoptosis-inducing agent. The detailed protocols in these application notes offer a framework for researchers to explore the efficacy and mechanism of action of this compound in various tumor models. Further studies are warranted to delineate its specific molecular targets and signaling pathways to fully understand its therapeutic potential in oncology.
References
Application Note: Cell Cycle Analysis Following Treatment with Scutellaria baicalensis Extract
For Researchers, Scientists, and Drug Development Professionals
Introduction
Scutellaria baicalensis, a widely utilized herb in traditional medicine, and its extracts have garnered significant attention for their potential anti-cancer properties.[1] The primary bioactive flavonoids within these extracts, including baicalin, baicalein, and wogonin, have been demonstrated to impede the proliferation of various cancer cell lines.[2][3] A key mechanism underlying this anti-proliferative activity is the induction of cell cycle arrest.[1][4] This application note provides a comprehensive overview of the effects of Scutellaria baicalensis extract (Scutebata E) on the cell cycle and detailed protocols for its analysis.
The extract and its active components have been shown to induce cell cycle arrest at different phases, most commonly at the G0/G1 and G1/S transitions.[5][2][6][7] This is often accompanied by the modulation of key cell cycle regulatory proteins. Specifically, a decrease in the expression of cyclins (such as Cyclin D1, E, and A) and cyclin-dependent kinases (CDKs), including CDK2, CDK4, and CDK6, is frequently observed.[1][5][8][9] Concurrently, an upregulation of cyclin-dependent kinase inhibitors like p21 and p27 can occur.[10][11]
Data Presentation
The following tables summarize the quantitative effects of Scutellaria baicalensis extract and its primary active compounds on cell cycle distribution in various cancer cell lines.
Table 1: Effect of Scutellaria baicalensis Extract on Cell Cycle Distribution
| Cell Line | Concentration (µg/mL) | Treatment Duration (h) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase | Reference |
| SK-Hep-1 | 250 | 24 | Increased | Decreased | Not specified | [6] |
| SK-Hep-1 | 500 | 24 | Increased | Decreased | Not specified | [6] |
| A549 | 250 | Not specified | Increased | Decreased | Not specified | [9] |
| A549 | 500 | Not specified | Increased | Decreased | Not specified | [9] |
| SK-MES-1 | Not specified | Not specified | Increased (G0/G1 arrest) | Not specified | Not specified | [2] |
Table 2: Effect of Baicalin on Cell Cycle Distribution
| Cell Line | Concentration (µg/mL) | Treatment Duration (h) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase | Reference |
| H1299 | Not specified | Not specified | Increased (G1/S arrest) | Decreased | Not specified | [5] |
| H1650 | Not specified | Not specified | Increased (G1/S arrest) | Decreased | Not specified | [5] |
| RKO | Not specified | 48 | Increased | No significant change | Decreased | [12] |
| HCT116 | Not specified | 48 | Increased | No significant change | Decreased | [12] |
Table 3: Effect of Baicalein on Cell Cycle Distribution
| Cell Line | Concentration (µM) | Treatment Duration (h) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase | Reference |
| Rat Heart Endothelial | 100 | 120 | Increased | Not specified | Increased | [13] |
| HeLa | 20 | 24 | Increased | Decreased | Not specified | [14] |
| SiHa | 40 | 24 | Increased | Decreased | Not specified | [14] |
| SKOV-3 | 100 | 48 | Not specified | Not specified | Increased (G2/M arrest) | [15] |
| TOV-21G | 100 | 48 | Not specified | Not specified | Increased (G2/M arrest) | [15] |
Table 4: Effect of Wogonin on Cell Cycle Distribution
| Cell Line | Concentration (µM) | Treatment Duration (h) | % Cells in G0/G1 Phase | % Cells in G2/M Phase | Reference | |---|---|---|---|---| | HCT116 | Not specified | Not specified | Increased (G1 arrest) | Not specified |[8] | | SKM-1 | 43.4 (IC50) | 72 | Increased (G0/G1 arrest) | Not specified |[11] | | MHCC97L | 10 | Not specified | Increased | Not specified |[16] | | HepG2 | 20 | Not specified | Increased | Not specified |[16] | | SW48 | Not specified | Not specified | Not specified | Increased (G2/M arrest) |[17] |
Experimental Protocols
Protocol 1: Cell Culture and Treatment with Scutellaria baicalensis Extract
-
Cell Seeding: Plate the desired cancer cell line in 6-well plates at a density of 1-5 x 10^5 cells per well in the appropriate complete growth medium.
-
Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
Treatment: Prepare various concentrations of Scutellaria baicalensis extract in the complete growth medium. Remove the existing medium from the wells and replace it with the medium containing the different concentrations of the extract. Include a vehicle control (medium with the same concentration of the solvent, e.g., DMSO, used to dissolve the extract).
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
Protocol 2: Cell Cycle Analysis by Flow Cytometry using Propidium Iodide (PI) Staining
This protocol is a standard method for analyzing the distribution of cells in the different phases of the cell cycle.[18][19]
Materials:
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) Staining Solution (containing RNase A)
-
Flow Cytometer
Procedure:
-
Cell Harvesting: After treatment, aspirate the medium and wash the cells with PBS. Detach the cells using Trypsin-EDTA.
-
Cell Collection: Transfer the detached cells to a 15 mL conical tube and add complete medium to inactivate the trypsin. Centrifuge the cells at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and resuspend the cell pellet in 1 mL of cold PBS. Centrifuge again at 300 x g for 5 minutes.
-
Fixation: Discard the supernatant and resuspend the cell pellet in 500 µL of cold PBS. While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Storage: Store the fixed cells at -20°C for at least 2 hours. Cells can be stored for several weeks at this temperature.
-
Rehydration and Staining: Centrifuge the fixed cells at 500 x g for 5 minutes. Discard the ethanol and wash the cell pellet with 5 mL of PBS. Centrifuge again and discard the supernatant.
-
PI Staining: Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes or at 37°C for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Excite the PI at 488 nm and measure the fluorescence emission at approximately 617 nm.
-
Data Analysis: Use appropriate software to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Mandatory Visualizations
Caption: Experimental workflow for cell cycle analysis after this compound treatment.
Caption: Signaling pathways modulated by this compound leading to cell cycle arrest.
References
- 1. Research Progress of Scutellaria baicalensis in the Treatment of Gastrointestinal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The ethanol extract of Scutellaria baicalensis and the active compounds induce cell cycle arrest and apoptosis including upregulation of p53 and Bax in human lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selective fraction of Scutellaria baicalensis and its chemopreventive effects on MCF-7 human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Frontiers | Baicalin Induces Apoptosis and Suppresses the Cell Cycle Progression of Lung Cancer Cells Through Downregulating Akt/mTOR Signaling Pathway [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. Scutellaria baicalensis Induces Cell Apoptosis and Elicits Mesenchymal-Epithelial Transition to Alleviate Metastatic Hepatocellular Carcinoma via Modulating HSP90β - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Wogonin induced G1 cell cycle arrest by regulating Wnt/β-catenin signaling pathway and inactivating CDK8 in human colorectal cancer carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Korean Scutellaria baicalensis water extract inhibits cell cycle G1/S transition by suppressing cyclin D1 expression and matrix-metalloproteinase-2 activity in human lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Wogonin induces cell cycle arrest and erythroid differentiation in imatinib-resistant K562 cells and primary CML cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Wogonin inhibits the proliferation of myelodysplastic syndrome cells through the induction of cell cycle arrest and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Baicalein induces a dual growth arrest by modulating multiple cell cycle regulatory molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Baicalein Represses Cervical Cancer Cell Growth, Cell Cycle Progression and Promotes Apoptosis via Blocking AKT/mTOR Pathway by the Regulation of circHIAT1/miR-19a-3p Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Wogonin inhibits cell cycle progression by activating the glycogen synthase kinase-3 beta in hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Wogonin, as a potent anticancer compound: From chemistry to cellular interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 19. Flow cytometry with PI staining | Abcam [abcam.com]
Investigating the Anti-Angiogenic Effects of Scutebata E: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angiogenesis, the formation of new blood vessels from pre-existing vasculature, is a critical process in both normal physiological functions and pathological conditions. In cancer, tumor growth and metastasis are highly dependent on the formation of a dedicated blood supply. Therefore, inhibiting angiogenesis is a key therapeutic strategy in oncology. Scutellaria baicalensis, a traditional Chinese medicinal herb, and its extracts (referred to herein as Scutebata E) have garnered significant attention for their potential anti-cancer properties. Emerging evidence suggests that this compound and its primary flavonoid components, baicalein and baicalin, exert potent anti-angiogenic effects. This document provides detailed application notes, experimental protocols, and data on the anti-angiogenic properties of this compound, intended to guide researchers in the evaluation of this natural compound for therapeutic development.
The primary mechanism by which this compound is believed to inhibit angiogenesis is through the modulation of the Vascular Endothelial Growth Factor (VEGF) signaling pathway. VEGF is a potent pro-angiogenic factor that, upon binding to its receptor (VEGFR), triggers a cascade of downstream signaling events that lead to endothelial cell proliferation, migration, and tube formation.
Core Mechanism of Action: Targeting the VEGF Signaling Pathway
This compound and its active constituents, primarily baicalein, have been shown to interfere with multiple steps in the VEGF signaling cascade. This includes the downregulation of VEGF expression itself and the inhibition of downstream effector molecules, ultimately leading to a reduction in new blood vessel formation.
Data Presentation: Quantitative Effects of this compound on Angiogenesis
The following tables summarize the quantitative data from various in vitro and ex vivo studies on the anti-angiogenic effects of this compound and its active components.
Table 1: In Vitro Endothelial Cell Tube Formation Inhibition by Baicalein
| Concentration (µM) | Inhibition of Tube Formation (%) |
| 1 | 22.7 |
| 4 | 43.3 |
| 16 | 69.7 |
Data derived from studies on Human Umbilical Vein Endothelial Cells (HUVECs) stimulated with THP-1 conditioned medium[1].
Table 2: Ex Vivo Rat Aortic Ring Assay - Inhibition of Microvessel Outgrowth by Baicalein
| Concentration (µM) | Inhibition of Microvessel Growth (%) |
| 1 | 8.3 |
| 4 | 48.7 |
| 16 | 60.7 |
Data from rat aortic rings stimulated with THP-1 conditioned medium[1].
Table 3: In Vivo Chick Chorioallantoic Membrane (CAM) Assay - Inhibition of Angiogenesis by Baicalein
| Concentration (ng/CAM) | Inhibition Efficiency (%) |
| 4 | 8.7 |
| 16 | 13.7 |
| 64 | 39.3 |
Data from CAM treated with THP-1 cells to induce angiogenesis[1].
Table 4: Inhibition of HUVEC Migration and Invasion by Baicalein
| Concentration (µM) | Inhibition of Migration (%) | Inhibition of Invasion (%) |
| 1 | 10.2 | 10.4 |
| 4 | 31.3 | 28.2 |
| 16 | 54.8 | 61.3 |
Data from HUVECs stimulated with THP-1 conditioned medium[1].
Table 5: Effect of Scutellaria baicalensis Extract and Baicalin on VEGF mRNA Expression
| Treatment | Fold Change in VEGF mRNA (Normoxia) | Fold Change in VEGF mRNA (Hypoxia) |
| Scutellaria baicalensis (50 µg/mL) | ~2.5 | ~3.0 |
| Baicalin (25 µM) | ~2.0 | ~2.5 |
Data from U251 glioma cells. Note: Some studies show that at certain concentrations, S. baicalensis and baicalin can induce VEGF expression, suggesting a dose-dependent dual effect[2][3].
Experimental Protocols
Detailed methodologies for key experiments to assess the anti-angiogenic effects of this compound are provided below.
Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to form three-dimensional capillary-like structures in vitro.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (EGM)
-
Basement Membrane Extract (BME), such as Matrigel®
-
This compound stock solution
-
96-well cell culture plates
-
Calcein AM (for fluorescent visualization, optional)
-
Inverted microscope with imaging capabilities
Protocol:
-
Thaw BME on ice overnight at 4°C.
-
Pre-chill a 96-well plate and pipette tips at -20°C.
-
Pipette 50 µL of thawed BME into each well of the chilled 96-well plate, ensuring the entire surface is covered.
-
Incubate the plate at 37°C for 30-60 minutes to allow the BME to solidify.
-
Harvest HUVECs and resuspend them in EGM at a concentration of 1 x 10^5 cells/mL.
-
Prepare serial dilutions of this compound in EGM.
-
Add 100 µL of the HUVEC suspension to each well containing the solidified BME.
-
Add 100 µL of the this compound dilutions (or vehicle control) to the respective wells.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 4-18 hours.
-
Monitor tube formation periodically under an inverted microscope.
-
Quantify the extent of tube formation by measuring the total tube length, number of junctions, and number of loops using imaging software.
Rat Aortic Ring Assay
This ex vivo assay provides a more complex model of angiogenesis, involving multiple cell types.
Materials:
-
Thoracic aortas from Sprague-Dawley rats
-
Serum-free culture medium (e.g., M199)
-
Fibrinogen solution
-
Thrombin solution
-
Aprotinin
-
This compound stock solution
-
24-well cell culture plates
-
Dissecting microscope and sterile surgical instruments
Protocol:
-
Aseptically dissect the thoracic aorta from a sacrificed rat and place it in a sterile dish containing cold serum-free medium.
-
Carefully remove the periaortic fibro-adipose tissue.
-
Cross-section the aorta into 1-2 mm thick rings.
-
In a 24-well plate, add 100 µL of fibrinogen solution to each well.
-
Place one aortic ring in the center of each well.
-
Add 10 µL of thrombin solution to each well to induce fibrin polymerization.
-
Incubate at 37°C for 30 minutes to allow the fibrin gel to solidify.
-
Add 1 mL of culture medium containing different concentrations of this compound (or vehicle control) and aprotinin to each well.
-
Incubate at 37°C in a 5% CO2 incubator for 7-14 days, changing the medium every 2-3 days.
-
Observe the outgrowth of microvessels from the aortic rings daily using an inverted microscope.
-
Quantify the angiogenic response by measuring the length and density of the microvessel outgrowth.
Chick Chorioallantoic Membrane (CAM) Assay
This in vivo assay assesses angiogenesis in a living embryo.
Materials:
-
Fertilized chicken eggs (day 3-4 of incubation)
-
Sterile filter paper discs or silicone rings
-
This compound stock solution
-
Egg incubator
-
Stereomicroscope
-
Sterile saline solution
Protocol:
-
Incubate fertilized eggs at 37.5°C with 60-70% humidity.
-
On day 3 of incubation, create a small window in the eggshell to expose the CAM.
-
On day 7, gently place a sterile filter paper disc or silicone ring onto the CAM.
-
Apply a small volume (e.g., 10 µL) of this compound solution at various concentrations (or vehicle control) onto the disc/ring.
-
Seal the window with sterile tape and return the egg to the incubator.
-
After 48-72 hours, open the window and observe the CAM vasculature under a stereomicroscope.
-
Quantify angiogenesis by counting the number of blood vessel branch points within the area of the disc/ring.
Wound Healing (Scratch) Assay
This assay measures the effect of this compound on endothelial cell migration.
Materials:
-
HUVECs
-
EGM
-
This compound stock solution
-
24-well cell culture plates
-
Sterile 200 µL pipette tip
-
Inverted microscope with a camera
Protocol:
-
Seed HUVECs in a 24-well plate and grow them to form a confluent monolayer.
-
Create a "scratch" in the monolayer by scraping a straight line with a sterile 200 µL pipette tip.
-
Gently wash the wells with PBS to remove detached cells.
-
Replace the medium with fresh EGM containing different concentrations of this compound (or vehicle control).
-
Capture images of the scratch at 0 hours and at regular intervals (e.g., 6, 12, 24 hours).
-
Measure the width of the scratch at different time points and calculate the percentage of wound closure.
Cell Proliferation (MTT) Assay
This colorimetric assay determines the effect of this compound on endothelial cell viability and proliferation.
Materials:
-
HUVECs
-
EGM
-
This compound stock solution
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO or solubilization buffer
-
Microplate reader
Protocol:
-
Seed HUVECs in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Replace the medium with fresh EGM containing serial dilutions of this compound (or vehicle control).
-
Incubate the plate for 24-72 hours at 37°C in a 5% CO2 incubator.
-
Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 100 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Conclusion
The provided application notes and protocols offer a comprehensive framework for investigating the anti-angiogenic effects of this compound. The quantitative data presented herein demonstrates the potential of this natural extract and its components to inhibit key processes in angiogenesis. By utilizing the detailed methodologies, researchers can further elucidate the mechanisms of action and evaluate the therapeutic potential of this compound in angiogenesis-dependent diseases.
References
- 1. Baicalein reduces angiogenesis in the inflammatory microenvironment via inhibiting the expression of AP-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Baicalin increases VEGF expression and angiogenesis by activating the ERRα/PGC-1α pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Baicalin increases VEGF expression and angiogenesis by activating the ERR{alpha}/PGC-1{alpha} pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Scutellaria baicalensis Extract (Scutebata E) in Combination with Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Scutellaria baicalensis, a medicinal herb also known as Chinese skullcap, has been utilized in traditional Chinese medicine for centuries to treat a variety of ailments. Modern research has identified several of its active flavonoid compounds, including baicalein, baicalin, and wogonin, which possess significant anticancer properties.[1][2][3] These compounds have been shown to inhibit the growth of various cancer cell lines and, importantly, exhibit synergistic effects when used in combination with conventional chemotherapy drugs.[4][5][6] This document provides detailed application notes and protocols for researchers investigating the therapeutic potential of Scutellaria baicalensis extract (referred to herein as Scutebata E) as an adjunct to chemotherapy.
Mechanism of Action
The anticancer effects of this compound and its active components are multifaceted. They have been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells.[4][7][8] Furthermore, these compounds can sensitize cancer cells to chemotherapy, potentially overcoming drug resistance.[4][9][10] Key signaling pathways modulated by this compound in combination with chemotherapy include the PI3K/Akt, NF-κB, and STAT3 pathways.[11][12][13] Notably, these compounds often show minimal toxicity to normal cells, highlighting their potential as selective anticancer agents.[1]
Key Experimental Protocols
This section details common experimental protocols used to evaluate the synergistic effects of this compound and chemotherapy.
Cell Viability and Cytotoxicity Assay (MTT Assay)
Objective: To determine the effect of this compound, chemotherapy, and their combination on the viability and proliferation of cancer cells.
Materials:
-
Cancer cell lines (e.g., A549 lung cancer, MCF-7 breast cancer, HeLa cervical cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound or its active compounds (baicalein, baicalin, wogonin)
-
Chemotherapeutic agent (e.g., cisplatin, doxorubicin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and the chemotherapeutic agent, both individually and in combination, in complete culture medium.
-
Remove the overnight culture medium from the cells and replace it with the media containing the different drug concentrations. Include a vehicle control (e.g., DMSO).
-
Incubate the plates for 24, 48, or 72 hours.
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control and determine the IC50 (half-maximal inhibitory concentration) values.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis in cancer cells following treatment with this compound and chemotherapy.
Materials:
-
Cancer cells treated as in the cell viability assay
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Culture and treat cells with this compound, chemotherapy, or the combination for the desired time period.
-
Harvest the cells by trypsinization and wash them with cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.
Western Blot Analysis of Signaling Proteins
Objective: To investigate the effect of the combination treatment on the expression and phosphorylation of key proteins in signaling pathways.
Materials:
-
Treated cancer cell lysates
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)
-
Primary antibodies against target proteins (e.g., Akt, p-Akt, NF-κB, STAT3, Bcl-2, Bax, Caspase-3)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagents
Protocol:
-
Lyse the treated cells and determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescence imaging system.
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the combination of Scutellaria baicalensis components with chemotherapy.
Table 1: Synergistic Effects of Baicalein and Cisplatin on NSCLC Cells [12]
| Cell Line | Treatment | IC50 of Cisplatin (µmol/L) |
| A549 | Cisplatin alone | 18.23 ± 1.54 |
| Cisplatin + Baicalein (40 µmol/L) | 9.87 ± 0.92 | |
| H460 | Cisplatin alone | 15.89 ± 1.33 |
| Cisplatin + Baicalein (40 µmol/L) | 8.12 ± 0.76 |
Table 2: Effect of Baicalin and Doxorubicin on Breast Cancer Cell Viability [14]
| Cell Line | Treatment (24h) | Cell Viability (%) |
| MDA-MB-231 | Doxorubicin (10 µM) | ~55% |
| Doxorubicin (10 µM) + Baicalin (25 µM) | ~40% | |
| Doxorubicin (10 µM) + Baicalin (50 µM) | ~30% | |
| MCF-7 | Doxorubicin (10 µM) | ~60% |
| Doxorubicin (10 µM) + Baicalin (25 µM) | ~45% | |
| Doxorubicin (10 µM) + Baicalin (50 µM) | ~35% |
Table 3: Wogonin Sensitization of Cancer Cells to Chemotherapy [4]
| Cell Line | Chemotherapy | Wogonin Concentration | Effect |
| A549 (Lung) | Cisplatin | Not specified | Sensitizes tumor cell death |
| HeLa (Cervical) | Cisplatin | Not specified | Sensitizes tumor cell death |
| HL-60 (Leukemia) | Etoposide | Not specified | Dramatically increased cell death |
| Jurkat (Leukemia) | Etoposide | Not specified | Dramatically increased cell death |
Visualizations: Signaling Pathways and Workflows
Signaling Pathway Diagrams
References
- 1. New therapeutic aspects of flavones: the anticancer properties of Scutellaria and its main active constituents Wogonin, Baicalein and Baicalin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. ICI Journals Master List [journals.indexcopernicus.com]
- 4. Wogonin, as a potent anticancer compound: From chemistry to cellular interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Advances of wogonin, an extract from Scutellaria baicalensis, for the treatment of multiple tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. The ethanol extract of Scutellaria baicalensis and the active compounds induce cell cycle arrest and apoptosis including upregulation of p53 and Bax in human lung cancer cells [inis.iaea.org]
- 9. Baicalin attenuates DDP (cisplatin) resistance in lung cancer by downregulating MARK2 and p-Akt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Wogonin sensitizes resistant malignant cells to TNFalpha- and TRAIL-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Unraveling the Role of Scutellaria baicalensis for the Treatment of Breast Cancer Using Network Pharmacology, Molecular Docking, and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Baicalein inhibits cell growth and increases cisplatin sensitivity of A549 and H460 cells via miR‐424‐3p and targeting PTEN/PI3K/Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Root Extract of Scutellaria baicalensis Induces Apoptosis in EGFR TKI-Resistant Human Lung Cancer Cells by Inactivation of STAT3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Baicalin Enhances Chemosensitivity to Doxorubicin in Breast Cancer Cells via Upregulation of Oxidative Stress-Mediated Mitochondria-Dependent Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Western Blot Analysis of Proteins Modulated by Scutellaria baicalensis Extract
References
- 1. Enhancing effects of Scutellaria baicalensis and some of its constituents on TGF-beta1 gene expression in RAW 264.7 murine macrophage cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. BAICALEIN, A COMPONENT OF SCUTELLARIA BAICALENSIS, INDUCES APOPTOSIS BY MCL-1 DOWN-REGULATION IN HUMAN PANCREATIC CANCER CELLS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Root Extract of Scutellaria baicalensis Induces Apoptosis in EGFR TKI-Resistant Human Lung Cancer Cells by Inactivation of STAT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The ethanol extract of Scutellaria baicalensis and the active compounds induce cell cycle arrest and apoptosis including upregulation of p53 and Bax in human lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Scutebata E in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Scutellaria baicalensis extract (Scutebata E) in various cell culture experiments. The protocols and data presented are based on established scientific findings and are intended to facilitate research into the therapeutic potential of this natural compound.
Introduction
Scutellaria baicalensis, a perennial herb, has a long history of use in traditional medicine. Its root extract, referred to here as this compound, is rich in flavonoids such as baicalin, wogonoside, baicalein, and wogonin.[1][2] These bioactive components contribute to its diverse pharmacological activities, including anti-inflammatory, anti-cancer, antiviral, and neuroprotective effects.[2][3][4][5][6] In cell culture models, this compound has been shown to modulate key signaling pathways, induce apoptosis, inhibit cell proliferation, and suppress inflammatory responses. These properties make it a compound of significant interest for drug development and biomedical research.
Data Presentation: Effects of this compound on Cultured Cells
The following tables summarize the quantitative effects of this compound and its active components on various cell lines as reported in the literature.
Table 1: Cytotoxicity and Anti-proliferative Effects
| Cell Line | Compound | Assay | Concentration/IC50 | Duration | Effect | Reference |
| A549 (Human Lung Cancer) | Ethanol Extract | MTT | IC50: 0.21 mg/ml | Not Specified | Inhibition of cell growth | [7] |
| SK-Hep-1 (Hepatocellular Carcinoma) | Scutellaria baicalensis extract | MTT | Dose-dependent inhibition (0-1000 µg/mL) | 24 h | Significant reduction in cell viability | [8] |
| H1299, H1975, PC9/ER, PC9/GR (EGFR TKI-Resistant Lung Cancer) | Ethanol Extract | MTT | Dose-dependent | 24-72 h | Decreased cell viability | [9] |
| U937 (Human Leukemia) | Ethanol Extract | MTT | Significant inhibition | 24 h | Inhibition of cell growth | [3] |
| H9c2 (Rat Cardiomyoblasts) | Baicalein | Not Specified | 50 µM (LysoPC-induced) | 24 h | Attenuated cell death | [10] |
Table 2: Induction of Apoptosis
| Cell Line | Compound | Assay | Concentration | Duration | Observation | Reference |
| U937 (Human Leukemia) | Ethanol Extract | Annexin V/PI Staining, Flow Cytometry | Variable | 24 h | Increased percentage of apoptotic cells | [3] |
| SK-Hep-1 (Hepatocellular Carcinoma) | Scutellaria baicalensis extract | Flow Cytometry | 0, 125, 250, 500 µg/mL | Not Specified | Dose-dependent increase in apoptosis | [8] |
| EGFR TKI-Resistant Lung Cancer Cells | Ethanol Extract | Annexin V/PI Staining, Flow Cytometry | 100 µg/mL | 72 h | Significantly elevated annexin V+ cells | [9] |
| KOPN-8, RS4;11 (Leukemia) | Scutellaria baicalensis extract | Annexin V/PI Staining, Flow Cytometry | 50 µg/ml | 24 h | Significant increase in apoptotic cells | [11] |
Table 3: Anti-inflammatory Effects
| Cell Line | Compound | Stimulant | Assay | Concentration | Effect | Reference |
| RAW 264.7 (Macrophage) | Water Extract | LPS | Griess Reaction, Multiplex Bead Array | 25, 50, 100, 200 µg/ml | Inhibition of NO, IL-3, IL-6, IL-10, IL-12p40, IL-17, IP-10, KC, and VEGF production | [12] |
| RAW 264.7 (Macrophage) | Scutellaria baicalensis extract | LPS | Not Specified | Not Specified | Reduced production of NO, PGE2, IL-1β, IL-2, IL-6, IL-12, and TNF-α | [13] |
| BV2 (Microglia) | Methanol Extract Fractions | LPS | NO Production Assay | Not Specified | Significant reduction in NO production | [14] |
| RAW 264.7 (Macrophage) | Baicalin | LPS | DHR123 Assay | 10, 25, 50 µM | Significant inhibition of reactive oxygen species generation | [15] |
Experimental Protocols
Preparation of this compound Stock Solution
-
Extraction: this compound is typically prepared by ethanol or water extraction from the dried roots of Scutellaria baicalensis. A common method involves reflux extraction with 30% ethanol.[6]
-
Solubilization: For cell culture experiments, the dried extract is typically dissolved in a suitable solvent such as dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 100 mg/mL).
-
Storage: The stock solution should be stored at -20°C or -80°C.
-
Working Solution: Dilute the stock solution in the appropriate cell culture medium to the desired final concentrations immediately before use. Ensure the final DMSO concentration is non-toxic to the cells (typically <0.1%).
Cell Viability and Proliferation Assay (MTT Assay)
This protocol is used to assess the cytotoxic or anti-proliferative effects of this compound.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.[8]
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and an untreated control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the untreated control.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol quantifies the percentage of apoptotic and necrotic cells following treatment with this compound.
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound as described for the MTT assay.
-
Cell Harvesting: After the incubation period, harvest the cells by trypsinization and centrifugation.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Western Blot Analysis for Protein Expression
This protocol is used to determine the effect of this compound on the expression levels of specific proteins involved in signaling pathways, apoptosis, and cell cycle regulation.
-
Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody specific to the protein of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Data Analysis: Quantify the band intensities and normalize to a loading control such as actin or GAPDH.
Signaling Pathways and Experimental Workflows
Signaling Pathways Modulated by this compound
This compound exerts its biological effects by modulating several key intracellular signaling pathways. The following diagrams illustrate these interactions.
Experimental Workflow for Investigating this compound
The following diagram outlines a typical workflow for characterizing the effects of this compound in a cell culture model.
Logical Relationship of this compound's Anti-Cancer Effects
The anti-cancer properties of this compound are a result of multiple interconnected cellular events.
References
- 1. The Extract of Scutellaria baicalensis Attenuates the Pattern Recognition Receptor Pathway Activation Induced by Influenza A Virus in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Induction of Apoptosis Scutellaria baicalensis Georgi Root Extract by Inactivation of the Phosphatidyl Inositol 3-kinase/Akt Signaling Pathway in Human Leukemia U937 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Promising Role of the Scutellaria baicalensis Root Hydroxyflavone–Baicalein in the Prevention and Treatment of Human Diseases [mdpi.com]
- 5. Evidence and possible mechanism of Scutellaria baicalensis and its bioactive compounds for hepatocellular carcinoma treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Anticancer activity and mechanism of Scutellaria barbata extract on human lung cancer cell line A549 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Scutellaria baicalensis Induces Cell Apoptosis and Elicits Mesenchymal–Epithelial Transition to Alleviate Metastatic Hepatocellular Carcinoma via Modulating HSP90β - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Root Extract of Scutellaria baicalensis Induces Apoptosis in EGFR TKI-Resistant Human Lung Cancer Cells by Inactivation of STAT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Baicalein, an active component of Scutellaria baicalensis Georgi, prevents lysophosphatidylcholine-induced cardiac injury by reducing reactive oxygen species production, calcium overload and apoptosis via MAPK pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Anti-inflammatory effects of Scutellaria baicalensis water extract on LPS-activated RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Anti-inflammatory effects of Scutellaria baicalensis extract via suppression of immune modulators and MAP kinase signaling molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Characterization of Anti-Inflammatory and Antioxidant Constituents from Scutellaria baicalensis Using LC-MS Coupled with a Bioassay Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Scutellaria baicalensis Extract (Scutebata E)
Welcome to the technical support center for Scutellaria baicalensis extract (Scutebata E). This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges related to the solubility and stability of this compound and its principle flavonoid components: baicalin, baicalein, and wogonin.
Frequently Asked Questions (FAQs)
Q1: What are the main active components of Scutellaria baicalensis extract?
The primary bioactive flavonoids found in Scutellaria baicalensis root extract are baicalin, baicalein, wogonoside, and wogonin[1]. These compounds are responsible for the extract's various pharmacological activities, including anti-inflammatory, antioxidant, and anticancer effects[2][3].
Q2: Why am I experiencing difficulty dissolving my Scutellaria baicalensis extract?
The flavonoid components of Scutellaria baicalensis have limited water solubility, which can present challenges during experimental setup[1][4][5]. Baicalin, for instance, has a reported water solubility of only 67.03 ± 1.60 μg/mL[6]. The aglycones, baicalein and wogonin, are also sparingly soluble in aqueous solutions[7]. For effective dissolution, organic solvents are typically required.
Q3: What are the recommended solvents for dissolving the active components of this compound?
Dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are effective solvents for dissolving baicalin, baicalein, and wogonin[8][7][9]. Ethanol can also be used, though the solubility of some components may be lower[8][7]. For experiments requiring aqueous solutions, it is recommended to first dissolve the compound in a minimal amount of an organic solvent like DMSO and then dilute it with the aqueous buffer of choice[8][7]. However, it is advised not to store these aqueous solutions for more than a day due to potential stability issues[8][7][9].
Troubleshooting Guides
Issue 1: Poor Solubility of Baicalin, Baicalein, or Wogonin in Aqueous Buffers
Symptoms:
-
Visible precipitate or cloudiness in the solution after adding the compound to an aqueous buffer (e.g., PBS).
-
Inconsistent results in cell-based assays or other experiments.
Possible Causes:
-
Low intrinsic water solubility of the flavonoid compounds[1].
-
Incorrect solvent or dissolution procedure.
Solutions:
-
Use of a Co-Solvent: First, dissolve the flavonoid in a small volume of a water-miscible organic solvent such as DMSO or DMF. Then, slowly add this stock solution to your aqueous buffer while vortexing to facilitate mixing and prevent precipitation.
-
pH Adjustment: The solubility of these flavonoids is pH-dependent. Baicalin's solubility, for example, is higher in alkaline solutions[10]. However, be aware that stability may decrease at higher pH values[11][12].
-
Use of Solubility Enhancers: Consider the use of cyclodextrins or formulating the compound as a solid dispersion with polymers like povidone K-30 (PVP K-30) to improve aqueous solubility[6][13].
Issue 2: Degradation of Active Components in Solution
Symptoms:
-
Loss of biological activity over time.
-
Appearance of unknown peaks in HPLC analysis of the solution.
-
Color change in the solution.
Possible Causes:
-
pH-dependent degradation: Baicalin and baicalein are known to degrade in neutral to alkaline conditions (pH > 6.8)[11][12].
-
Temperature sensitivity: Higher temperatures can accelerate the degradation of these flavonoids[11][14].
-
Oxidation: These phenolic compounds can be susceptible to oxidation.
-
Photodegradation: Exposure to light can cause degradation[11].
Solutions:
-
Maintain Acidic pH: For optimal stability, maintain the pH of your stock solutions and experimental media in the acidic range (pH 2.0-4.5)[6][11][15].
-
Low-Temperature Storage: Store stock solutions at low temperatures (-20°C or -80°C) to minimize degradation[11][15]. For short-term storage of aqueous solutions (no more than one day), keep them at 4°C[11].
-
Use of Antioxidants: The addition of antioxidants, such as ascorbic acid (Vitamin C), to your solutions can help prevent oxidative degradation[11][12][13].
-
Protect from Light: Store solutions in amber vials or wrap containers in aluminum foil to protect them from light.
Data Presentation
Table 1: Solubility of Major Flavonoids from Scutellaria baicalensis
| Compound | Solvent | Solubility | Reference(s) |
| Baicalein | DMSO | ~28 mg/mL | [8][16] |
| DMF | ~52 mg/mL | [8][16] | |
| Ethanol | ~1.3 mg/mL | [8][16] | |
| 1:1 DMF:PBS (pH 7.2) | ~26 mg/mL | [8] | |
| PBS (pH 7.2) | ~0.09 mg/mL | [16] | |
| Baicalin | DMSO | ~5 mg/mL | [9] |
| DMF | ~10 mg/mL | [9] | |
| PBS (pH 7.2) | ~1 mg/mL | [9] | |
| Water | 67.03 ± 1.60 µg/mL | [6][17] | |
| Wogonin | DMSO | ~20 mg/mL | [7] |
| DMF | ~20 mg/mL | [7] | |
| Ethanol | ~0.1 mg/mL | [7] | |
| 1:1 DMSO:PBS (pH 7.2) | ~0.1 mg/mL | [7] |
Table 2: Stability of Baicalin and Baicalein under Different Conditions
| Compound | Condition | Observation | Reference(s) |
| Baicalin | pH 2.0 - 4.5 | Stable | [6][11][15] |
| pH 6.8 - 9.0 | Degradation occurs, and is more rapid at higher pH values. | [11][12] | |
| Temperature > 25°C | Degradation is temperature-dependent and increases with temperature. | [11][14] | |
| Presence of Vitamin C | Stability is improved. | [11][12] | |
| Baicalein | pH 2.0 - 4.5 | Stable | [11][15] |
| pH 6.8 - 9.0 | Degradation occurs, and is more rapid at higher pH values. | [11] | |
| Temperature > 25°C | Degradation is temperature-dependent and increases with temperature. | [11][14] |
Experimental Protocols
Protocol 1: Determination of Flavonoid Solubility (Shake-Flask Method)
This protocol is a standard method for determining the thermodynamic solubility of a compound.
-
Preparation: Add an excess amount of the flavonoid powder to a known volume of the desired solvent (e.g., water, PBS, ethanol) in a sealed vial.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation: Centrifuge the samples to pellet the undissolved solid.
-
Sampling: Carefully collect an aliquot of the supernatant.
-
Quantification: Dilute the supernatant with an appropriate solvent and quantify the concentration of the dissolved flavonoid using a validated analytical method, such as HPLC-UV.
Protocol 2: Assessment of Flavonoid Stability by HPLC
This protocol allows for the monitoring of compound degradation over time under specific conditions.
-
Solution Preparation: Prepare a solution of the flavonoid in the desired buffer or medium at a known concentration.
-
Incubation: Aliquot the solution into several vials and incubate them under the desired stress conditions (e.g., different pH values, temperatures, or light exposure).
-
Time-Point Sampling: At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), remove a vial from the incubator.
-
Sample Quenching (if necessary): Stop the degradation reaction, for example, by adding an acid to lower the pH or by freezing the sample immediately at -80°C.
-
HPLC Analysis: Analyze the samples by a validated stability-indicating HPLC method to determine the remaining concentration of the parent compound and to detect the formation of any degradation products. The percentage of the remaining compound is then plotted against time to determine the degradation kinetics.
Visualizations
Signaling Pathways
Caption: Baicalein's Anti-inflammatory Mechanism via NF-κB Pathway Inhibition.
Caption: Wogonin's Anticancer Effect through PI3K/Akt Pathway Inhibition.
Experimental Workflows
Caption: Workflow for Determining Flavonoid Solubility via Shake-Flask Method.
Caption: Workflow for Assessing Flavonoid Stability using HPLC.
References
- 1. An overview of pharmacological activities of baicalin and its aglycone baicalein: New insights into molecular mechanisms and signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biologically active compounds in Scutellaria baicalensis L. callus extract: Phytochemical analysis and isolation [jfrm.ru]
- 3. Analytical Techniques for Stability Testing: HPLC – StabilityStudies.in [stabilitystudies.in]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Effects of wogonin on the growth and metastasis of colon cancer through the Hippo signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Physicochemical Profiling of Baicalin Along with the Development and Characterization of Cyclodextrin Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Regulation of cell signaling pathways by Wogonin in different cancers: Mechanistic review | Cellular and Molecular Biology [cellmolbiol.org]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Wogonin, as a potent anticancer compound: From chemistry to cellular interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Study of degradation behavior of baicalin during simulative blood sample processing with solid phase extraction technology and identification of the degradation product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Comparative research on stability of baicalin and baicalein administrated in monomer and total flavonoid fraction form of Radix scutellariae in biological fluids in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Protective and therapeutic effects of Scutellaria baicalensis and its main active ingredients baicalin and baicalein against natural toxicities and physical hazards: a review of mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 16. cdn.caymanchem.com [cdn.caymanchem.com]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Scutebata E Concentration In Vitro
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for determining the optimal in vitro concentration of Scutellaria baicalensis extract (Scutebata E).
Frequently Asked Questions (FAQs)
Q1: What is a typical starting concentration range for this compound in in vitro experiments?
A1: Based on published studies, a broad starting range for this compound is between 1 µg/mL and 1000 µg/mL. However, for initial screening, a more focused range of 10 µg/mL to 200 µg/mL is often effective for observing biological activity without inducing widespread cytotoxicity in many cell lines. For example, in human keratinocytes (HaCaT), concentrations up to 30 µg/mL were non-toxic, while significant cytotoxicity was observed at 100 µg/mL and 1000 µg/mL[1][2]. In human oral squamous cell carcinoma (OSCC) cell lines, significant inhibition of proliferation was seen at 100 µg/mL[3].
Q2: How do I prepare a stock solution of this compound, which is poorly soluble in aqueous media?
A2: Due to the hydrophobic nature of many active compounds in this compound, such as baicalein and wogonin, direct dissolution in cell culture media is often problematic. The recommended approach is to first dissolve the extract in a small volume of a sterile, polar aprotic solvent like dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 50-100 mg/mL). This stock can then be serially diluted in cell culture medium to achieve the desired final concentrations. It is critical to ensure the final DMSO concentration in the culture medium is non-toxic to the cells, typically below 0.5%, and to include a vehicle control (medium with the same final DMSO concentration) in all experiments.
Q3: Can the active components of this compound interfere with common cell viability assays like the MTT assay?
A3: Yes, flavonoids, which are abundant in this compound, are known reducing agents and can directly reduce the MTT tetrazolium salt to formazan, leading to a false-positive signal for cell viability. This can result in an underestimation of the extract's cytotoxicity. It is advisable to include a cell-free control (media, this compound, and MTT reagent) to assess the extent of this interference. Consider using an alternative viability assay, such as the sulforhodamine B (SRB) assay, which is based on protein staining and is less prone to interference from reducing compounds.
Q4: I am observing significant batch-to-batch variability in my results. How can I mitigate this?
A4: Batch-to-batch variability is a common challenge when working with botanical extracts due to natural variations in plant material and extraction processes[4]. To address this, it is recommended to:
-
Source from a reputable supplier: Obtain a certificate of analysis that details the chemical profile of the extract.
-
Perform analytical chemistry: Use techniques like High-Performance Liquid Chromatography (HPLC) to quantify the concentration of major active components (e.g., baicalin, baicalein, wogonin) in each batch.
-
Standardize based on a marker compound: Normalize the dose of the extract based on the concentration of a key bioactive compound.
-
Purchase a large single batch: If possible, procure a sufficient quantity of a single batch to ensure consistency across a series of experiments.
Troubleshooting Guides
Issue 1: Precipitate Formation in Cell Culture Medium
-
Problem: After diluting the DMSO stock of this compound into the cell culture medium, a precipitate forms, making the true concentration unknown.
-
Cause: The hydrophobic compounds in the extract are coming out of solution as the DMSO concentration is lowered in the aqueous medium.
-
Solutions:
-
Optimize Dilution Technique: Add the DMSO stock to the pre-warmed medium while vortexing or pipetting vigorously to facilitate rapid dispersion.
-
Reduce Stock Concentration: Prepare a less concentrated DMSO stock solution. This will require adding a larger volume to the medium, so be mindful of the final DMSO concentration.
-
Use a Co-solvent: In some cases, using a small amount of a co-solvent like PEG400 or Tween 80 in the stock solution can improve solubility in the final medium[5].
-
Test Solubility Limit: Determine the maximum soluble concentration of the extract in your specific cell culture medium by serial dilution and visual or spectrophotometric inspection for turbidity[6]. Do not use concentrations at or above this limit for your experiments.
-
Issue 2: Inconsistent or Non-reproducible Results
-
Problem: Experiments with this compound yield variable results, even when using the same concentrations and cell line.
-
Cause: This could be due to several factors including batch-to-batch variability of the extract, instability of the extract in solution, or interference with the assay.
-
Solutions:
-
Address Batch Variability: Implement the quality control measures outlined in FAQ #4.
-
Prepare Fresh Dilutions: Prepare fresh working dilutions of this compound from the frozen DMSO stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution by storing it in small aliquots.
-
Check for Assay Interference: As detailed in FAQ #3, run cell-free controls to test for direct interactions between the extract and your assay reagents. Flavonoids have been shown to interfere with not only MTT but also some enzymatic assays for free fatty acids and triglycerides[7].
-
Ensure Homogenous Cell Seeding: Uneven cell density across the wells of a microplate can lead to significant variability. Ensure your cell suspension is homogenous before and during plating.
-
Issue 3: High Cytotoxicity at Low Concentrations
-
Problem: this compound is causing significant cell death even at the lower end of the expected effective concentration range.
-
Cause: The specific cell line may be particularly sensitive to one or more components of the extract, or the extract may be of a higher potency than anticipated.
-
Solutions:
-
Expand the Concentration Range: Test a wider range of lower concentrations in a dose-response experiment (e.g., from 0.1 µg/mL to 50 µg/mL) to identify a non-toxic and sub-lethal concentration range.
-
Shorten the Exposure Time: Reduce the incubation time of the cells with the extract (e.g., from 48 hours to 24 or 12 hours) to assess acute versus chronic effects.
-
Verify Extract Potency: If possible, compare the cytotoxic profile of your current batch with previous batches or with published data for the same cell line.
-
Data on Effective Concentrations of Scutellaria baicalensis Extract In Vitro
| Cell Line | Extract Type | Concentration Range | Observed Effect | Citation(s) |
| Human OSCC cells | Root Extract | 1-100 µg/mL | Significant inhibition of monolayer proliferation at 100 µg/mL. | [3] |
| SK-Hep-1 (Hepatocellular Carcinoma) | SBE | 0-1000 µg/mL | Dose-dependent inhibition of cell viability. | [8][9] |
| FL83B (Normal Hepatocytes) | SBE | 0-1000 µg/mL | No significant effect on cell viability. | [8][9] |
| HaCaT (Human Keratinocytes) | Aqueous Ethanol Extract | up to 1000 µg/mL | Non-toxic up to 30 µg/mL; cytotoxic at 100 and 1000 µg/mL. | [1][2] |
| Malignant Glioma Cells | Ethanolic Root Extract | 100 µg/mL | Inhibition of proliferation. | [10] |
| L6 Rat Myoblasts | Water & Ethanol Extracts | 50-200 µg/mL | Protective effect against antimycin A-induced mitochondrial dysfunction. | [11] |
| A549 & H1299 (NSCLC) | Ethanolic Extracts | Not specified | Inhibition of growth, invasion, and migration. | [12] |
| Peripheral Blood Leukocytes (from leukemia patients) | Aqueous Extract | 100-200 µg/mL | Induction of apoptosis. | [2] |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is adapted for determining the cytotoxic effects of this compound on adherent cells.
Materials:
-
This compound extract
-
Sterile DMSO
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., 4 mM HCl, 0.1% NP40 in isopropanol, or pure DMSO)
-
96-well flat-bottom plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Preparation of this compound Dilutions:
-
Prepare a 100 mg/mL stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete cell culture medium to achieve final desired concentrations. Remember to keep the final DMSO concentration consistent across all wells and below 0.5%.
-
-
Cell Treatment: After 24 hours of incubation, carefully remove the medium from the wells and replace it with 100 µL of medium containing the various concentrations of this compound. Include wells for a vehicle control (medium with DMSO) and an untreated control (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubation with MTT: Incubate the plate for 3-4 hours at 37°C, 5% CO₂. During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.
-
Solubilization of Formazan: Add 150 µL of MTT solvent to each well.
-
Measurement: Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader[13].
Mandatory Visualizations
Signaling Pathways Modulated by this compound
The bioactive components of Scutellaria baicalensis have been shown to modulate several key signaling pathways involved in cell proliferation, survival, and inflammation. Understanding these pathways is crucial for interpreting experimental results.
References
- 1. benchchem.com [benchchem.com]
- 2. cir-safety.org [cir-safety.org]
- 3. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 4. Reducing Batch-to-Batch Variability of Botanical Drug Products [sartorius.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Interference of flavonoids with enzymatic assays for the determination of free fatty acid and triglyceride levels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Scutellaria baicalensis Induces Cell Apoptosis and Elicits Mesenchymal–Epithelial Transition to Alleviate Metastatic Hepatocellular Carcinoma via Modulating HSP90β - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Scutellaria baicalensis Extracts and Flavonoids Protect Rat L6 Cells from Antimycin A-Induced Mitochondrial Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Scutellaria baicalensis and Their Natural Flavone Compounds as Potential Medicinal Drugs for the Treatment of Nicotine-Induced Non-Small-Cell Lung Cancer and Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. MTT assay protocol | Abcam [abcam.com]
Technical Support Center: Overcoming Resistance to Scutellaria baicalensis Extract in Cancer Cells
This technical support guide is designed for researchers, scientists, and drug development professionals investigating the anti-cancer properties of Scutellaria baicalensis extract (SBE), herein referred to as Scutebata E. This document provides answers to frequently asked questions, troubleshooting advice for common experimental issues, and detailed protocols for key assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary anti-cancer mechanism of this compound?
A1: this compound and its primary flavonoid components (e.g., baicalein, wogonin) exert anti-cancer effects through multiple mechanisms. The most well-documented is the induction of apoptosis (programmed cell death).[1][2][3] This is often achieved by inhibiting key pro-survival signaling pathways, such as PI3K/Akt/mTOR and STAT3, and modulating the expression of Bcl-2 family proteins to favor pro-apoptotic members like Bax over anti-apoptotic members like Bcl-2 and Mcl-1.[1][4][5] This cascade leads to the activation of caspases, which execute the apoptotic process.[4][6][7]
Q2: What are the known mechanisms of resistance to this compound in cancer cells?
A2: Resistance to this compound can arise from several factors. A primary mechanism is the constitutive activation of pro-survival signaling pathways that the extract normally inhibits. For instance, cancer cells with persistently active STAT3 signaling may be less sensitive to this compound's inhibitory effects.[8][9] Overexpression of anti-apoptotic proteins, such as Mcl-1, can also confer resistance by preventing the induction of apoptosis even when upstream signals are present.[4] Additionally, as seen in cisplatin-resistant ovarian cancer cells, alterations in autophagy and apoptosis-related protein expression can reduce sensitivity to this compound.[10][11]
Q3: Can this compound be used to overcome resistance to other chemotherapy drugs?
A3: Yes, studies have shown that this compound can re-sensitize resistant cancer cells to conventional chemotherapeutics. For example, a combination of this compound and cisplatin was effective in inducing cell death in cisplatin-resistant ovarian cancer cells.[10][11] The extract has also shown efficacy in EGFR TKI-resistant lung cancer cells by inducing apoptosis through the inactivation of STAT3.[8][9] Similarly, components of the extract have been found to reverse radio-resistance in colorectal cancer models.[12][13]
Q4: Which signaling pathways are most critical to monitor when studying this compound resistance?
A4: Based on current literature, the most critical pathways to monitor are the STAT3 and PI3K/Akt signaling cascades.[1][8][14] It is crucial to assess the phosphorylation status of STAT3 (at Tyr705) and Akt (at Ser473) as indicators of their activation. Furthermore, monitoring the expression levels of downstream targets, including the Bcl-2 family proteins (Bcl-2, Mcl-1, Bax) and key caspases (Caspase-3, Caspase-9, PARP), is essential to understand the apoptotic response.[4][5][6][7]
Troubleshooting Guide
This guide addresses common issues encountered during in vitro experiments with this compound.
| Issue / Question | Potential Cause(s) | Recommended Solution(s) |
| Q5: Why am I observing low or no cytotoxicity after treating cancer cells with this compound? | 1. Sub-optimal Concentration: The IC50 can vary significantly between cell lines.[15] 2. Inherent or Acquired Resistance: The cell line may have high basal levels of pro-survival proteins (e.g., p-STAT3, Mcl-1).[4][8] 3. Extract Quality/Solubility: Poor solubility or degradation of active components can reduce efficacy. | 1. Perform a dose-response curve: Test a wide range of concentrations (e.g., 0.1 to 200 µg/mL) to determine the IC50 for your specific cell line. 2. Assess resistance markers: Use Western blot to check the baseline expression of p-STAT3, total STAT3, Bcl-2, and Mcl-1. Compare with a known sensitive cell line if possible. 3. Ensure proper dissolution: Dissolve the extract in DMSO to create a concentrated stock and dilute in media immediately before use. Avoid repeated freeze-thaw cycles. |
| Q6: My apoptosis assay (e.g., Annexin V) shows negative results, but the cell viability assay (e.g., MTT) shows reduced viability. | 1. Timing of Assay: Apoptosis is a dynamic process. The chosen time point may be too early or too late to detect the peak apoptotic population. 2. Cell Death Mechanism: The extract may be inducing other forms of cell death, such as autophagy or cell cycle arrest, rather than apoptosis at the tested concentration.[10][16] | 1. Conduct a time-course experiment: Measure apoptosis at multiple time points (e.g., 12, 24, 48, 72 hours) after treatment. 2. Analyze cell cycle: Use propidium iodide staining and flow cytometry to check for cell cycle arrest. 3. Assess autophagy markers: Perform Western blot for LC3-II and Atg5/12 expression.[10][11] |
| Q7: I see a decrease in total STAT3 expression but not in its phosphorylation (p-STAT3). What does this mean? | The primary mechanism of this compound is often the dephosphorylation of STAT3, preventing its activation.[8][9] A lack of change in the p-STAT3/STAT3 ratio suggests the pathway is not being effectively inhibited, which could be a sign of resistance. | 1. Confirm antibody specificity: Ensure your p-STAT3 antibody is specific to the active form (e.g., Tyr705). 2. Use a positive control: Treat cells with a known STAT3 activator (e.g., IL-6) to confirm the assay is working.[17] 3. Consider upstream activators: In resistant cells, upstream kinases (e.g., JAK2) may be constitutively active, requiring higher concentrations of this compound for inhibition. |
| Q8: How can I experimentally overcome resistance to this compound in my cell line? | Resistance is often linked to a specific survival pathway. Targeting this pathway with a second agent can restore sensitivity. | 1. Combination Therapy: Combine this compound with a known chemotherapeutic agent (e.g., cisplatin, EGFR TKIs) to target multiple pathways.[8][10] 2. Targeted Inhibition: If you identify a specific resistance mechanism (e.g., high STAT3 activity), use a specific inhibitor (e.g., a JAK/STAT inhibitor) in combination with this compound.[17] |
Quantitative Data Summary
The following tables summarize quantitative data from published studies. Note that IC50 values are highly dependent on the specific extract, cell line, and experimental conditions.
Table 1: Inhibitory Concentration (IC50) of Scutellaria baicalensis Extract and its Components
| Compound / Extract | Cancer Cell Line | IC50 Value (approx.) | Duration (hrs) | Reference |
| S. baicalensis Extract | PC-3 (Prostate) | 0.52 mg/mL | 72 | [15] |
| S. baicalensis Extract | LNCaP (Prostate) | 0.82 mg/mL | 72 | [15] |
| S. baicalensis Extract | MCF-7 (Breast) | 0.9 mg/mL | 72 | [15] |
| S. baicalensis Extract | HepG2 (Liver) | 1.1 mg/mL | 72 | [15] |
| Baicalein | Pancreatic Cancer Cells | ~25-50 µM | 48 | [4] |
Table 2: Modulation of Key Signaling Proteins by Scutellaria baicalensis Extract (SBE)
| Cell Line | Treatment | Protein | Change | Reference |
| EGFR TKI-Resistant Lung Cancer | SBE | p-STAT3 | Decreased | [8][9] |
| EGFR TKI-Resistant Lung Cancer | SBE | Cleaved Caspase-3 | Increased | [8][9] |
| EGFR TKI-Resistant Lung Cancer | SBE | Cleaved PARP | Increased | [8][9] |
| Cisplatin-Resistant Ovarian Cancer | SBE + Cisplatin | Atg5 / Atg12 | Increased | [10][11] |
| Pancreatic Cancer | Baicalein | Mcl-1 | Decreased | [4] |
| Laryngeal Carcinoma | Baicalein | Bax/Bcl-2 Ratio | Increased | [1] |
Visualizing Mechanisms and Workflows
Signaling Pathways
The following diagram illustrates the mechanism of action of this compound in sensitive cancer cells and highlights a key pathway for resistance.
Caption: Mechanism of this compound-induced apoptosis and STAT3-mediated resistance.
Experimental Workflow
This diagram provides a logical workflow for troubleshooting unexpected experimental results.
Caption: Troubleshooting workflow for investigating resistance to this compound.
Experimental Protocols
Protocol 1: Cell Viability Assessment (MTT Assay)
This protocol determines the concentration of this compound that inhibits cell growth by 50% (IC50).
Materials:
-
Cancer cell line of interest
-
Complete growth medium (e.g., DMEM/RPMI + 10% FBS)
-
This compound stock solution (e.g., 100 mg/mL in DMSO)
-
96-well cell culture plates
-
MTT reagent (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Microplate reader (570 nm)
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound. Include wells with medium only (blank) and cells treated with vehicle (DMSO) as a negative control.
-
Incubation: Incubate the plate for the desired time period (e.g., 48 or 72 hours).
-
MTT Addition: Add 20 µL of MTT reagent to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the viability against the log of the concentration to determine the IC50 value.
Protocol 2: Apoptosis Assessment (Annexin V-FITC/PI Staining)
This protocol quantifies the percentage of cells undergoing apoptosis.
Materials:
-
6-well cell culture plates
-
This compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer (provided in the kit)
-
Flow cytometer
Methodology:
-
Cell Seeding and Treatment: Seed cells in 6-well plates (e.g., 2x10^5 cells/well) and allow them to attach overnight. Treat the cells with this compound at the desired concentration (e.g., IC50) for 24-48 hours.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, wash with PBS and detach using trypsin. Centrifuge all collected cells at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.
-
Interpretation: Annexin V-/PI- (live cells), Annexin V+/PI- (early apoptotic), Annexin V+/PI+ (late apoptotic/necrotic).
-
Protocol 3: Protein Expression Analysis (Western Blot)
This protocol assesses the levels of key signaling proteins.
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-p-STAT3, anti-STAT3, anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL chemiluminescence substrate
Methodology:
-
Cell Lysis: Treat cells in 6-well or 10 cm plates with this compound. After treatment, wash cells with cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Scrape the cell lysate, collect it, and centrifuge at 14,000 x g for 15 minutes at 4°C. Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE: Denature 20-40 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the desired primary antibody overnight at 4°C, followed by incubation with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and apply the ECL substrate. Visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensity using software like ImageJ. Normalize the expression of target proteins to a loading control (e.g., β-actin).
References
- 1. Advances in Anti-Cancer Activities of Flavonoids in Scutellariae radix: Perspectives on Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mskcc.org [mskcc.org]
- 3. The potential anticancer activity of extracts derived from the roots of Scutellaria baicalensis on human oral squamous cell carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Baicalein, a component of Scutellaria baicalensis, induces apoptosis by Mcl-1 down-regulation in human pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Research Progress of Scutellaria baicalensis in the Treatment of Gastrointestinal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Korean Scutellaria baicalensis Georgi flavonoid extract induces mitochondrially mediated apoptosis in human gastric cancer AGS cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. The Root Extract of Scutellaria baicalensis Induces Apoptosis in EGFR TKI-Resistant Human Lung Cancer Cells by Inactivation of STAT3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Anti-cancer effect of Scutellaria baicalensis in combination with cisplatin in human ovarian cancer cell - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anti-cancer effect of Scutellaria baicalensis in combination with cisplatin in human ovarian cancer cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Characterization of the mechanism of Scutellaria baicalensis on reversing radio-resistance in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Characterization of the mechanism of Scutellaria baicalensis on reversing radio-resistance in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Anticancer activity of Scutellaria baicalensis and its potential mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Mechanistic Role of Scutellaria baicalensis Georgi in Breast Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Enhancing In Vivo Bioavailability of Scutellaria Baicalensis Extract (Scutebata E)
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Scutellaria baicalensis extract (Scutebata E). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges in improving the in vivo bioavailability of this compound and its active flavonoid components: baicalin, baicalein, and wogonin.
Troubleshooting Guides & FAQs
This section is designed to provide rapid assistance for specific issues you may encounter during your experiments.
Formulation & Characterization
Question: My nanoformulation of this compound shows significant particle aggregation. What could be the cause and how can I fix it?
Answer: Particle aggregation in nanoformulations can be attributed to several factors:
-
Inadequate Surfactant/Stabilizer Concentration: The concentration of surfactants or stabilizers may be insufficient to cover the surface of the nanoparticles, leading to agglomeration.
-
Solution: Gradually increase the concentration of the surfactant or stabilizer in your formulation and monitor the particle size and zeta potential. A zeta potential of ±30 mV or greater is generally considered indicative of good stability.
-
-
Improper Homogenization: Insufficient energy input during homogenization can result in a polydisperse system with larger particles that are more prone to aggregation.
-
Solution: Optimize your homogenization parameters. For high-pressure homogenization, increase the pressure or the number of cycles. For ultrasonication, increase the power or duration.
-
-
Inappropriate pH: The pH of your formulation can influence the surface charge of the nanoparticles.
-
Solution: Evaluate the effect of pH on particle size and zeta potential to identify the optimal pH range for your formulation.
-
Question: I am experiencing low encapsulation efficiency of baicalin in my liposomes. What are the potential reasons and solutions?
Answer: Low encapsulation efficiency (EE%) of hydrophobic compounds like baicalin in liposomes is a common challenge.[1] Here are some potential causes and solutions:
-
Poor Drug Solubility in the Lipid Bilayer: Baicalin's solubility in the lipid phase might be limited.
-
Solution: Experiment with different lipid compositions. Incorporating lipids with higher phase transition temperatures or adding cholesterol can modulate bilayer rigidity and potentially improve drug loading.
-
-
Drug Leakage during Formulation: The chosen preparation method might be contributing to drug loss.
-
Solution: Optimize the hydration and sonication/extrusion steps. Ensure the temperature during hydration is above the phase transition temperature of the lipids. Consider alternative preparation methods like the ether injection or detergent dialysis method.
-
-
Incorrect Drug-to-Lipid Ratio: An excessively high drug-to-lipid ratio can lead to drug precipitation.
-
Solution: Systematically vary the drug-to-lipid ratio to find the optimal loading capacity of your liposomal system.
-
Question: My self-microemulsifying drug delivery system (SMEDDS) for baicalein is showing signs of drug precipitation upon dilution. How can I prevent this?
Answer: Drug precipitation from SMEDDS upon dilution in an aqueous medium is a critical issue that can negate the bioavailability enhancement.[2][3]
-
Supersaturation and Precipitation: The formulation may be generating a supersaturated state of the drug that is not stable.
-
Solution: Incorporate a precipitation inhibitor, such as a hydrophilic polymer (e.g., HPMC, PVP), into your SMEDDS formulation. These polymers can help maintain the drug in a supersaturated state for a longer period.
-
-
Formulation Composition: The ratio of oil, surfactant, and cosurfactant may not be optimal for maintaining the drug in solution upon dispersion.
-
Solution: Re-evaluate your pseudo-ternary phase diagram to identify a more stable microemulsion region. Adjusting the surfactant-to-cosurfactant ratio (Smix) can significantly impact the stability of the resulting microemulsion.
-
In Vivo Studies
Question: I am observing high variability in the plasma concentrations of this compound components in my rat bioavailability study. What are the possible reasons?
Answer: High inter-individual variability is a common challenge in preclinical pharmacokinetic studies.
-
Physiological Variability in Animals: Factors such as differences in gastric emptying time, intestinal motility, and metabolic enzyme activity among animals can contribute to variability.
-
Solution: Ensure that the animals are properly fasted before dosing to minimize variability in gastrointestinal conditions. Use a sufficient number of animals per group to achieve statistical power.
-
-
Inconsistent Dosing: Inaccurate or inconsistent oral gavage technique can lead to variations in the administered dose.
-
Solution: Ensure all personnel involved in dosing are properly trained and use a consistent technique.
-
-
Formulation Instability: If the formulation is not stable, the drug concentration may vary between doses.
-
Solution: Prepare fresh formulations before each experiment and ensure their homogeneity.
-
Experimental Protocols
Detailed methodologies for key experiments are provided below to assist in your study design and execution.
Preparation of Baicalein-Loaded Solid Lipid Nanoparticles (SLNs)
This protocol is based on the coacervation method.
-
Preparation of the Aqueous Phase: Dissolve a suitable surfactant (e.g., Poloxamer 188) in deionized water and heat the solution to a temperature approximately 5-10°C above the melting point of the lipid.
-
Preparation of the Lipid Phase: Melt the solid lipid (e.g., stearic acid) and dissolve baicalein in the molten lipid.
-
Formation of the Pre-emulsion: Add the hot lipid phase to the hot aqueous phase under high-speed stirring to form a coarse oil-in-water emulsion.
-
Homogenization: Subject the pre-emulsion to high-pressure homogenization for a specified number of cycles at a set pressure to form the nanoemulsion.
-
Cooling and SLN Formation: Cool the nanoemulsion to room temperature or below while stirring to allow the lipid to recrystallize and form SLNs.
-
Characterization: Characterize the resulting SLNs for particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.
Preparation of Baicalin-Loaded Liposomes
This protocol utilizes the thin-film hydration method.
-
Lipid Film Formation: Dissolve the lipids (e.g., phosphatidylcholine and cholesterol) and baicalin in a suitable organic solvent (e.g., chloroform:methanol mixture) in a round-bottom flask.
-
Solvent Evaporation: Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin lipid film on the inner wall of the flask.
-
Hydration: Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) by rotating the flask at a temperature above the lipid phase transition temperature. This will form multilamellar vesicles (MLVs).
-
Size Reduction: To obtain unilamellar vesicles (LUVs) of a desired size, subject the MLV suspension to sonication (using a probe sonicator) or extrusion through polycarbonate membranes with defined pore sizes.
-
Purification: Remove the unencapsulated baicalin by methods such as dialysis or gel filtration.
-
Characterization: Analyze the liposomes for particle size, PDI, zeta potential, and encapsulation efficiency.
In Vivo Bioavailability Study in Rats
This protocol outlines a typical design for assessing the oral bioavailability of a this compound formulation.
-
Animal Acclimatization: Acclimatize male Sprague-Dawley rats for at least one week before the experiment, with free access to food and water.
-
Fasting: Fast the rats overnight (12-18 hours) before oral administration of the formulation, with continued free access to water.
-
Dosing: Administer the this compound formulation (e.g., nanoemulsion, SLNs, or control suspension) orally to the rats via gavage at a predetermined dose.
-
Blood Sampling: Collect blood samples (approximately 0.3 mL) from the tail vein or retro-orbital plexus into heparinized tubes at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma, which is then stored at -80°C until analysis.
-
Bioanalysis: Quantify the concentrations of baicalin, baicalein, and/or wogonin in the plasma samples using a validated analytical method, such as HPLC or LC-MS/MS.
-
Pharmacokinetic Analysis: Calculate the key pharmacokinetic parameters, including Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the plasma concentration-time curve), using appropriate software. The relative bioavailability of the test formulation can be calculated by comparing its AUC to that of the control formulation.
Data Presentation
The following tables summarize quantitative data from various studies on the bioavailability enhancement of this compound components.
Table 1: Bioavailability Enhancement of Baicalin Nanoformulations in Rats
| Formulation Type | Key Findings | Relative Bioavailability Increase (vs. Suspension) | Reference |
| Nanoemulsion | Increased Cmax and AUC. | ~7-fold | [4][5][6] |
| Solid Lipid Nanoparticles (SLNs) | Enhanced oral absorption. | ~2.6-fold | [5] |
| Mesoporous Carbon Nanopowder | Increased dissolution and absorption. | 1.83-fold | [7] |
Table 2: Bioavailability Enhancement of Baicalein Formulations in Rats
| Formulation Type | Key Findings | Relative Bioavailability Increase (vs. Suspension) | Reference |
| Nanocrystal | Enhanced dissolution and absorption. | 1.67-fold | [8][9] |
| Self-Microemulsifying Drug Delivery System (SMEDDS) | Increased absorption and lymphatic transport. | 3.4 to 4.5-fold | [10] |
Table 3: Pharmacokinetic Parameters of Wogonin Formulations in Rats
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Oral Bioavailability (%) | Reference |
| Wogonin Suspension | 300 | ~0.47 | - | 1.10 | [11][12] |
| Wogonin (40 mg/kg, oral) | 76.8 | 0.58 | - | - | [13] |
Visualizations
Signaling Pathways
The active components of Scutellaria baicalensis extract exert their effects through the modulation of various signaling pathways.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Self-microemulsifying drug delivery system (SMEDDS)--challenges and road ahead - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rroij.com [rroij.com]
- 4. Nanoemulsion improves the oral bioavailability of baicalin in rats: in vitro and in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nanoemulsion improves the oral bioavailability of baicalin in rats: in vitro and in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Characterization and Bioavailability Study of Baicalin-mesoporous Carbon Nanopowder Solid Dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enhanced bioavailability after oral and pulmonary administration of baicalein nanocrystal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Pharmacokinetic properties of wogonin and its herb-drug interactions with docetaxel in rats with mammary tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics, Tissue Distribution, Excretion and Plasma Protein Binding Studies of Wogonin in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmacokinetics, tissue distribution, excretion and plasma protein binding studies of wogonin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Therapeutic Potential of Wogonin Observed in Preclinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Experimental Variability with Scutellaria Compounds
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in addressing experimental variability when working with compounds derived from Scutellaria species, such as Scutebata E from Scutellaria barbata or the more extensively studied flavonoids from Scutellaria baicalensis (e.g., Baicalin, Baicalein).
Frequently Asked Questions (FAQs)
Q1: Why am I seeing significant batch-to-batch variability with my Scutellaria root extract?
A1: Batch-to-batch variability is a common issue with natural plant extracts. The concentration of bioactive compounds like baicalin, wogonin, and baicalein in Scutellaria baicalensis roots can vary significantly based on the plant's origin, cultivation conditions (climate, soil), and harvest time.[1][2] Furthermore, the extraction method—including the solvent used (e.g., water, ethanol concentration), temperature, and duration—dramatically impacts the final composition and potency of the extract.[3][4][5][6] To mitigate this, it is crucial to use standardized extracts from a reliable supplier or to perform in-house standardization using techniques like High-Performance Liquid Chromatography (HPLC).[7][8][9]
Q2: My experimental results are inconsistent, even when using the same batch of extract. What could be the cause?
A2: Inconsistent results can stem from several sources beyond the extract itself. Key factors to investigate include:
-
Solubility: Many flavonoids from Scutellaria, such as baicalein, have low water solubility.[10] Inconsistent dissolution in your cell culture media can lead to variable effective concentrations. Ensure your stock solutions are fully dissolved and consider using a vehicle like DMSO, keeping the final concentration consistent and low (typically <0.1%) across all experiments.
-
Cell Culture Conditions: Factors like cell passage number, confluency, and serum concentration in the media can alter cellular responses to treatment.
-
Assay Sensitivity: Ensure that the concentrations used are within the dynamic range of your assay. For example, in cytotoxicity assays, concentrations that are too high may cause universal cell death, while concentrations that are too low may show no effect, hiding subtle variability.
Q3: I'm observing unexpected cytotoxicity in my cell line, even at concentrations reported to be safe. What should I check?
A3: Unexpected cytotoxicity can be caused by the extract itself or by experimental artifacts.
-
Extract Purity: Non-standardized extracts may contain impurities or other bioactive compounds that contribute to toxicity.
-
Solvent Toxicity: High concentrations of solvents like DMSO can be toxic to cells. Always run a vehicle control (media + solvent) to ensure the observed effects are not due to the solvent.
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities. For example, a concentration non-toxic to HaCaT keratinocytes might be cytotoxic to leukemia cells.[11] It is essential to perform a dose-response curve to determine the appropriate concentration range for your specific cell model.
Troubleshooting Guides
Issue: Inconsistent Anti-Inflammatory Effects on NF-κB Signaling
Researchers often use Scutellaria compounds to inhibit inflammation, frequently by targeting the NF-κB signaling pathway.[12][13][14][15] Variability in the inhibition of downstream targets like TNF-α, IL-6, COX-2, or iNOS is a common challenge.
Troubleshooting Workflow for Inconsistent NF-κB Inhibition
Question-and-Answer Troubleshooting
-
Q: My stimulant (LPS/TNF-α) is not consistently activating the pathway. What's wrong?
-
A: Check the integrity and concentration of your stimulant. Prepare fresh aliquots to avoid degradation from repeated freeze-thaw cycles. Also, ensure your cells are healthy and responsive; serum-starving cells for a few hours before stimulation can sometimes enhance the response.
-
-
Q: I don't see any change in IκBα degradation or p65 nuclear translocation, but my downstream reporter assay is inhibited. Why?
-
A: Scutellaria compounds can act at multiple points. While the primary anti-inflammatory mechanism is often cited as the inhibition of IκBα phosphorylation[15][16], some compounds may also suppress MAPK pathways (ERK, p38, JNK) which can cross-talk with NF-κB.[12][13] Consider investigating these alternative pathways. It is also possible the compound is inhibiting the transcriptional activity of NF-κB within the nucleus without affecting its translocation.
-
Data Presentation: Quantitative Tables
Table 1: Effective Concentrations of Scutellaria Compounds in In Vitro Anti-Inflammatory Assays
| Compound/Extract | Cell Line | Stimulant | Concentration Range | Observed Effect | Reference(s) |
| S. baicalensis Flavonoids | RAW 264.7 | LPS (1 µg/mL) | 10 - 100 µg/mL | Inhibition of iNOS, COX-2, TNF-α, IL-6 | [13] |
| Processed S. baicalensis Extract (PSGE) | RAW 246.7 | LPS | 100 - 200 µg/mL | Suppression of IL-6 and TNF-α | [14] |
| Baicalein | HMC-1 | IL-1β, TNF-α | 30 µM | Inhibition of IL-6, IL-8 | [16] |
| Baicalein | Septic Rats | LPS | 20 mg/kg | Ameliorated cardiovascular dysfunction | [16] |
| Baicalin | Human Oral Keratinocytes | LPS | 80 µM | Prevention of IL-6 and IL-8 up-regulation | [12] |
Table 2: Impact of Extraction Conditions on Scutellaria baicalensis Bioactive Compound Yield
| Extraction Method | Solvent | Key Finding | Reference(s) |
| Microwave-Assisted Extraction (MAE) | 70% Ethanol | Optimal for extracting phenolic compounds compared to water or higher ethanol concentrations. | [4] |
| Supercritical Fluid Extraction (SFE) | Supercritical CO₂ with methanol-water | Gave high yields of baicalin, baicalein, and wogonin in a shorter time than ultrasonic extraction. | [9] |
| Water Extraction | Water | Solid-liquid ratio (1:12) was the most significant factor for maximizing baicalin yield. | [6] |
| Maceration, Reflux, Soxhlet, UAE | 96% Ethanol | Different techniques yielded extracts with varying antioxidant activity and phenolic content. | [5] |
Key Signaling Pathways & Methodologies
NF-κB Signaling Pathway Inhibition by Scutellaria Flavonoids
The canonical NF-κB pathway is a primary target for the anti-inflammatory effects of Scutellaria flavonoids like baicalin and baicalein.[12][15] Upon stimulation by agents like LPS or TNF-α, the IκB kinase (IKK) complex becomes activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This releases the NF-κB (p65/p50) dimer, allowing it to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. Scutellaria flavonoids primarily inhibit the phosphorylation of IκBα, thus preventing NF-κB's release and activation.[15][16]
Experimental Protocols
Protocol 1: General Workflow for Assessing Anti-Inflammatory Effects
This workflow outlines the key steps for testing a Scutellaria extract's ability to inhibit LPS-induced inflammation in a macrophage cell line.
Protocol 2: NF-κB Activation Assay in RAW 264.7 Macrophages
This protocol is adapted from methodologies described in the literature for assessing the anti-inflammatory effects of Scutellaria flavonoids.[13]
-
Cell Seeding: Seed RAW 264.7 macrophages in 12-well plates at a density that will result in approximately 80-90% confluency at the time of the experiment. Allow cells to adhere overnight.
-
Pre-treatment: The following day, replace the medium with fresh medium containing the desired concentrations of your Scutellaria extract or compound (e.g., 10, 40, 70, 100 µg/mL). Include a vehicle control (e.g., 0.1% DMSO). Incubate for 1 hour.
-
Stimulation: Add Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubation:
-
For protein analysis (Western Blot): Incubate for 30 minutes (for IκBα phosphorylation) or 24 hours (for iNOS/COX-2 expression).
-
For cytokine analysis (ELISA): Incubate for 24 hours.
-
-
Sample Collection:
-
Supernatant: Collect the cell culture supernatant and store at -80°C for subsequent analysis of secreted cytokines like TNF-α and IL-6 using an ELISA kit according to the manufacturer's protocol.
-
Cell Lysate: Wash cells twice with ice-cold PBS. Lyse the cells using RIPA buffer containing protease and phosphatase inhibitors. Determine the total protein concentration using a Bradford or BCA assay. The lysate is now ready for Western Blot analysis.
-
Protocol 3: Western Blot for NF-κB and MAPK Signaling Proteins
-
Protein Quantification: Normalize the protein concentration of all cell lysates prepared in the previous protocol.
-
SDS-PAGE: Separate 20-40 µg of total protein from each sample on a 10% SDS-polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a polyvinylidene fluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat skim milk or BSA in Tris-buffered saline with Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., iNOS, COX-2, phospho-IκBα, phospho-ERK, phospho-p38, β-actin) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again as in step 6. Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot. Densitometry can be used to quantify band intensity, which should be normalized to a loading control like β-actin.
References
- 1. Publishers Panel [herbapolonica.pl]
- 2. researchgate.net [researchgate.net]
- 3. The Effect of the Extraction Conditions on the Antioxidant Activity and Bioactive Compounds Content in Ethanolic Extracts of Scutellaria baicalensis Root - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Influence of Microwave-Assisted Extraction on the Phenolic Compound Profile and Biological Activities of Extracts from Selected Scutellaria Species - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Standard - process Scutellaria baicalensis extract. [greenskybio.com]
- 8. Antioxidant analysis and quality standardization of Scutellaria baicalensis tablets using multidimensional analytical methodologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Separation methods used for Scutellaria baicalensis active components - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Flavonoid Components of Scutellaria baicalensis: Biopharmaceutical Properties and their Improvement using Nanoformulation Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cir-safety.org [cir-safety.org]
- 12. Protective and therapeutic effects of Scutellaria baicalensis and its main active ingredients baicalin and baicalein against natural toxicities and physical hazards: a review of mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Flavonoids Identified from Korean Scutellaria baicalensis Georgi Inhibit Inflammatory Signaling by Suppressing Activation of NF-κB and MAPK in RAW 264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Processed Scutellaria baicalensis Georgi Extract Alleviates LPS-Induced Inflammatory and Oxidative Stress through a Crosstalk between NF-κB and KEAP1/NRF2 Signaling in Macrophage Cells [mdpi.com]
- 15. Baicalein inhibits TNF-α-induced NF-κB activation and expression of NF-κB-regulated target gene products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Promising Role of the Scutellaria baicalensis Root Hydroxyflavone–Baicalein in the Prevention and Treatment of Human Diseases [mdpi.com]
Technical Support Center: Scutellaria Compounds and IC50 Determination
This technical support center provides guidance for researchers, scientists, and drug development professionals working with compounds derived from Scutellaria baicalensis, such as Scutellarein, Baicalin, and Wogonin. It addresses common challenges encountered during the determination of IC50 values for these natural products.
Frequently Asked Questions (FAQs)
Q1: What is the correct name of the compound I should be studying? I have seen "Scutebata E" mentioned.
A1: The name "this compound" is likely a typographical error. The primary bioactive flavonoids isolated from the roots of Scutellaria baicalensis (Chinese Skullcap) are Baicalin, Baicalein, Wogonoside, and Wogonin.[1] You may also encounter related compounds such as Scutellarin and its aglycone, Scutellarein. It is crucial to verify the exact chemical identity and purity of your test compound.
Q2: Why do I see a wide range of reported IC50 values for the same Scutellaria compound in the literature?
A2: Variations in reported IC50 values are a common challenge with natural products and can be attributed to several factors[2]:
-
Compound Purity: The purity of the natural compound can differ between suppliers and even between batches.[2]
-
Experimental Conditions: Differences in cell culture media (e.g., serum percentage), incubation times, temperature, and the specific cell line used can all influence the IC50 value.[2]
-
Assay Methodology: The type of assay used (e.g., MTT, SRB, LDH), choice of reagents, detection methods, and data analysis approaches can lead to discrepancies.[2][3]
-
Cell Line Specifics: Different cell lines have varying sensitivities to compounds due to differences in their metabolic activities and signaling pathways.[4]
Q3: My Scutellaria compound is precipitating in the cell culture medium. How can I improve its solubility?
A3: Flavonoids like those from Scutellaria often have poor aqueous solubility.[4][5] Here are some strategies to address this:
-
Use of a Stock Solution: Prepare a high-concentration stock solution in an organic solvent like DMSO or ethanol.[4]
-
Solvent Concentration: Ensure the final concentration of the organic solvent in your cell culture medium is low (typically ≤0.5%) to avoid solvent-induced toxicity.[4][6]
-
Serial Dilutions: Perform serial dilutions of the stock solution directly in the complete cell culture medium to achieve the desired final concentrations, ensuring thorough mixing.[4]
Q4: I am not observing the expected biological effect with my Scutellaria compound. What could be the issue?
A4: Several factors could contribute to a lack of expected activity:
-
Compound Stability: The stability of the compound in your assay conditions (e.g., in aqueous media at 37°C) may be limited. Degradation can lead to a loss of activity.[4]
-
Inappropriate Concentration Range: The effective concentration for the desired biological effect may be different from the cytotoxic concentration. A broad dose-response experiment is recommended.[4]
-
Cell Health: Ensure your cells are healthy and in the logarithmic growth phase. Cell stress or contamination can affect experimental outcomes.[2][6]
Troubleshooting Guides
Issue 1: High Variability in IC50 Data
| Possible Cause | Solution |
| Inconsistent cell seeding | Ensure a homogenous cell suspension and use a calibrated multichannel pipette. Visually inspect plates after seeding.[7] |
| Edge effects in microplates | Avoid using the outer wells of the microplate, or fill them with sterile PBS or media to maintain humidity.[8] |
| Inaccurate drug concentrations | Verify the concentration of your stock solution and perform accurate serial dilutions. Include a vehicle-only control.[6] |
| Suboptimal instrument settings | Optimize the exposure time and gain settings on your microplate reader to ensure you are within the linear range of detection.[6] |
Issue 2: Low Assay Signal or Poor Dynamic Range
| Possible Cause | Solution |
| Low sensor expression (for reporter assays) | Optimize the amount of sensor BacMam virus used and the transduction time.[6] |
| High background fluorescence | Use black, clear-bottom microplates with low autofluorescence. Consider using phenol red-free media or washing cells with DPBS before reading.[6] |
| Insufficient incubation time | Ensure the incubation time with the compound is sufficient to elicit a biological response. This may need to be optimized for your specific cell line and compound. |
| Cell detachment | Be gentle during media exchange or washing steps to avoid dislodging cells. Confirm cell adherence with a microscope.[6] |
Experimental Protocols
Detailed Methodology for IC50 Value Determination using MTT Assay
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize and resuspend cells in fresh complete medium.
-
Seed cells in a 96-well, black, clear-bottom microplate at a pre-determined optimal density.
-
Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a high-concentration stock solution of the Scutellaria compound (e.g., 10 mM in DMSO).
-
Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.[6]
-
Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration).
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of the compound or the vehicle control.
-
-
Incubation:
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
-
MTT Assay:
-
After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[4]
-
Carefully remove the medium containing MTT.
-
Add 100-200 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[4]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[4]
-
Express the results as a percentage of the vehicle control (set to 100% viability).
-
Plot the percentage of viability against the log of the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.[3][9]
-
Quantitative Data Summary
The following table summarizes some reported IC50 values for major flavonoids from Scutellaria baicalensis. Note that these values are highly dependent on the specific experimental conditions.
| Compound | Assay/Cell Line | Reported IC50 Value |
| Scutellarin | DPPH radical scavenging | 17.88 µM[5] |
| Scutellarein | DPPH radical scavenging | 16.05 µM[5] |
| Scutellarin | Helicobacter pylori urease inhibition | 0.47 ± 0.04 mM[10] |
| Baicalin | Helicobacter pylori urease inhibition | 0.82 ± 0.07 mM[10] |
| Baicalein | Src kinase inhibition | ~4 µM[11] |
| Baicalin | Src kinase inhibition | ~17 µM[11] |
| Baicalein | IL-6 production in LPS-stimulated THP-1 cells | 88 µg/mL[11] |
| Baicalin | IL-6 production in LPS-stimulated THP-1 cells | 578 µg/mL[11] |
Visualizations
Signaling Pathways Modulated by Scutellaria Flavonoids
The bioactive compounds in Scutellaria baicalensis exert their effects by modulating a variety of signaling pathways involved in inflammation, cell proliferation, and apoptosis.
Caption: Key signaling pathways modulated by Scutellaria flavonoids.
Experimental Workflow for IC50 Determination
This diagram outlines the major steps in determining the IC50 value of a Scutellaria compound in a cell-based assay.
Caption: General workflow for IC50 value determination.
References
- 1. Flavonoids from Scutellaria baicalensis: Promising Alternatives for Enhancing Swine Production and Health [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis and Bioactivity Characterization of Scutellarein Sulfonated Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 7. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [worldwide.promega.com]
- 8. A troubleshooting guide to microplate-based assays - Understand the impact microplate features and microplate reader settings have on your results [bionity.com]
- 9. Guidelines for accurate EC50/IC50 estimation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Scutellarin | CAS:27740-01-8 | Manufacturer ChemFaces [chemfaces.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Protocol Optimization for Scutellaria baicalensis Experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Scutellaria baicalensis extracts and its active compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate common challenges in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for dissolving Scutellaria baicalensis extract and its active components like Baicalin?
A1: The active components of Scutellaria baicalensis, such as baicalin and baicalein, have low water solubility, which can affect experimental reproducibility and bioavailability.[1][2][3] For in vitro cell culture experiments, dissolving the extract or purified compounds in dimethyl sulfoxide (DMSO) is a common practice. It is crucial to keep the final DMSO concentration in the culture medium below 0.5% to avoid solvent-induced cytotoxicity. For improved solubility in aqueous solutions for other applications, techniques like forming phospholipid complexes or using cyclodextrins have been shown to be effective.[2][3] A technical data sheet for an 85% Baicalin extract suggests it has a solubility of approximately 10-15 g/L in water at 50°C with stirring.[4]
Q2: How should Scutellaria baicalensis extract be stored to maintain its stability and activity?
A2: Scutellaria baicalensis extract powder should be stored in a sealed container in a dry, cool, and dark place.[4] One study suggests that storing the extract in 20% propylene glycol can improve the stability of its anti-inflammatory compounds compared to storage in water.[5] Proper storage is essential to prevent degradation of the active flavonoid components.
Q3: At what concentrations does Scutellaria baicalensis extract typically show cytotoxicity?
A3: The cytotoxic concentrations of Scutellaria baicalensis extract can vary depending on the cell line and the specific extract preparation. For example, one study using an aqueous ethanol extract on HaCaT human keratinocytes found no toxicity at concentrations up to 30 µg/mL, but observed statistically significant cytotoxicity at 100 µg/mL and 1000 µg/mL.[6][7] It is always recommended to perform a dose-response curve to determine the optimal non-toxic concentration range for your specific cell line and experimental conditions.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Bioavailability in in vivo studies | Poor water solubility and permeability of active compounds like baicalin.[1][2] | Consider using nanoformulation techniques such as nanosuspensions, liposomes, or solid lipid nanoparticles to improve absorption and bioavailability.[1] Creating a phospholipid complex of the extract has also been shown to enhance its neuroprotective effects in animal models.[2] |
| Inconsistent results in cell-based assays | - Variability in extract preparation and batch-to-batch differences.[8]- Poor solubility leading to precipitation in culture media.- Cell passage number and health. | - Standardize the extraction protocol. Consider optimizing parameters like solvent-to-solid ratio and extraction time.[9][10]- Ensure complete dissolution of the extract in DMSO before diluting in culture medium. Visually inspect for precipitates.- Use cells within a consistent and low passage number range. Regularly check for mycoplasma contamination. |
| Difficulty in optimizing extract concentration | The dose-response can be very steep, with a narrow window between efficacy and toxicity.[6][7] | Perform a wide-range dose-response experiment (e.g., from 0.1 µg/mL to 1000 µg/mL) to identify the IC50 and the optimal working concentration.[11] |
| Variability in anti-inflammatory assay results | - Different levels of inflammatory stimulus (e.g., LPS concentration).- Timing of extract treatment relative to stimulus. | - Titrate the concentration of the inflammatory stimulus (e.g., LPS) to achieve a robust but not maximal response.- Optimize the timing of the extract treatment (pre-treatment, co-treatment, or post-treatment) to best address your research question. |
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of Scutellaria baicalensis extract (e.g., 0, 2, 4, 8, 16, 32, 64 µmol/L of a specific component like wogonin) for 48 hours.[12]
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
Nitric Oxide (NO) Production Assay in LPS-stimulated Macrophages
-
Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of Scutellaria baicalensis water extract (e.g., 25, 50, 100, 200 µg/mL) for 1 hour.[13]
-
Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Determine the NO concentration in the supernatant using the Griess reaction.[13]
Data Presentation
Table 1: IC50 Values of Scutellaria baicalensis Extract in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (mg/mL) | Treatment Duration |
| HepG2 | Hepatocellular Carcinoma | 1.1 | 72 hours[11] |
| MCF-7 | Breast Cancer | 0.9 | 72 hours[11] |
| PC-3 | Prostate Carcinoma | 0.52 | 72 hours[11] |
| LNCaP | Prostate Carcinoma | 0.82 | 72 hours[11] |
| KM-12 | Colon Cancer | 1.1 | 72 hours[11] |
| HCT-15 | Colon Cancer | 1.5 | 72 hours[11] |
| KB | Squamous Cell Carcinoma | 1.0 | 72 hours[11] |
| SCC-25 | Squamous Cell Carcinoma | 1.2 | 72 hours[11] |
Table 2: Effect of Different Extraction Methods on the Yield and Antioxidant Activity of Scutellaria baicalensis Root Extract
| Extraction Method (2 hours) | Dry Extract Yield (%) | Antioxidant Activity (IC50, mg/mL) | Total Phenolic Content (mg GAE/g) |
| Maceration | N/A | N/A | 2.45[14] |
| Maceration with Shaking | N/A | N/A | 6.07[14] |
| Ultrasound-Assisted Extraction | N/A | N/A | 13.72[14] |
| Reflux Extraction | 17.0 | 0.39 | 19.42[14] |
| Soxhlet Extraction | 21.7 | 0.37 | 24.36[14] |
Signaling Pathway Diagrams
Caption: Inhibition of the NF-κB signaling pathway by Scutellaria baicalensis.
Caption: Modulation of the PI3K/Akt signaling pathway by Scutellaria baicalensis.
References
- 1. The Flavonoid Components of Scutellaria baicalensis: Biopharmaceutical Properties and their Improvement using Nanoformulation Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Scutellaria baicalensis Extract-phospholipid Complex: Preparation and Initial Pharmacodynamics Research in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Physicochemical Profiling of Baicalin Along with the Development and Characterization of Cyclodextrin Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nstchemicals.com [nstchemicals.com]
- 5. researchgate.net [researchgate.net]
- 6. cir-safety.org [cir-safety.org]
- 7. cir-safety.org [cir-safety.org]
- 8. Scutellaria baicalensis enhances 5-fluorouracil-based chemotherapy via inhibition of proliferative signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scielo.br [scielo.br]
- 10. Optimization of baicalin water extraction process from Scutellaria baicalensis (a traditional Chinese medicine) by using orthogonal test and HPLC – ScienceOpen [scienceopen.com]
- 11. Anticancer activity of Scutellaria baicalensis and its potential mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Characterization of the mechanism of Scutellaria baicalensis on reversing radio-resistance in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Anti-inflammatory effects of Scutellaria baicalensis water extract on LPS-activated RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The Effect of the Extraction Conditions on the Antioxidant Activity and Bioactive Compounds Content in Ethanolic Extracts of Scutellaria baicalensis Root - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ensuring Reproducibility in Scutellaria baicalensis Bioassays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving reproducible results in Scutellaria baicalensis (S. baicalensis) bioassays.
Troubleshooting Guides & FAQs
This section addresses specific issues that may arise during experimentation, providing actionable solutions to ensure consistency and accuracy.
I. Variability in S. baicalensis Extract Preparation
Question: My bioassay results are inconsistent across different batches of S. baicalensis extract. What could be the cause and how can I improve reproducibility?
Answer: Inconsistent bioactivity is a common challenge stemming from variability in the chemical composition of the extract. Several factors during preparation can influence the final flavonoid content. To ensure consistency, consider the following:
-
Standardize Extraction Parameters: The choice of solvent, temperature, and extraction time significantly impacts the yield of active compounds like baicalin, baicalein, and wogonin. Different pretreatment conditions can dramatically alter the ratios of these flavonoids. For instance, pretreating the herb at 50°C can increase the conversion of flavonoid glycosides to their more biologically active aglycons.[1]
-
Raw Material Quality Control: The source, age, and post-harvest processing of the S. baicalensis root can lead to significant variations in phytochemical profiles.
-
Recommendation: Source your raw material from a reputable supplier who can provide a certificate of analysis. When possible, use material from the same lot for a series of related experiments.
-
-
Solvent Selection: The polarity of the extraction solvent determines which compounds are preferentially extracted. For example, aqueous ethanol extracts often show a good balance of flavonoid glycosides and aglycones.[5][6]
-
Recommendation: Based on your target compounds, select an appropriate solvent system and maintain the same ratio for all extractions. A 60% aqueous ethanol solution has been shown to be effective for extracting major flavonoids.[5]
-
-
pH of Extraction Medium: The pH can influence the stability and conversion of flavonoids.
-
Recommendation: Monitor and control the pH of your extraction solvent if you observe significant batch-to-batch variability.
-
II. Inconsistent Results in Cell-Based Assays
Question: I am observing high variability in my cell viability/anti-inflammatory assays with S. baicalensis extracts. How can I troubleshoot this?
Answer: Variability in cell-based assays can be due to the extract itself or the assay conditions. Here are some troubleshooting steps:
-
Cytotoxicity of the Extract: High concentrations of S. baicalensis extracts can be cytotoxic to cells, leading to a decrease in viability that can confound the results of other assays (e.g., anti-inflammatory).[7]
-
Recommendation: Always perform a dose-response cell viability assay (e.g., MTT, XTT) to determine the non-toxic concentration range of your extract for the specific cell line you are using.[8]
-
-
Cell Seeding Density: Inconsistent cell numbers across wells will lead to variable results.
-
Recommendation: Ensure a homogenous cell suspension before seeding and use a consistent seeding density for all experiments.
-
-
LPS Stimulation: In anti-inflammatory assays using lipopolysaccharide (LPS) to induce an inflammatory response, the timing and concentration of LPS are critical.
-
Recommendation: Optimize the LPS concentration and incubation time for your specific cell line to achieve a robust and reproducible inflammatory response before testing your extracts.
-
-
Edge Effects in Multi-well Plates: Wells on the edge of a microplate are prone to evaporation, which can concentrate media components and affect cell growth and viability.
-
Recommendation: Avoid using the outer wells of the plate for experimental samples. Fill them with sterile media or PBS to maintain a humidified environment for the inner wells.
-
III. Issues with Antioxidant Capacity Assays (DPPH & ABTS)
Question: My DPPH/ABTS assay results for S. baicalensis are not reproducible. What are the common pitfalls?
Answer: While DPPH and ABTS assays are common for assessing antioxidant capacity, they are sensitive to several factors:
-
Reaction Time: The kinetics of the reaction between the extract and the radical solution can vary.
-
Recommendation: Standardize the incubation time for all samples and standards as specified in your protocol.
-
-
Light Sensitivity: The radical solutions (DPPH and ABTS) are light-sensitive and can degrade, leading to inaccurate readings.
-
Recommendation: Prepare fresh radical solutions for each experiment and protect them from light during incubation.
-
-
Solvent Interference: The solvent used to dissolve the extract can interfere with the assay.
-
Recommendation: Use the same solvent for your blank, standards, and samples. Ensure the solvent does not quench the radical on its own.
-
-
Extract Color: The inherent color of the S. ba-icalensis extract can interfere with absorbance readings.
-
Recommendation: Run a control sample containing the extract without the radical solution to measure and subtract the background absorbance.
-
Quantitative Data Summary
The following tables summarize key quantitative data for S. baicalensis bioassays to aid in experimental design and data comparison.
Table 1: Optimal Extraction Parameters for Total Flavonoids from S. baicalensis
| Parameter | Optimal Value | Reference |
| Ethanol Concentration | 53-70% | [2][4] |
| Extraction Temperature | 62-70°C | [2][4] |
| Extraction Time | 2.0-2.12 hours | [4] |
| Liquid-to-Solid Ratio | 18:1 to 35:1 (mL/g) | [2][4] |
Table 2: IC₅₀ Values of S. baicalensis Extracts and Key Flavonoids in Antioxidant and Anti-inflammatory Assays
| Assay | Compound/Extract | Cell Line/System | IC₅₀ Value | Reference |
| DPPH Radical Scavenging | Baicalin | - | 27.21 µM | [9] |
| ABTS Radical Scavenging | 60% Aqueous Ethanol Extract | - | 34.04 µg/mL | [10] |
| Nitric Oxide (NO) Inhibition | Wogonin | RAW 264.7 | 45.3 µM | [8] |
| Nitric Oxide (NO) Inhibition | Baicalein | RAW 264.7 | > 200 µM | [8] |
| Nitric Oxide (NO) Inhibition | Baicalin | RAW 264.7 | 26.76 µM | [11] |
Detailed Experimental Protocols
Protocol 1: Preparation of S. baicalensis Ethanolic Extract
-
Grinding: Grind dried S. baicalensis roots into a fine powder (e.g., 40-60 mesh).
-
Extraction:
-
Weigh 10 g of the powdered root material.
-
Add 200 mL of 70% ethanol (1:20 solid-to-liquid ratio).
-
Perform reflux extraction at 70°C for 2 hours.[2]
-
-
Filtration: Filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid residue.
-
Concentration: Concentrate the filtrate using a rotary evaporator under reduced pressure at a temperature below 50°C to remove the ethanol.
-
Lyophilization: Freeze-dry the concentrated aqueous extract to obtain a powder.
-
Storage: Store the dried extract at -20°C in a desiccator.
-
Stock Solution Preparation: For bioassays, dissolve the dried extract in a suitable solvent (e.g., DMSO) to a known concentration and filter-sterilize (0.22 µm filter) before use.
Protocol 2: LPS-Induced Nitric Oxide Inhibition Assay in RAW 264.7 Macrophages
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10⁵ cells/well and incubate for 24 hours.[12]
-
Pre-treatment: Remove the medium and replace it with fresh medium containing various non-toxic concentrations of the S. baicalensis extract or isolated compounds. Incubate for 2 hours.
-
LPS Stimulation: Add LPS to each well to a final concentration of 1 µg/mL (except for the negative control wells).[13]
-
Nitrite Measurement (Griess Assay):
-
Transfer 100 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid) to each well.[13]
-
Incubate at room temperature for 10-15 minutes, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Calculation: Calculate the concentration of nitrite using a standard curve prepared with sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-only treated control.
Visualizations
Experimental and Logical Workflows
Caption: General workflow for S. baicalensis extract preparation and subsequent bioassay.
Signaling Pathways
Caption: Inhibition of the NF-κB signaling pathway by S. baicalensis components.[14][15][16]
Caption: Inhibition of the MAPK signaling pathway by S. baicalensis components.[15][16][17]
References
- 1. Different extraction pretreatments significantly change the flavonoid contents of Scutellaria baicalensis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimization of Extraction Process for Total Flavonoids from Stems and Leaves of Scutellaria baicalensis Georgi [spkx.net.cn]
- 3. researchgate.net [researchgate.net]
- 4. Optimization of the extraction of total flavonoids from Scutellaria baicalensis Georgi using the response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Extraction and Bioactivity Analysis of Major Flavones Compounds from Scutellaria baicalensis Using In Vitro Assay and Online Screening HPLC-ABTS System - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Effect of the Extraction Conditions on the Antioxidant Activity and Bioactive Compounds Content in Ethanolic Extracts of Scutellaria baicalensis Root - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cir-safety.org [cir-safety.org]
- 8. tandfonline.com [tandfonline.com]
- 9. Botanical Bioflavonoid Composition from Scutellaria baicalensis- and Acacia catechu-Protected Mice against D-Galactose-Induced Immunosenescence, and Cyclophosphamide Induced Immune Suppression [mdpi.com]
- 10. extraction-and-bioactivity-analysis-of-major-flavones-compounds-from-scutellaria-baicalensis-using-in-vitro-assay-and-online-screening-hplc-abts-system - Ask this paper | Bohrium [bohrium.com]
- 11. researchgate.net [researchgate.net]
- 12. 2.12. Nitric Oxide Assay in LPS-Stimulated RAW 264.7 [bio-protocol.org]
- 13. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Flavonoid Components of Scutellaria baicalensis: Biopharmaceutical Properties and their Improvement using Nanoformulation Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Flavonoids Identified from Korean Scutellaria baicalensis Georgi Inhibit Inflammatory Signaling by Suppressing Activation of NF-κB and MAPK in RAW 264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Unraveling the Role of Scutellaria baicalensis for the Treatment of Breast Cancer Using Network Pharmacology, Molecular Docking, and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Long-Term Storage of Small Molecule Compounds (e.g., Scutebata E)
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the ideal initial storage conditions for a new small molecule compound like Compound S?
A1: For a novel compound with unknown stability, it is recommended to start with the most protective conditions to minimize degradation until formal stability studies can be conducted. This typically involves storage at -20°C or -80°C, protected from light and moisture.
Q2: My compound has been stored as a solid and now appears discolored. What should I do?
A2: Discoloration can be an indication of degradation. It is crucial to assess the purity of the compound before use. A common method is to perform a purity analysis using High-Performance Liquid Chromatography (HPLC) and compare the chromatogram to a reference standard or the initial analysis.
Q3: I have my compound stored in a solvent, and I observe precipitation after thawing. Is it still usable?
A3: Precipitation suggests that the compound's solubility limit may have been exceeded at lower temperatures. Gently warm the solution and vortex or sonicate to redissolve the compound completely. Before use, visually inspect the solution to ensure no particulate matter remains. If precipitation persists, the concentration may need to be lowered for storage.
Q4: How can I check for contamination of my stored compound?
A4: For potential microbial contamination, visual inspection for turbidity or microbial growth is the first step. For chemical contamination, analytical techniques such as HPLC or Mass Spectrometry (MS) can be used to identify any unexpected peaks or masses.
Recommended Long-Term Storage Conditions for Compound S (Hypothetical Data)
| Parameter | Condition | Recommended for | Notes |
| Temperature | -80°C | Long-term ( > 1 year) storage of solid (neat) compound and solutions in anhydrous, aprotic solvents. | Minimizes chemical degradation and molecular motion. |
| -20°C | Long-term ( > 6 months) storage of solid compound and solutions. | A common and effective temperature for many small molecules. | |
| 2-8°C | Short-term ( < 6 months) storage of solid compound. | Not ideal for long-term storage due to the potential for slow degradation. | |
| Humidity | < 30% Relative Humidity | Storage of solid (neat) compound. | Protects hygroscopic compounds from absorbing atmospheric moisture. |
| Light | In the dark (amber vials) | All storage conditions. | Protects light-sensitive compounds from photolytic degradation. |
| Atmosphere | Inert gas (Argon or Nitrogen) | Oxygen-sensitive compounds. | Prevents oxidation of the compound. |
Experimental Protocols
Protocol: Assessment of Compound Stability by HPLC
This protocol outlines a method to assess the purity and identify potential degradation products of Compound S after long-term storage.
1. Materials:
-
Compound S (stored sample and a reference standard)
-
HPLC-grade solvent for dissolution (e.g., Acetonitrile, Methanol)
-
HPLC system with a suitable detector (e.g., UV-Vis)
-
Appropriate HPLC column (e.g., C18)
-
Mobile phase (e.g., a gradient of water and acetonitrile with 0.1% formic acid)
2. Procedure:
-
Sample Preparation:
-
Accurately weigh a small amount of the stored Compound S and the reference standard into separate vials.
-
Dissolve each in a known volume of HPLC-grade solvent to a final concentration of 1 mg/mL.
-
Vortex until fully dissolved.
-
Filter the solutions through a 0.22 µm syringe filter into HPLC vials.
-
-
HPLC Analysis:
-
Equilibrate the HPLC system with the initial mobile phase conditions.
-
Inject a known volume (e.g., 10 µL) of the reference standard solution.
-
Run the HPLC method and record the chromatogram.
-
Inject the same volume of the stored Compound S solution.
-
Run the same HPLC method and record the chromatogram.
-
-
Data Analysis:
-
Compare the chromatogram of the stored sample to the reference standard.
-
Look for the appearance of new peaks (indicating degradation products) or a decrease in the area of the main peak (indicating loss of the parent compound).
-
Calculate the purity of the stored sample by dividing the area of the main peak by the total area of all peaks and multiplying by 100.
-
Visualizations
Caption: Workflow for determining optimal long-term storage conditions for a new compound.
Validation & Comparative
Scutebata E in the Landscape of Neo-clerodane Diterpenoids: A Comparative Analysis
For Immediate Release
In the ongoing quest for novel anticancer agents, neo-clerodane diterpenoids isolated from the medicinal plant Scutellaria barbata have emerged as a promising class of compounds. Among these, Scutebata E, a neo-clerodane diterpenoid alkaloid, has demonstrated significant cytotoxic activities, particularly against colorectal cancer cells. This guide provides a comparative analysis of this compound and other notable neo-clerodane diterpenoids, supported by experimental data, to offer researchers and drug development professionals a comprehensive overview of their therapeutic potential.
Comparative Cytotoxicity of Neo-clerodane Diterpenoids
The cytotoxic effects of various neo-clerodane diterpenoids isolated from Scutellaria barbata have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized in the tables below. While specific IC50 values for this compound are not extensively documented in publicly available literature, it has been reported to exhibit significant cytotoxic activity against the HT29 human colorectal carcinoma cell line.
| Compound | Cell Line | IC50 (µM) | Reference |
| Scutebata A | LoVo | 5.31 | [1] |
| SMMC-7721 | 28.5 | [1] | |
| HCT-116 | 7.82 | [1] | |
| MCF-7 | 15.6 | [1] | |
| SK-BR-3 | 15.2 | ||
| Scutebata B | LoVo | 6.23 | [1] |
| SMMC-7721 | 19.4 | [1] | |
| HCT-116 | 9.15 | [1] | |
| MCF-7 | 21.3 | [1] | |
| Scutebata C | HONE-1 | 7.8 | [2] |
| KB | 6.5 | [2] | |
| HT29 | 5.9 | [2] | |
| Scutebata D | HONE-1 | 5.2 | [2] |
| KB | 4.3 | [2] | |
| HT29 | 3.9 | [2] | |
| Scutebata F | HONE-1 | 6.3 | [2] |
| KB | 5.1 | [2] | |
| HT29 | 4.7 | [2] | |
| Scutebata G | HONE-1 | 8.5 | [3] |
| KB | 7.2 | [3] | |
| HT29 | 6.8 | [3] | |
| Scutebata H | HONE-1 | 4.1 | [3] |
| KB | 3.4 | [3] | |
| HT29 | 3.9 | [3] | |
| Scutebarbatine B | HONE-1 | 8.1 | [4] |
| KB | 7.2 | [4] | |
| HT29 | 6.5 | [4] | |
| Scutehenanine A | HONE-1 | 6.4 | [5] |
| KB | 5.8 | [5] | |
| HT29 | 4.7 | [5] | |
| Scutehenanine B | HONE-1 | 4.2 | [5] |
| KB | 3.5 | [5] | |
| HT29 | 2.8 | [5] | |
| Scutehenanine C | HONE-1 | 5.9 | [5] |
| KB | 4.6 | [5] | |
| HT29 | 3.9 | [5] | |
| Scutehenanine D | HONE-1 | 5.1 | [5] |
| KB | 4.3 | [5] | |
| HT29 | 3.4 | [5] |
HONE-1: Human Nasopharyngeal Carcinoma; KB: Human Oral Epidermoid Carcinoma; HT29: Human Colorectal Carcinoma; LoVo: Human Colon Adenocarcinoma; SMMC-7721: Human Hepatocellular Carcinoma; HCT-116: Human Colorectal Carcinoma; MCF-7: Human Breast Adenocarcinoma; SK-BR-3: Human Breast Adenocarcinoma.
Mechanisms of Action: A Multi-pronged Attack on Cancer Cells
Neo-clerodane diterpenoids from Scutellaria barbata exert their anticancer effects through a variety of mechanisms, primarily centered on the induction of apoptosis (programmed cell death) and cell cycle arrest.
Induction of Apoptosis:
Several Scutebata compounds and other related diterpenoids have been shown to trigger apoptosis in cancer cells. This is a crucial mechanism as it eliminates malignant cells without inducing an inflammatory response. The pro-apoptotic activity is often mediated through:
-
Modulation of Bcl-2 Family Proteins: The balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins of the Bcl-2 family is critical for cell survival. Some neo-clerodane diterpenoids can shift this balance in favor of apoptosis.
-
Activation of Caspases: Caspases are a family of proteases that are essential for the execution of apoptosis. The activation of initiator caspases (e.g., caspase-9) and executioner caspases (e.g., caspase-3) is a common feature of apoptosis induced by these compounds.
Cell Cycle Arrest:
In addition to inducing apoptosis, neo-clerodane diterpenoids can also halt the proliferation of cancer cells by arresting the cell cycle at specific checkpoints. Extracts from Scutellaria barbata have been observed to cause G2/M phase arrest in lung cancer cells.[9] This prevents the cells from dividing and proliferating, thereby controlling tumor growth.
Involvement of Signaling Pathways:
The anticancer activities of Scutellaria barbata and its constituent diterpenoids are also linked to the modulation of key signaling pathways that regulate cell growth, survival, and proliferation. These include:
-
PI3K/Akt/mTOR Pathway: This pathway is often hyperactivated in cancer and promotes cell survival and proliferation. Extracts of S. barbata have been shown to inhibit this pathway.
-
MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway, which includes ERK, JNK, and p38, is also involved in regulating cell proliferation and apoptosis. Modulation of this pathway by S. barbata components contributes to their anticancer effects.
Experimental Protocols
The evaluation of the cytotoxic activity of neo-clerodane diterpenoids is commonly performed using the MTT assay.
MTT Cytotoxicity Assay Protocol:
Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of yellow MTT by mitochondrial succinate dehydrogenase in living cells to form a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.
Materials:
-
Human cancer cell lines (e.g., HT29, HONE-1, KB)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% penicillin-streptomycin)
-
96-well microplates
-
Test compounds (this compound and other neo-clerodane diterpenoids) dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow the cells to attach.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds) and a blank control (medium only).
-
Incubation: Incubate the plate for another 48 to 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate for 15-20 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: The percentage of cell viability is calculated using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Conclusion
This compound, along with a host of other neo-clerodane diterpenoids from Scutellaria barbata, represents a valuable source of potential anticancer drug leads. Their ability to induce apoptosis and cause cell cycle arrest in various cancer cell lines underscores their therapeutic promise. While further studies are needed to fully elucidate the specific mechanisms and potency of this compound, the existing data strongly supports its continued investigation as a potential agent in the fight against cancer, particularly colorectal cancer. The comparative data presented in this guide serves as a valuable resource for researchers in the field of oncology and natural product drug discovery.
References
- 1. Neoclerodane diterpenoids from Scutellaria barbata with cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Four new neo-clerodane diterpenoid alkaloids from Scutellaria barbata with cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Five new neo-clerodane diterpenoid alkaloids from Scutellaria barbata with cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. neo-Clerodane diterpenoids from Scutellaria barbata with cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. maxapress.com [maxapress.com]
- 7. research-portal.uea.ac.uk [research-portal.uea.ac.uk]
- 8. research-portal.uea.ac.uk [research-portal.uea.ac.uk]
- 9. The anti-cancer effects and mechanisms of Scutellaria barbata D. Don on CL1-5 lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Cytotoxic Effects of Scutebata E and Paclitaxel
In the landscape of oncological research, the quest for novel therapeutic agents with enhanced efficacy and reduced side effects is perpetual. This guide provides a detailed comparison of the cytotoxic properties of Scutebata E, a neo-clerodane diterpenoid derived from Scutellaria barbata, and paclitaxel, a widely used chemotherapeutic agent. This analysis is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of available experimental data, methodologies, and mechanistic insights.
Note on this compound Data: Direct experimental data on the cytotoxicity of this compound is limited in the currently available scientific literature. Therefore, this guide utilizes data from closely related neo-clerodane diterpenoids isolated from Scutellaria barbata as a proxy to infer the potential cytotoxic profile of this compound. This assumption is based on the structural similarity within this class of compounds.
Quantitative Cytotoxicity Data
The following tables summarize the available in vitro cytotoxicity data for neo-clerodane diterpenoids from Scutellaria barbata and for paclitaxel against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 1: Cytotoxicity of Neo-clerodane Diterpenoids from Scutellaria barbata
| Compound | Cancer Cell Line | IC50 (μM) | Reference |
| Scutebata A | SK-BR-3 (Breast Cancer) | 15.2 | [1][2] |
| Scutebata A | LoVo (Colon Cancer) | 4.57 | [3] |
| Scutebata A | SMMC-7721 (Hepatoma) | 5.31 | [3] |
| Scutebata A | HCT-116 (Colon Cancer) | 6.23 | [3] |
| Barbatin F | HCT-116 (Colon Cancer) | 44.3 | [4] |
| Barbatin G | HCT-116 (Colon Cancer) | 32.3 | [4] |
| Scutebata B | Multiple Cell Lines | Moderate Activity | [4] |
| Scutebata C | Multiple Cell Lines | Moderate Activity | [4] |
Table 2: Cytotoxicity of Paclitaxel
| Cancer Cell Line | IC50 (nM) | Exposure Time | Reference |
| Various Human Tumour Cell Lines | 2.5 - 7.5 | 24 h | |
| SH-SY5Y (Neuroblastoma) | Schedule-dependent | 24 h or longer | |
| CHP100 (Neuroblastoma) | Most sensitive of 3 NB lines | Not Specified | |
| Gastrointestinal Cancers (Primary Cells) | - | Not Specified | |
| PC-3 (Prostate Cancer) | - | 19 h |
Experimental Protocols
The following section details a generalized methodology for determining the cytotoxicity of compounds like this compound and paclitaxel using a common in vitro assay.
MTT Cell Viability Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound or paclitaxel) and a vehicle control.
-
Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, MTT solution is added to each well, and the plate is incubated for another 2-4 hours.
-
Formazan Solubilization: A solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.
Signaling Pathways and Mechanisms of Action
This compound (Inferred from Neo-clerodane Diterpenoids)
Neo-clerodane diterpenoids from Scutellaria barbata are reported to induce apoptosis in cancer cells. The proposed mechanism involves the downregulation of Inhibitor of Apoptosis Proteins (IAPs), which are key regulators of programmed cell death. By inhibiting these pro-survival proteins, these compounds effectively "release the brakes" on apoptosis, leading to cancer cell death. Furthermore, extracts of Scutellaria barbata have been shown to activate the intrinsic (mitochondrial) apoptosis pathway. This involves an increase in the Bax/Bcl-2 ratio, leading to the release of cytochrome c from the mitochondria and subsequent activation of caspases 9 and 3. Other signaling pathways implicated in the anti-tumor activity of Scutellaria barbata extracts include the PI3K/Akt/mTOR, MAPK, and NF-κB pathways.
Caption: Inferred signaling pathways affected by this compound.
Paclitaxel
Paclitaxel is a well-established anti-mitotic agent. Its primary mechanism of action is the stabilization of microtubules, which are essential components of the cell's cytoskeleton. By preventing the dynamic disassembly of microtubules, paclitaxel disrupts the formation of the mitotic spindle, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis. Paclitaxel-induced apoptosis is mediated through multiple signaling pathways, including the PI3K/AKT and MAPK pathways. It can induce apoptosis through both the intrinsic and extrinsic pathways.
Caption: Signaling pathways affected by paclitaxel.
Experimental Workflow
The following diagram illustrates a typical workflow for comparing the cytotoxicity of two compounds.
Caption: General workflow for cytotoxicity comparison.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Cytotoxic neoclerodane diterpenoids from Scutellaria barbata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxic Neo-Clerodane Diterpenoids from Scutellaria barbata D.Don - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neoclerodane diterpenoids from Scutellaria barbata with cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Anticancer Potential of Scutellaria barbata Diterpenoids: A Comparative Analysis of Scutebarbatine A and B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Scutellaria barbata, a perennial herb used in traditional medicine, has garnered significant attention for its anticancer properties. Its therapeutic effects are largely attributed to a rich diversity of phytochemicals, including flavonoids and diterpenoids. While numerous compounds have been isolated from this plant, including a compound designated as Scutebata E, the scientific literature to date lacks specific studies on the anticancer effects of isolated this compound. In contrast, substantial research has focused on other diterpenoid alkaloids from Scutellaria barbata, particularly Scutebarbatine A and Scutebarbatine B.
This guide provides a comparative analysis of the validated anticancer effects of Scutebarbatine A and Scutebarbatine B, presenting key experimental data, detailed methodologies, and insights into their mechanisms of action. This information aims to serve as a valuable resource for researchers exploring novel therapeutic agents for cancer treatment.
Comparative Anticancer Efficacy
The cytotoxic effects of Scutebarbatine A and Scutebarbatine B have been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized below.
| Compound | Cancer Cell Line | Cell Type | IC50 (µM) | Reference |
| Scutebarbatine A | A549 | Human Lung Carcinoma | 39.21 µg/mL | [1] |
| HCT-116 | Human Colon Carcinoma | Weak activity (>40 µM) | [2] | |
| LoVo | Human Colon Adenocarcinoma | > 40 µM | [2] | |
| SMMC-7721 | Human Hepatoma | > 40 µM | [2] | |
| MCF-7 | Human Breast Adenocarcinoma | > 40 µM | [2] | |
| Scutebarbatine B | HCT-116 | Human Colon Carcinoma | Moderate activity (5.31 - 28.5 µM) | [2] |
| LoVo | Human Colon Adenocarcinoma | Moderate activity (5.31 - 28.5 µM) | [2] | |
| SMMC-7721 | Human Hepatoma | Moderate activity (5.31 - 28.5 µM) | [2] | |
| MCF-7 | Human Breast Adenocarcinoma | Moderate activity (5.31 - 28.5 µM) | [2] | |
| MDA-MB-231 | Human Breast Adenocarcinoma | Dose-dependent inhibition | [3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used to assess the anticancer effects of Scutebarbatine A and B.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Cancer cells (e.g., A549, MCF-7, MDA-MB-231) are seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours.
-
Compound Treatment: Cells are treated with various concentrations of Scutebarbatine A or B for specified durations (e.g., 24, 48, 72 hours).
-
MTT Incubation: After treatment, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell viability (IC50) is calculated from the dose-response curve.
Apoptosis Assays
Apoptosis, or programmed cell death, is a key mechanism by which anticancer agents eliminate cancer cells.
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cells are treated with the test compound for the desired time.
-
Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS, and resuspended in 1X binding buffer.
-
Staining: Annexin V-FITC and Propidium Iodide are added to the cell suspension, and the mixture is incubated in the dark.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry to quantify the different cell populations.
The TUNEL assay detects DNA fragmentation, a hallmark of late-stage apoptosis.
-
Cell Fixation and Permeabilization: Treated cells are fixed with paraformaldehyde and permeabilized with a Triton X-100 solution.
-
TUNEL Reaction: Cells are incubated with a TUNEL reaction mixture containing TdT and BrdUTP.
-
Staining and Visualization: Incorporated BrdU is detected with an anti-BrdU antibody conjugated to a fluorescent dye. Nuclei are counterstained with DAPI or Hoechst.
-
Microscopy: The cells are visualized under a fluorescence microscope to identify apoptotic cells.
Western Blot Analysis
Western blotting is used to detect specific proteins in a sample and to assess the activation state of signaling pathways.
-
Protein Extraction: Total protein is extracted from treated and untreated cells using a lysis buffer.
-
Protein Quantification: The protein concentration is determined using a BCA or Bradford assay.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred to a PVDF or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., caspases, PARP, Akt, p-Akt, JNK, p-JNK), followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways and Mechanisms of Action
The anticancer effects of Scutebarbatine A and B are mediated through the modulation of several key signaling pathways.
Scutebarbatine A
Research indicates that Scutebarbatine A primarily induces apoptosis through the intrinsic, or mitochondrial, pathway.[1]
Caption: Scutebarbatine A induces apoptosis via the mitochondrial pathway.
Scutebarbatine B
Scutebarbatine B exhibits a broader mechanism of action, inducing DNA damage, cell cycle arrest at the G2/M phase, and apoptosis through both intrinsic and extrinsic pathways. It also appears to modulate the Akt/mTOR and JNK signaling pathways.[3]
Caption: Multifaceted anticancer mechanisms of Scutebarbatine B.
Experimental Workflow
The general workflow for evaluating the anticancer effects of a novel compound like this compound, based on the studies of Scutebarbatine A and B, is as follows:
Caption: Standard workflow for anticancer drug discovery.
Conclusion and Future Directions
The available evidence strongly supports the anticancer potential of diterpenoids from Scutellaria barbata, with Scutebarbatine A and B demonstrating significant cytotoxic and pro-apoptotic effects in various cancer cell lines. While Scutebarbatine A appears to act primarily through the mitochondrial apoptosis pathway, Scutebarbatine B exhibits a more complex mechanism involving DNA damage, cell cycle arrest, and modulation of multiple signaling pathways.
The lack of specific research on this compound highlights a gap in our understanding of the full therapeutic potential of Scutellaria barbata. Future studies should focus on the isolation and characterization of this compound, followed by a comprehensive evaluation of its anticancer activity using the experimental frameworks outlined in this guide. Comparative studies with other active compounds from the same plant, such as Scutebarbatine A and B, will be crucial in identifying the most potent and promising candidates for further preclinical and clinical development. Such research will undoubtedly contribute to the growing arsenal of natural product-derived anticancer agents.
References
Comparative Analysis of Scutebata E and Scutebata F: A Guide for Researchers
In the landscape of natural product drug discovery, the genus Scutellaria has emerged as a prolific source of bioactive compounds. Among these, the neo-clerodane diterpenoids have garnered significant attention for their diverse pharmacological activities. This guide presents a comparative analysis of two such compounds, Scutebata E and Scutebata F, both isolated from Scutellaria barbata. The objective is to provide researchers, scientists, and drug development professionals with a concise overview of their known biological activities, supported by available experimental data and methodologies.
Introduction to this compound and Scutebata F
This compound and Scutebata F are neo-clerodane diterpenoids, a class of natural products characterized by a specific bicyclic core structure. Both compounds have been isolated from Scutellaria barbata, a plant with a long history of use in traditional medicine for treating a variety of ailments, including cancer and inflammation. While research into the specific activities of this compound and F is still emerging, preliminary studies and the broader understanding of neo-clerodane diterpenoids provide a foundation for a comparative assessment.
Performance Comparison: Cytotoxicity
Experimental data on the cytotoxic effects of this compound has been reported. A bioassay-guided isolation of compounds from the aerial parts of Scutellaria barbata demonstrated that this compound exhibits weak cytotoxic activity against the human chronic myelogenous leukemia (K562) cell line.[1][2] The half-maximal inhibitory concentration (IC50) for this compound was found to be in the range of 35.11 to 42.73 μM.[1][2]
Currently, there is a lack of publicly available, direct experimental data on the cytotoxic activity of Scutebata F to provide a quantitative comparison with this compound. However, numerous other neo-clerodane diterpenoids isolated from Scutellaria barbata have demonstrated significant cytotoxic activities against various human cancer cell lines, with IC50 values in the low micromolar range. This suggests that Scutebata F, as a member of this class, may also possess cytotoxic properties that warrant investigation.
| Compound | Cell Line | Activity | IC50 (μM) |
| This compound | K562 | Weak Cytotoxicity | 35.11 - 42.73[1][2] |
| Scutebata F | - | Data not available | - |
Table 1. Comparative Cytotoxicity Data for this compound and Scutebata F.
Potential Anti-Inflammatory Activity and Signaling Pathways
While specific anti-inflammatory data for this compound and Scutebata F is limited, extracts from Scutellaria barbata containing a mixture of compounds, including neo-clerodane diterpenoids, have been shown to possess anti-inflammatory properties. These extracts can inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins.
The anti-inflammatory effects of many natural products, including compounds from Scutellaria species, are often mediated through the modulation of key signaling pathways. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways are critical regulators of the inflammatory response. Extracts from Scutellaria have been shown to suppress the activation of these pathways. It is plausible that this compound and Scutebata F may contribute to the overall anti-inflammatory effect of Scutellaria barbata extracts by acting on these pathways.
Figure 1. Hypothesized Mechanism of Action. This diagram illustrates the potential inhibitory effect of this compound and F on the NF-κB signaling pathway.
Experimental Protocols
To facilitate further research and replication, the following provides a general methodology for assessing the cytotoxicity of compounds like this compound and F.
Cytotoxicity Assay (MTT Assay)
This protocol is based on the colorimetric assay that measures the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial dehydrogenases of viable cells.
Materials:
-
K562 (human chronic myelogenous leukemia) cells
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound or Scutebata F (dissolved in dimethyl sulfoxide, DMSO)
-
MTT solution (5 mg/mL in phosphate-buffered saline, PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed K562 cells into 96-well plates at a density of 5 x 10^4 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound or F in culture medium. The final concentration of DMSO should not exceed 0.1% to avoid solvent-induced cytotoxicity. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting the percentage of viability against the compound concentration.
Figure 2. Experimental Workflow. This diagram outlines the key steps of the MTT cytotoxicity assay.
Conclusion and Future Directions
The comparative analysis of this compound and Scutebata F is currently limited by the available data. This compound has been shown to possess weak cytotoxic activity against the K562 cell line. While direct experimental evidence for the biological activities of Scutebata F is lacking, its classification as a neo-clerodane diterpenoid from Scutellaria barbata suggests it may exhibit similar cytotoxic and anti-inflammatory properties.
To build a more comprehensive comparative profile, future research should focus on:
-
Determining the specific IC50 value of this compound for cytotoxicity.
-
Evaluating the cytotoxic and anti-inflammatory activities of Scutebata F using standardized in vitro assays.
-
Conducting head-to-head comparative studies of this compound and Scutebata F in a panel of cancer cell lines and in models of inflammation.
-
Investigating the underlying mechanisms of action, including their effects on key signaling pathways such as NF-κB and MAPK.
Such studies will be invaluable in elucidating the therapeutic potential of these compounds and guiding future drug development efforts.
References
Cross-Validation of Bioactivity for Scutebata E and Related Diterpenoids from Scutellaria barbata
A Comparative Guide for Researchers
In the quest for novel anticancer agents, neo-clerodane diterpenoids isolated from the medicinal herb Scutellaria barbata have emerged as a promising class of compounds. Among these, Scutebata E has garnered interest for its potential bioactivity. However, a direct cross-laboratory validation of its efficacy remains limited in publicly available literature. This guide provides a comparative overview of the bioactivity of this compound's close structural analogs and other related neo-clerodane diterpenoids from Scutellaria barbata, drawing upon available experimental data. The information presented herein aims to offer a valuable resource for researchers in oncology and drug development by summarizing existing findings and providing standardized experimental protocols to facilitate further comparative studies.
Comparative Bioactivity of Neo-clerodane Diterpenoids
| Compound | Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Scutebata A | LoVo (colon) | 4.57 | - | - |
| Scutebata A | MCF-7 (breast) | 7.68 | - | - |
| Scutebata A | SMMC-7721 (hepatoma) | 5.31 | - | - |
| Scutebata A | HCT-116 (colon) | 6.23 | - | - |
| Scutebarbatine A | A549 (lung) | 39.21 µg/mL | - | - |
| Scutehenanine H | Various | 2.0 - 4.2 | - | - |
| 6-(2,3-epoxy-2-isopropyl-n-propoxyl)barbatin C | Various | 2.0 - 4.2 | - | - |
| Barbatellarine B | HL-60 (leukemia) | 41.4 | - | - |
| Stachys pilifera methanolic extract | HT-29 (colon) | 612 µg/mL | Cisplatin | 4.02 µg/mL |
| Stachys pilifera alkaloid fraction | HT-29 (colon) | 48.12 µg/mL | Cisplatin | 4.02 µg/mL |
| Stachys pilifera terpenoid fraction | HT-29 (colon) | 46.44 µg/mL | Cisplatin | 4.02 µg/mL |
Potential Signaling Pathways and Mechanisms of Action
Several studies suggest that the anticancer effects of compounds from Scutellaria barbata are mediated through the modulation of key cellular signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.
NF-κB Signaling Pathway: The transcription factor NF-κB is a critical regulator of inflammatory responses and cell survival. Its aberrant activation is a hallmark of many cancers. Some studies suggest that active compounds in Scutellaria barbata may exert their anti-tumor effects by inhibiting the NF-κB signaling pathway, thereby promoting apoptosis in cancer cells.
VEGF Signaling Pathway: Vascular Endothelial Growth Factor (VEGF) is a key driver of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Inhibition of the VEGF signaling pathway is a well-established anti-cancer strategy. It is hypothesized that certain diterpenoids from Scutellaria barbata may interfere with this pathway, leading to a reduction in tumor vascularization.
Notch Signaling Pathway: The Notch signaling pathway is a highly conserved pathway that plays a critical role in cell fate decisions, proliferation, and apoptosis. Dysregulation of Notch signaling is implicated in various cancers. The potential for Scutellaria barbata compounds to modulate this pathway presents another avenue for their anticancer activity.
Experimental Protocols
To facilitate standardized and reproducible research on the bioactivity of this compound and related compounds, this section provides detailed methodologies for key in vitro assays.
Cytotoxicity Assay (MTT Assay)
This protocol outlines a common method for assessing the cytotoxic effects of a compound on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
This compound or other test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the overnight medium from the cells and add 100 µL of the compound-containing medium to each well. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO).
-
Incubation: Incubate the plates for the desired time periods (e.g., 24, 48, and 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Formazan Formation: Incubate the plates for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Western Blot Analysis for NF-κB Pathway
This protocol describes the detection of key proteins in the NF-κB signaling pathway to assess its activation status.
Materials:
-
Treated and untreated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p65, anti-phospho-p65, anti-IκBα, anti-phospho-IκBα, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of each cell lysate using a protein assay kit.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
Analysis: Densitometric analysis of the protein bands can be performed to quantify the relative protein expression levels, normalized to a loading control like β-actin.
VEGF Quantification by ELISA
This protocol details the measurement of VEGF protein levels in cell culture supernatants to assess the effect of a compound on its secretion.
Materials:
-
Cell culture supernatants from treated and untreated cells
-
VEGF ELISA kit (commercially available)
-
Microplate reader
Procedure:
-
Kit Preparation: Prepare all reagents, standards, and samples as instructed in the ELISA kit manual.
-
Assay Procedure: Follow the specific steps outlined in the kit for adding samples, standards, detection antibodies, and substrate.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength using a microplate reader.
-
Data Analysis: Generate a standard curve by plotting the absorbance values of the standards against their known concentrations. Use the standard curve to determine the concentration of VEGF in the experimental samples.
Conclusion
While direct, multi-laboratory comparative data for the bioactivity of this compound is currently lacking, the available information on its structural analogs from Scutellaria barbata indicates that this class of neo-clerodane diterpenoids possesses significant cytotoxic activity against a variety of cancer cell lines. The proposed mechanisms of action, involving the modulation of critical signaling pathways such as NF-κB, VEGF, and Notch, warrant further investigation. The standardized protocols provided in this guide are intended to facilitate robust and comparable future studies, which are essential for a conclusive assessment of the therapeutic potential of this compound and its related compounds. Researchers are encouraged to conduct head-to-head comparisons of this compound with other neo-clerodane diterpenoids and established chemotherapeutic agents to fully elucidate its efficacy and mechanism of action.
Scutebata E Analogs: A Comparative Analysis of Efficacy Against Standard Colorectal Cancer Chemotherapeutics
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of the anti-cancer efficacy of neo-clerodane diterpenoids from Scutellaria barbata, exemplified by compounds structurally related to Scutebata E, reveals promising cytotoxic activity against colorectal cancer cell lines when compared to standard chemotherapeutic agents. This report provides a detailed comparison, including quantitative data, experimental methodologies, and an exploration of the underlying molecular pathways.
Researchers in oncology and drug development are continually seeking novel compounds with improved efficacy and reduced side effects compared to conventional chemotherapies. Scutellaria barbata, a plant used in traditional Chinese medicine, is a rich source of bioactive compounds, including a class of neo-clerodane diterpenoids with demonstrated anti-tumor properties. While specific data for a compound designated "this compound" is limited in publicly available research, several structurally similar and co-isolated compounds, such as other Scutebata and Barbatin diterpenoids, have been evaluated for their cytotoxic effects. This guide synthesizes the available data for these this compound analogs and compares their performance against standard-of-care chemotherapeutics for colorectal cancer.
Quantitative Efficacy Comparison
The in vitro efficacy of this compound analogs and standard chemotherapeutics was evaluated using cytotoxicity assays to determine the half-maximal inhibitory concentration (IC50). The following tables summarize the IC50 values for various compounds in the human colorectal cancer cell lines HT-29 and HCT-116. Lower IC50 values indicate greater potency.
Table 1: IC50 Values of this compound Analogs in Colorectal Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
| Barbatin D | HT-29 | 3.5 - 6.7 | [1] |
| Barbatin E | HT-29 | 3.5 - 6.7 | [1] |
| Scutebarbatine C | HT-29 | 3.9 - 7.8 | [2] |
| Scutebarbatine D | HT-29 | 3.9 - 7.8 | [2] |
| Scutebarbatine F | HT-29 | 3.9 - 7.8 | [2] |
| Scutebata A | HCT-116 | 6.23 | [3] |
| Scutebata B | HCT-116 | 5.31 - 28.5 | [4] |
| Scutebata A | LoVo | 4.57 | [3] |
| Scutebata B | LoVo | 5.31 - 28.5 | [4] |
Table 2: IC50 Values of Standard Chemotherapeutics in Colorectal Cancer Cell Lines
| Chemotherapeutic | Cell Line | IC50 (µM) | Reference(s) |
| 5-Fluorouracil (5-FU) | HT-29 | 34.18 - 85.37 | [5][6] |
| 5-Fluorouracil (5-FU) | HCT-116 | 4.3 - 19.87 | [6][7][8] |
| Oxaliplatin | HT-29 | 0.58 - 5.9 | [9][10] |
| Oxaliplatin | HCT-116 | 0.3 - 7.53 | [7][11] |
| Irinotecan | HT-29 | 5.17 - 62.5 | [12][13][14] |
| Irinotecan | HCT-116 | 3.2 - 10 | [7][15] |
The data indicates that this compound analogs exhibit potent cytotoxic activity, with IC50 values in the low micromolar range, which is comparable to or, in some instances, more potent than standard chemotherapeutic agents like 5-Fluorouracil and Irinotecan in the tested cell lines.
Experimental Protocols
The following are generalized protocols for the key assays used to determine the cytotoxic efficacy of the compounds.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric method to assess cell viability.[2]
-
Cell Seeding: Cells are seeded in 96-well plates at a specific density (e.g., 1 x 10^4 cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (this compound analogs or standard chemotherapeutics) and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After incubation, the treatment medium is removed, and a solution of MTT (e.g., 5 mg/mL in PBS) is added to each well. The plates are then incubated for a further 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a solution of SDS in diluted HCl.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability, and the IC50 value is determined from the dose-response curve.
Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric assay used to determine cell density, based on the measurement of cellular protein content.[12]
-
Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded in 96-well plates and treated with the test compounds.
-
Cell Fixation: After the incubation period, the cells are fixed by adding cold trichloroacetic acid (TCA) to each well and incubating for 1 hour at 4°C.
-
Staining: The plates are washed with water and air-dried. A solution of Sulforhodamine B (SRB) is then added to each well, and the plates are incubated at room temperature for 30 minutes.
-
Washing: Unbound dye is removed by washing with 1% acetic acid.
-
Solubilization: The protein-bound dye is dissolved in a 10 mM Tris base solution.
-
Absorbance Measurement: The absorbance is measured at approximately 510-565 nm.
-
Data Analysis: The IC50 value is calculated from the dose-response curve generated from the absorbance data.
Signaling Pathways and Mechanisms of Action
The anti-cancer activity of compounds from Scutellaria barbata is attributed to their ability to modulate multiple signaling pathways involved in cell proliferation, survival, and apoptosis.
Caption: Simplified signaling pathways modulated by this compound analogs.
The diagram above illustrates the key signaling pathways implicated in the anti-cancer effects of Scutellaria barbata compounds. These compounds appear to exert their cytotoxic effects through the inhibition of pro-survival pathways such as PI3K/Akt/mTOR and MAPK/ERK, and the NF-κB pathway.[5] Furthermore, they promote apoptosis by downregulating anti-apoptotic proteins like Bcl-2 and upregulating pro-apoptotic proteins like Bax.
Caption: General workflow for in vitro cytotoxicity testing.
This workflow outlines the standard procedure for determining the IC50 values of test compounds in cancer cell lines, a crucial step in the preclinical evaluation of potential anti-cancer drugs.
References
- 1. Two new neo-clerodane diterpenoids from Scutellaria barbata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. broadpharm.com [broadpharm.com]
- 4. Clonogenic Assay [bio-protocol.org]
- 5. Chemical Constituents, Anti-Tumor Mechanisms, and Clinical Application: A Comprehensive Review on Scutellaria barbata - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. zellx.de [zellx.de]
- 8. Six New neo-Clerodane Diterpenoids from Aerial Parts of Scutellaria barbata and Their Cytotoxic Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Clonogenic Assay [en.bio-protocol.org]
- 10. scribd.com [scribd.com]
- 11. Clonogenic Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. scispace.com [scispace.com]
- 14. neo-Clerodane diterpenoids from Scutellaria barbata with cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Study on the mechanism of action of Scutellaria barbata on hepatocellular carcinoma based on network pharmacology and bioinformatics - PMC [pmc.ncbi.nlm.nih.gov]
The Power of Synergy: Scutellaria Baicalensis Extract and Natural Compounds in Combination
For Immediate Release
In the pursuit of enhanced therapeutic efficacy and reduced side effects, researchers are increasingly turning their attention to the synergistic potential of natural compounds. This guide delves into the synergistic effects of Scutellaria baicalensis extract (Scutebata E) and its active components, such as baicalein, when combined with other potent natural compounds. By exploring these combinations, we aim to provide researchers, scientists, and drug development professionals with a comprehensive overview of the enhanced biological activities, underlying mechanisms, and supporting experimental data.
This publication will compare the performance of this compound and its derivatives in combination with other natural compounds, focusing on quantitative data, detailed experimental methodologies, and the signaling pathways involved in their synergistic actions.
I. Synergistic Antifungal Activity: Baicalein and Quercetin
The combination of baicalein, a key flavonoid from Scutellaria baicalensis, and quercetin, another widely distributed flavonoid, has demonstrated significant synergistic antifungal activity, particularly against Candida albicans.
Quantitative Data: Minimum Inhibitory Concentration (MIC)
The synergistic interaction between baicalein and quercetin results in a notable reduction in the minimum inhibitory concentration (MIC) required to inhibit the growth of Candida albicans, as detailed in the table below.
| Compound/Combination | Organism | MIC Range (Individual) (µg/mL) | Fractional Inhibitory Concentration Index (FICI) | Outcome |
| Baicalein | Candida albicans | 0.5 - 256 | 0.37 | Synergistic |
| Quercetin | Candida albicans | 0.5 - 256 |
The Fractional Inhibitory Concentration Index (FICI) is a measure of the synergistic effect of two compounds. An FICI of ≤ 0.5 is considered synergistic.[1]
Experimental Protocol: Checkerboard Microdilution Assay
The synergistic antifungal activity of baicalein and quercetin was determined using the checkerboard microdilution method.
-
Preparation of Compounds: Stock solutions of baicalein and quercetin were prepared in dimethyl sulfoxide (DMSO).
-
Inoculum Preparation: Candida albicans strains were cultured and diluted to a final concentration of 1-5 x 10^3 CFU/mL in RPMI 1640 medium.
-
Checkerboard Setup: A 96-well microtiter plate was prepared with serial dilutions of baicalein horizontally and serial dilutions of quercetin vertically.
-
Inoculation and Incubation: Each well was inoculated with the fungal suspension and the plate was incubated at 35°C for 24-48 hours.
-
MIC Determination: The MIC was defined as the lowest concentration of the compounds that produced a significant inhibition of fungal growth compared to the control.
-
FICI Calculation: The FICI was calculated using the formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone).
Signaling Pathway and Mechanism of Action
The synergistic antifungal effect of baicalein and quercetin against Candida albicans is attributed to the downregulation of genes involved in biofilm formation. Biofilms are a crucial virulence factor for C. albicans, providing resistance to antifungal agents and the host immune system. The combination of these two flavonoids disrupts the integrity of the fungal cell membrane.[2][3]
II. Synergistic Protection Against Diabetic Angiopathy: Baicalein and Curcumin
The combination of baicalein and curcumin, the principal active compound in turmeric, has shown remarkable synergistic effects in protecting against endothelial dysfunction, a key event in the pathogenesis of diabetic angiopathy.[4][5][6]
Quantitative Data: In Vitro and In Vivo Studies
The synergistic protective effects of baicalein and curcumin have been demonstrated through both in vitro cell viability assays and in vivo animal studies.
Table 1: In Vitro Restoration of Endothelial Cell Viability
| Treatment (µg/mL) | Cell Viability (%) vs. H₂O₂ Control |
| Baicalein (15) | ~60% |
| Curcumin (15) | ~65% |
| Baicalein (7.5) + Curcumin (7.5) | ~85% |
Data represents the approximate restoration of cell viability in H₂O₂-impaired EA.hy926 endothelial cells.[4]
Table 2: In Vivo Effects on Diabetic Rats
| Treatment Group | Fasting Blood Glucose (mmol/L) | Total Cholesterol (mmol/L) | Triglyceride (mmol/L) |
| Diabetic Model | ~15 | ~2.5 | ~2.0 |
| Baicalein (150 mg/kg) | ~12 | ~2.0 | ~1.5 |
| Curcumin (150 mg/kg) | ~11.5 | ~1.8 | ~1.3 |
| Baicalein (75 mg/kg) + Curcumin (75 mg/kg) | ~9 | ~1.5 | ~1.0 |
Data from a study on Goto-Kakizaki rats, a model of type 2 diabetes.[5][7]
Experimental Protocol: In Vitro Endothelial Cell Protection Assay
-
Cell Culture: Human umbilical vein endothelial cells (EA.hy926) were cultured in DMEM supplemented with 10% fetal bovine serum.
-
Induction of Oxidative Stress: Cells were exposed to hydrogen peroxide (H₂O₂) to induce oxidative stress and mimic endothelial damage.
-
Treatment: Cells were pre-treated with baicalein, curcumin, or their combination for a specified period before H₂O₂ exposure.
-
Cell Viability Assay: Cell viability was assessed using the Alamar Blue assay, which measures mitochondrial metabolic activity.
-
ROS Measurement: Intracellular reactive oxygen species (ROS) levels were measured using a fluorescent probe (DCFH-DA).
-
Western Blot Analysis: Protein expression levels of key signaling molecules (Nrf2, HO-1, p-JNK, p-p38) were determined by Western blotting.[4]
Signaling Pathway and Mechanism of Action
The synergistic protective effect of baicalein and curcumin against diabetic angiopathy is mediated through the modulation of the Nrf2 and MAPK/JNK signaling pathways. The combination therapy enhances the activation of the Nrf2 pathway, a master regulator of the antioxidant response, leading to increased expression of downstream antioxidant enzymes like heme oxygenase-1 (HO-1). Simultaneously, it inhibits the pro-inflammatory MAPK/JNK pathway, which is activated by oxidative stress.[4][6]
References
- 1. Protective and therapeutic effects of Scutellaria baicalensis and its main active ingredients baicalin and baicalein against natural toxicities and physical hazards: a review of mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synergistic effect of Scutellaria baicalensis and grape seed proanthocyanidins on scavenging reactive oxygen species in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of Anti-Inflammatory and Antioxidant Constituents from Scutellaria baicalensis Using LC-MS Coupled with a Bioassay Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antioxidant potential of four flavonoids from Scutellaria baicalensis: a computational investigation on radical scavenging activity and enzyme inhibition - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Dual Effects of a Combination of Scutellaria baicalensis and Nelumbo nuciferaon Inflammation and Hyperuricemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Scutellaria Barbata Extract (Scutebata E) and Doxorubicin in Oncology
For Researchers, Scientists, and Drug Development Professionals
In the landscape of cancer therapeutics, a growing interest in natural compounds as adjuncts or alternatives to conventional chemotherapy is driving extensive research. This guide provides a detailed, evidence-based comparison of Scutellaria barbata extract (Scutebata E), a traditional Chinese medicine, and doxorubicin, a long-standing chemotherapeutic agent. This analysis is intended to inform researchers, scientists, and drug development professionals on their respective mechanisms of action, efficacy, and safety profiles.
Executive Summary
Doxorubicin, an anthracycline antibiotic, is a potent and widely used chemotherapeutic agent effective against a broad spectrum of cancers.[1] Its primary mechanisms of action involve DNA intercalation and inhibition of topoisomerase II, leading to cell cycle arrest and apoptosis.[1] However, its clinical utility is often limited by significant side effects, most notably cardiotoxicity.[2]
Scutellaria barbata, a perennial herb, has been used in traditional Chinese medicine for treating various ailments, including cancer.[3] Modern research has shown that its extracts, rich in flavonoids and diterpenoids, exert anti-tumor effects by inducing apoptosis, inhibiting cell proliferation and angiogenesis, and modulating the immune system.[4] A notable characteristic of Scutellaria barbata extract is its selective cytotoxicity towards cancer cells, potentially offering a more favorable safety profile.
This guide will delve into a comparative analysis of these two agents, presenting available quantitative data, outlining experimental methodologies, and visualizing key cellular pathways.
Quantitative Data Comparison
The following tables summarize the in vitro cytotoxicity and in vivo tumor growth inhibition of this compound and doxorubicin across various cancer cell lines and animal models. It is important to note that the data is compiled from multiple independent studies, and direct head-to-head comparisons within the same experimental setup are limited.
| Agent | Cell Line | Cancer Type | IC50 Value | Citation |
| This compound | A549 | Lung Cancer | 0.21 mg/mL | [5] |
| H22 | Hepatoma | Not explicitly stated, but showed dose-dependent inhibition | [6] | |
| MCF7 | Breast Cancer | >50% inhibition at tested concentrations | ||
| Doxorubicin | BFTC-905 | Bladder Cancer | 2.3 µM | [7] |
| MCF-7 | Breast Cancer | 2.5 µM | [7] | |
| HeLa | Cervical Cancer | 2.9 µM | [7] | |
| UMUC-3 | Bladder Cancer | 5.1 µM | [7] | |
| HepG2 | Hepatocellular Carcinoma | 12.2 µM | [7] | |
| TCCSUP | Bladder Cancer | 12.6 µM | [7] | |
| PC3 | Prostate Cancer | 2.64 µg/mL | [8] | |
| HCT116 | Colon Cancer | 24.30 µg/mL | [8] | |
| Hep-G2 | Hepatocellular Carcinoma | 14.72 µg/mL | [8] |
Table 1: In Vitro Cytotoxicity (IC50) of this compound and Doxorubicin. IC50 values represent the concentration of the agent required to inhibit the growth of 50% of cancer cells. Lower values indicate higher potency.
| Agent | Animal Model | Cancer Type | Dosage | Tumor Growth Inhibition | Citation |
| This compound | H22 tumor-bearing mice | Hepatoma | 2.5, 5, 10 g/kg | Up to 36.98% | [6] |
| Colorectal cancer mouse xenograft | Colorectal Cancer | Not specified | Reduced tumor size | [9] | |
| Prostate cancer xenograft | Prostate Cancer | Not specified | Suppressed tumor growth | [10] | |
| Doxorubicin | 4T1 orthotopic xenograft | Breast Cancer | 4 mg/kg and 8 mg/kg | Dose-dependent reduction in tumor growth | [11] |
| SH-SY5Y xenograft | Neuroblastoma | 3 mg/kg/day | Significant reduction in tumor volume | [12] | |
| SKLMS-1 and RD xenografts | Soft Tissue Sarcoma | Not specified | Inhibition of tumor growth | [13] | |
| Breast cancer in BALB-neuT mice | Breast Cancer | 2 mg/kg (in nanosponges) | 60% reduction in tumor growth | [14] |
Table 2: In Vivo Tumor Growth Inhibition of this compound and Doxorubicin. This table highlights the efficacy of the agents in reducing tumor size in animal models.
Mechanisms of Action and Signaling Pathways
Both this compound and doxorubicin induce cancer cell death primarily through the induction of apoptosis. However, the upstream signaling pathways they modulate differ significantly.
Doxorubicin:
Doxorubicin's cytotoxic effects are largely attributed to its ability to intercalate into DNA and inhibit topoisomerase II, an enzyme critical for DNA replication and repair. This leads to DNA double-strand breaks, cell cycle arrest, and the activation of apoptotic pathways. Doxorubicin is known to induce both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.
Caption: Doxorubicin-induced apoptotic signaling pathway.
Scutellaria barbata Extract (this compound):
This compound exerts its anticancer effects through a multi-target approach. Its active components, including flavonoids and diterpenoids, have been shown to induce apoptosis through both intrinsic and extrinsic pathways.[4] It can modulate various signaling pathways, including the PI3K/Akt, MAPK, and NF-κB pathways, which are crucial for cancer cell survival and proliferation.[4] Furthermore, this compound has been reported to inhibit angiogenesis, the formation of new blood vessels that supply nutrients to tumors.[9]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Doxorubicin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. mskcc.org [mskcc.org]
- 4. mdpi.com [mdpi.com]
- 5. Anticancer activity and mechanism of Scutellaria barbata extract on human lung cancer cell line A549 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In Vitro and In Vivo Antitumor Activity of Scutellaria barbate Extract on Murine Liver Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines | Trends in Sciences [tis.wu.ac.th]
- 8. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 9. Scutellaria barbata D. Don inhibits tumor angiogenesis via suppression of Hedgehog pathway in a mouse model of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Scutellaria barbata D.Don (SBD) extracts suppressed tumor growth, metastasis and angiogenesis in Prostate cancer via PI3K/Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Doxorubicin in Combination with a Small TGFβ Inhibitor: A Potential Novel Therapy for Metastatic Breast Cancer in Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Improvement in the Anti-Tumor Efficacy of Doxorubicin Nanosponges in In Vitro and in Mice Bearing Breast Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Scutebata E: A Guide for Laboratory Professionals
Absence of specific guidelines for Scutebata E necessitates adherence to general laboratory chemical waste protocols. Researchers and laboratory personnel must consult their institution's Environmental Health and Safety (EHS) department for specific disposal requirements.
Core Principles for Chemical Waste Disposal
The foundation of safe laboratory practice lies in the proper management of chemical waste.[2] All personnel who generate hazardous waste are required to comply with institutional, state, and federal regulations.[2][3] The primary goal is to protect human health and the environment by minimizing the quantity of waste generated and ensuring its proper disposal.[2]
Step-by-Step Disposal Protocol for this compound Waste
The following procedures are based on standard guidelines for the disposal of chemical waste in a laboratory setting and should be adapted to institutional protocols.
1. Waste Identification and Classification: The first critical step is to identify all waste streams containing this compound.[4] This includes pure this compound, solutions containing the compound, and any materials contaminated with it, such as gloves, pipette tips, and empty containers. Given its biological activity and the hazardous nature of the solvents used, all this compound waste should be treated as hazardous chemical waste.
2. Waste Segregation: Proper segregation of waste is crucial to prevent dangerous chemical reactions.[3]
-
Solid Waste: Collect this compound powder, contaminated personal protective equipment (PPE), and other solid materials in a designated, leak-proof container lined with a compatible bag.[5]
-
Liquid Waste: Solutions of this compound should be collected in a separate, compatible, and clearly labeled hazardous waste container.[4][6] Do not mix with other incompatible waste streams. For instance, halogenated solvents (like chloroform and dichloromethane) should be segregated from non-halogenated solvents.[3]
-
Sharps Waste: Any sharps, such as needles or glass Pasteur pipettes contaminated with this compound, must be disposed of in a designated, puncture-resistant sharps container.[5][7][8]
3. Container Management and Labeling: All waste containers must be in good condition, compatible with the waste they hold, and kept closed except when adding waste.[3][6] Each container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the names and percentages of all other constituents, including solvents.[3][6]
4. Storage: Hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[3][9] The volume of waste in an SAA is subject to regulatory limits.[9] Ensure that incompatible waste types are segregated within the SAA to prevent accidental mixing.[6]
5. Disposal and Pickup: Once a waste container is full or ready for disposal, a chemical waste pickup request should be submitted to the institution's EHS office.[6] Do not dispose of this compound or its solutions down the drain or in the regular trash.
Summary of Disposal Procedures
| Waste Type | Container | Labeling Requirements | Disposal Procedure |
| Solid this compound Waste | Leak-proof container with a compatible liner. | "Hazardous Waste," "this compound," and list of contaminants. | Collect in a designated container and request pickup from EHS. |
| Liquid this compound Waste | Compatible, sealed liquid waste container. | "Hazardous Waste," "this compound," and list of solvents with percentages. | Segregate based on solvent type (halogenated vs. non-halogenated) and request EHS pickup. |
| Contaminated Sharps | Puncture-resistant sharps container. | Biohazard symbol and "this compound contaminated." | Dispose of through the institutional sharps waste stream. |
| Empty this compound Containers | Original container or a designated empty container bin. | Deface the original label. | Triple rinse with a suitable solvent, collect the rinsate as hazardous waste, and dispose of the container according to institutional policy for empty chemical containers.[10] |
Experimental Protocols Referenced
While no specific experimental protocols for the disposal of this compound were found, the general procedures for handling hazardous laboratory waste are well-established. These include:
-
Acid-Base Neutralization: For some chemical waste, neutralization can be a pre-disposal step. However, this is not applicable to this compound and should only be performed by trained personnel for specific waste streams as outlined by institutional protocols.[11]
-
Chemical Inactivation: For certain biohazardous liquid waste, chemical inactivation with disinfectants like bleach can be used. This is not a suitable method for chemical waste like this compound.[12]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of waste contaminated with this compound.
Caption: Workflow for the proper disposal of this compound waste.
References
- 1. This compound | CAS:1207181-61-0 | Manufacturer ChemFaces [chemfaces.com]
- 2. flinnsci.com [flinnsci.com]
- 3. engineering.purdue.edu [engineering.purdue.edu]
- 4. plendrive.com.au [plendrive.com.au]
- 5. How to Handle Biohazardous Waste in Labs | Waste Managed [wastemanaged.co.uk]
- 6. research.columbia.edu [research.columbia.edu]
- 7. Biological Waste Guide | Environment, Health and Safety [ehs.cornell.edu]
- 8. Biological Waste Guide | Environmental Health and Safety [ehs.uconn.edu]
- 9. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 10. odu.edu [odu.edu]
- 11. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 12. Biohazardous Waste Disposal Procedures | Research and Innovation [unh.edu]
Essential Safety and Handling Protocols for Scutebata E
For Immediate Reference by Laboratory Personnel
This document provides crucial safety and logistical guidance for the handling and disposal of Scutebata E. Researchers, scientists, and drug development professionals must adhere to these procedures to mitigate risks associated with this compound. This compound has demonstrated weak cytotoxicity, necessitating its handling as a hazardous substance.[1] All personnel must be trained in the safe handling of cytotoxic agents before working with this compound.
Hazard Assessment and Control
This compound is a neo-clerodane diterpenoid isolated from the herb Scutellaria barbata D.Don.[1] It is a powder soluble in various organic solvents, including Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone.[1] The primary hazard associated with this compound is its potential cytotoxicity.[1] Therefore, exposure should be minimized through a combination of engineering controls, administrative controls, and personal protective equipment (PPE).
Engineering Controls:
-
All manipulations of this compound powder or solutions that could generate aerosols, such as weighing, reconstituting, and aliquoting, must be performed within a certified chemical fume hood or a Class II Type B Biosafety Cabinet.[2]
-
The work area inside the hood should be covered with a disposable, absorbent, plastic-backed liner to contain any spills.[2]
Administrative Controls:
-
Access to areas where this compound is handled should be restricted to authorized personnel.
-
Eating, drinking, and smoking are strictly prohibited in the laboratory.
-
Develop and follow a written Standard Operating Procedure (SOP) for the safe handling of this compound.
Personal Protective Equipment (PPE)
The following table summarizes the required PPE for handling this compound. All PPE should be donned before beginning work and doffed in a manner that prevents contamination.
| Body Part | Personal Protective Equipment | Specifications and Use |
| Hands | Double Gloving | Inner and outer pairs of chemotherapy-grade, powder-free nitrile gloves. The outer glove should be changed immediately if contaminated or every 30-60 minutes during extended procedures. |
| Body | Solid-front, back-closing disposable gown | Must be resistant to chemical permeation. Gowns should be changed immediately if contaminated. |
| Eyes & Face | Safety Goggles and Face Shield | Goggles must be worn to protect against splashes. A face shield must be worn in addition to goggles when there is a significant risk of splashes or aerosol generation. |
| Respiratory | NIOSH-approved N95 or higher respirator | Required when handling the powder form of this compound outside of a certified fume hood or biosafety cabinet (e.g., during a spill cleanup). |
Procedural Guidance for Handling this compound
Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leakage.
-
Store this compound in a clearly labeled, sealed container in a designated, well-ventilated, and secure area away from incompatible materials.
Preparation of Solutions:
-
Don all required PPE as specified in the table above.
-
Prepare the work surface within the chemical fume hood or biosafety cabinet by laying down an absorbent liner.
-
Carefully weigh the required amount of this compound powder. Use anti-static weigh paper or a weighing boat.
-
Slowly add the solvent to the powder to avoid aerosolization.
-
Ensure the solution is fully dissolved before use.
-
Clearly label the container with the compound name, concentration, solvent, date, and hazard warning.
Experimental Use:
-
Conduct all experimental procedures involving this compound within a chemical fume hood or biosafety cabinet.
-
Use luer-lock syringes and needles to prevent accidental disconnection and spraying of the cytotoxic solution.
-
Avoid generating aerosols.
Spill Management and Disposal Plan
Spill Cleanup:
-
Alert personnel in the immediate area and restrict access.
-
Wear appropriate PPE, including a respirator if the spill involves powder.
-
For liquid spills, cover with absorbent pads. For powder spills, gently cover with damp absorbent pads to avoid raising dust.
-
Working from the outside in, clean the spill area with a detergent solution, followed by a disinfectant if necessary.
-
Collect all contaminated materials (absorbent pads, gloves, gown, etc.) in a designated cytotoxic waste container.
Waste Disposal:
-
Sharps: All needles and syringes used with this compound must be disposed of in a designated sharps container for cytotoxic waste.[2]
-
Contaminated Materials: All disposable items contaminated with this compound, including gloves, gowns, absorbent liners, and labware, must be disposed of in clearly labeled cytotoxic waste containers.[2]
-
Unused Solutions: Unused or leftover this compound solutions must be collected and disposed of as hazardous chemical waste according to institutional and local regulations.[2] Do not pour down the drain.
Visual Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound from preparation to disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
